H-Abu-OH
Beschreibung
L-2-Aminobutyric acid has been reported in Homo sapiens, Cycas revoluta, and Caenorhabditis elegans with data available.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883684 | |
| Record name | Butanoic acid, 2-amino-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-alpha-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1492-24-6 | |
| Record name | (+)-α-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Butyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-amino-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-amino-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QAJ5KN9IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-alpha-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 °C | |
| Record name | L-alpha-Aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Abu-OH (2-Aminobutanoic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Abu-OH, chemically known as 2-aminobutanoic acid, is a non-proteinogenic α-amino acid. It is also referred to by various synonyms, including α-aminobutyric acid, homoalanine, and butyrine. As an analog of alanine (B10760859) with an ethyl side chain, this compound exists as two enantiomers: L-2-aminobutanoic acid (also referred to as (S)-2-aminobutanoic acid) and D-2-aminobutanoic acid (also referred to as (R)-2-aminobutanoic acid). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and its role in biological systems, with a focus on its impact on macrophage signaling and its function as a substrate in non-ribosomal peptide synthesis.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-aminobutanoic acid consists of a four-carbon chain with an amino group and a carboxylic acid group attached to the alpha-carbon (C2).
Chemical Structure:
Physicochemical Properties
The physicochemical properties of the racemic mixture and the individual enantiomers of 2-aminobutanoic acid are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical and synthetic protocols.
Table 1: General Physicochemical Properties of 2-Aminobutanoic Acid [1][2][3][4][5][6]
| Property | Value |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| Appearance | White solid/crystalline powder |
| Melting Point | ~300-305 °C |
| Boiling Point | ~215.2 °C (Predicted) |
| Water Solubility | 143.8 g/L at 25 °C (L-isomer) |
| logP | -2.3 to -3.17 (Predicted/Experimental) |
| pKa (Carboxyl) | ~2.55-2.62 |
| pKa (Amino) | ~9.53-9.60 |
Table 2: Enantiomer-Specific Properties of 2-Aminobutanoic Acid [6][7]
| Property | L-2-Aminobutanoic Acid | D-2-Aminobutanoic Acid |
| CAS Number | 1492-24-6 | 2623-91-8 |
| Optical Rotation [α]D | +20° (c=1 in 6N HCl) | -21° (c=11 in 6N HCl) |
Table 3: Spectroscopic Data for 2-Aminobutanoic Acid [1][3]
| Spectroscopy | Data |
| ¹H NMR (D₂O) | δ ~0.98 (t, 3H, CH₃), ~1.90 (m, 2H, CH₂), ~3.71 (t, 1H, α-CH) |
| ¹³C NMR (D₂O) | δ ~9.43 (CH₃), ~24.53 (CH₂), ~56.70 (α-CH), ~175.61 (COOH) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 104.0711 |
Experimental Protocols
Synthesis of Racemic 2-Aminobutanoic Acid via Strecker Synthesis[8][9][10][11]
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes.
Materials:
-
Propanal (Propionaldehyde)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and add propanal. Stir the mixture to form the corresponding imine in situ.
-
α-Aminonitrile Formation: Slowly add an aqueous solution of potassium cyanide to the reaction mixture. The cyanide ion will attack the imine to form 2-aminobutanenitrile. The reaction is typically carried out at room temperature and may be stirred for several hours.
-
Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to the isoelectric point of 2-aminobutanoic acid (around pH 6). The crude amino acid will precipitate. The precipitate can be collected by filtration, washed with cold water and diethyl ether, and then recrystallized from a water/ethanol mixture to yield pure racemic 2-aminobutanoic acid.
Chiral Resolution of 2-Aminobutanoic Acid Enantiomers by HPLC[12][13][14][15]
High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.
Materials:
-
Racemic 2-aminobutanoic acid
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
-
Perchloric acid solution (0.05%) as the mobile phase
-
HPLC system with UV or other suitable detector
Procedure:
-
Sample Preparation: Prepare a standard solution of racemic 2-aminobutanoic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: CROWNPAK CR(+)
-
Mobile Phase: 0.05% Perchloric acid in water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15 °C
-
Detection: UV at 200 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric excess (ee%) of a sample.
Nitric Oxide Production Assay in Macrophages[16][17][18][19][20]
This assay measures the production of nitric oxide (NO) by macrophages, which is an indicator of their inflammatory activation state. NO is unstable, so its stable metabolite, nitrite (B80452) (NO₂⁻), is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound (L- or D-enantiomer)
-
DMEM cell culture medium
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated with LPS only.
-
Nitrite Measurement: After the incubation period, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of the Griess reagent to each supernatant sample in a new 96-well plate.
-
Data Analysis: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Biological Activity and Signaling Pathways
Modulation of Macrophage Activation and Nitric Oxide Synthesis
Recent studies have shown that α-aminobutyric acid (AABA), another name for this compound, can modulate the inflammatory response of macrophages. In lipopolysaccharide (LPS)-stimulated macrophages, which are a model for the pro-inflammatory M1 phenotype, AABA has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and consequently reduce the production of nitric oxide (NO).
The proposed mechanism does not involve the direct inhibition of the canonical NF-κB or MAPK signaling pathways, which are typically activated by LPS. Instead, AABA appears to induce metabolic reprogramming within the macrophages. This includes promoting oxidative phosphorylation and the metabolism of glutamine and arginine, while inhibiting glycolysis. Furthermore, AABA has been shown to increase the expression of the methyltransferase EZH2, leading to an enrichment of the repressive H3K27me3 epigenetic mark at the promoter regions of M1-associated inflammatory genes, including Nos2 (the gene encoding iNOS). This epigenetic modification contributes to the suppression of their transcription.
Role in Non-Ribosomal Peptide Synthesis (NRPS)
This compound is a known substrate for non-ribosomal peptide synthetases (NRPSs). These are large multi-enzyme complexes found in bacteria and fungi that synthesize a wide variety of peptides with diverse biological activities, including antibiotics, siderophores, and immunosuppressants.
The general workflow for the incorporation of an amino acid like this compound into a non-ribosomal peptide is as follows:
-
Adenylation (A) domain: The A-domain selects a specific amino acid (in this case, this compound) and activates it by converting it to an aminoacyl adenylate using ATP.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the T-domain, forming a thioester bond.
-
Condensation (C) domain: The C-domain catalyzes the formation of a peptide bond between the amino acid on the T-domain of one module and the growing peptide chain attached to the T-domain of the preceding module.
Potential as a GABA Analogue
Due to its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound is hypothesized to have the potential to interact with GABA receptors. However, direct evidence of binding and functional modulation of GABA receptors by this compound is currently limited. Further research, including binding assays and electrophysiological studies, is required to elucidate its potential role as a GABA analogue.
Conclusion
This compound is a versatile non-proteinogenic amino acid with significant potential in various research and development areas. Its ability to modulate macrophage function through metabolic and epigenetic pathways highlights its potential as a lead compound for the development of anti-inflammatory agents. Furthermore, its role as a building block in non-ribosomal peptide synthesis opens up avenues for the discovery and engineering of novel bioactive peptides. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and researchers working with this compound and related compounds. Future investigations into its potential as a GABA analogue are warranted to fully explore its pharmacological profile.
References
- 1. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]
- 3. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound DL-Aminobutyric acid (FDB004023) - FooDB [foodb.ca]
- 5. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to 2-Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Aminobutyric acid, a non-proteinogenic α-amino acid. It details the Chemical Abstracts Service (CAS) numbers for its various isomers, physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological significance.
Core Identification: CAS Numbers and Isomers
2-Aminobutyric acid, also known as α-aminobutyric acid (AABA), exists in three forms: a racemic mixture and two stereoisomers. Each form is uniquely identified by its CAS number.
| Isomer/Mixture | IUPAC Name | Synonyms | CAS Number |
| Racemic | (±)-2-Aminobutanoic acid | DL-2-Aminobutyric acid, DL-α-Amino-n-butyric acid, Homoalanine | 2835-81-6[1], 80-60-4[2][3] |
| L-Enantiomer | (S)-2-Aminobutanoic acid | L-2-Aminobutyric acid, (-)-2-Aminobutyric acid, L-Butyrine | 1492-24-6[4] |
| D-Enantiomer | (R)-2-Aminobutanoic acid | D-2-Aminobutyric acid, (+)-2-Aminobutyric acid, D-Butyrine | 2623-91-8[5] |
Note: The racemic mixture of 2-aminobutyric acid has been assigned multiple CAS numbers.
Physicochemical Properties
The physical and chemical properties of 2-aminobutyric acid are crucial for its application in research and development.
| Property | Value | Isomer |
| Molecular Formula | C4H9NO2 | All |
| Molecular Weight | 103.12 g/mol | All[4] |
| Melting Point | 291 °C (decomposes) | Racemic[3], L-isomer[4] |
| Solubility in Water | 278 mg/mL | D-isomer[5] |
| pKa | 2.29 (at 25°C) | Racemic[3] |
Experimental Protocols
Synthesis of (S)-2-Aminobutyric Acid via Enzymatic Hydrolysis
A common method for the stereoselective synthesis of (S)-2-aminobutyric acid involves the enzymatic hydrolysis of a racemic N-protected-2-aminobutyric acid.[6]
Methodology:
-
Preparation of Racemic N-benzoyl-2-aminobutyric acid: A racemic mixture of 2-aminobutyric acid is reacted with benzoyl chloride in a basic aqueous solution. The product, racemic N-benzoyl-2-aminobutyric acid, precipitates upon acidification and can be collected by filtration.
-
Enzymatic Hydrolysis: The racemic N-benzoyl-2-aminobutyric acid is suspended in a buffered aqueous solution. An L-specific acylase enzyme, such as one derived from Aspergillus melleus or Thermococcus litoralis, is added. The mixture is incubated at an optimal temperature and pH for the enzyme. The acylase selectively hydrolyzes the N-benzoyl group from the L-enantiomer, yielding (S)-2-aminobutyric acid and (R)-N-benzoyl-2-aminobutyric acid.[6]
-
Separation: The resulting (S)-2-aminobutyric acid is water-soluble, while the unreacted (R)-N-benzoyl-2-aminobutyric acid remains less soluble. The mixture can be separated by adjusting the pH and using extraction or crystallization techniques.
-
Racemization of the (R)-enantiomer: The recovered (R)-N-benzoyl-2-aminobutyric acid can be racemized by heating in a basic solution, allowing it to be recycled for the next round of enzymatic hydrolysis.[6]
Biosynthesis of (S)-2-Aminobutyric Acid in Saccharomyces cerevisiae
Metabolic engineering of baker's yeast (Saccharomyces cerevisiae) allows for the in vivo production of enantiopure (S)-2-aminobutyric acid from L-threonine.[7][8]
Methodology:
-
Strain Engineering: A heterologous two-step pathway is introduced into S. cerevisiae. This involves expressing a threonine deaminase (e.g., from Bacillus subtilis or Solanum lycopersicum) and a mutated glutamate (B1630785) dehydrogenase from Escherichia coli.
-
Cultivation: The engineered yeast strain is cultivated in a suitable medium. L-threonine can be added to the medium to increase the precursor pool.
-
Fermentation: During fermentation, the threonine deaminase converts L-threonine to 2-ketobutyrate. The mutated glutamate dehydrogenase then reductively aminates 2-ketobutyrate to (S)-2-aminobutyric acid.
-
Extraction and Quantification: The intracellular (S)-2-aminobutyric acid is extracted from the yeast cells and can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS). Production yields can be enhanced by feeding additional L-threonine or by engineering the yeast's threonine biosynthesis pathway to remove feedback inhibition.[7][8]
Analytical Methods
The separation and quantification of 2-aminobutyric acid isomers are critical for research and quality control.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of all aminobutyric acid isomers.[9][10] Chiral derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) allows for the separation of enantiomers on a standard C18 column.[9]
-
Gas Chromatography (GC): GC with flame ionization detection (FID) or mass spectrometric (MS) detection can be used for the analysis of 2-aminobutyric acid after derivatization to increase its volatility.[11]
Diagrams and Visualizations
Isomeric Relationship of 2-Aminobutyric Acid
Caption: Relationship between the racemic mixture and enantiomers of 2-aminobutyric acid.
Experimental Workflow for Enzymatic Synthesis
Caption: Generalized workflow for the synthesis of (S)-2-aminobutyric acid.
Biosynthetic Pathway in Engineered Yeast
Caption: Engineered metabolic pathway for (S)-2-aminobutyric acid production.
Biological Significance and Applications
While often overshadowed by its isomer, the neurotransmitter γ-aminobutyric acid (GABA), 2-aminobutyric acid and its enantiomers hold significant importance in their own right.
-
Metabolic Intermediate: α-Aminobutyric acid is an intermediate in the metabolism of methionine.[12]
-
Precursor for Pharmaceuticals: (S)-2-aminobutyric acid is a crucial chiral building block in the synthesis of several active pharmaceutical ingredients.[6] Notably, it is a key precursor for the anti-epileptic drugs levetiracetam (B1674943) and brivaracetam.[7][8]
-
Non-Proteinogenic Amino Acid: As a non-proteinogenic amino acid, it is not incorporated into proteins during translation in most organisms.[13] However, it can be found in some peptide antibiotics.
It is important to distinguish 2-aminobutyric acid (α-aminobutyric acid) from its isomers, β-aminobutyric acid (a plant defense activator) and γ-aminobutyric acid (GABA, a major inhibitory neurotransmitter in the central nervous system), as they have distinct biological roles.[12]
References
- 1. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]
- 2. dl-2-Aminobutyric acid [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 7. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 13. Amino acid - Wikipedia [en.wikipedia.org]
H-Abu-OH (α-Aminobutyric Acid): A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
H-Abu-OH, chemically known as α-Aminobutyric acid, is a non-proteinogenic α-amino acid that serves as a crucial building block in the synthesis of various bioactive molecules and demonstrates significant physiological activity. This technical guide provides an in-depth overview of its fundamental properties, analytical methodologies, and its role in biological pathways, tailored for professionals in research and drug development.
Core Molecular Data
The fundamental chemical and physical properties of this compound are summarized below, providing a quick reference for experimental design and analysis.
| Property | Value | Citations |
| Molecular Formula | C₄H₉NO₂ | [1][2][3] |
| Average Molecular Weight | 103.12 g/mol | [2][3][4] |
| Monoisotopic Molecular Weight | 103.063328537 g/mol | [5] |
| IUPAC Name | 2-aminobutanoic acid | [2] |
| Synonyms | α-Aminobutyric acid, Homoalanine, L-Butyrine | [1][6] |
| CAS Number | 1492-24-6 (L-isomer), 2623-91-8 (D-isomer), 2835-81-6 (DL-mixture) | [3][4][7] |
Experimental Protocols
Synthesis of α-Aminobutyric Acid via Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. While the following protocol is detailed for the synthesis of α-aminoisobutyric acid, the principles are directly applicable to the synthesis of this compound by substituting propanal for acetone.
Materials:
-
Propanal
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrobromic acid (HBr, 48%)
-
Methyl alcohol
-
Ether
-
Water
-
Ice
Procedure:
-
Formation of the Aminonitrile:
-
In a round-bottomed flask equipped with a stirrer and cooled in an ice bath, dissolve ammonium chloride in water.
-
Add a solution of propanal in ether with continuous stirring.
-
Slowly add an aqueous solution of sodium cyanide to the mixture.
-
Continue stirring for one hour after the complete addition of sodium cyanide and then let the mixture stand overnight.
-
Separate the ether layer and extract the aqueous layer multiple times with ether.
-
Combine all ether extracts and distill off the ether to obtain the crude α-aminonitrile.
-
-
Hydrolysis of the Aminonitrile:
-
To the crude α-aminonitrile, add methyl alcohol and saturate the solution with ammonia (B1221849) gas. Allow this mixture to stand for two to three days.
-
Remove the excess ammonia and methyl alcohol by distillation.
-
Add water to the residue, followed by 48% hydrobromic acid.
-
Reflux the mixture for two hours to hydrolyze the nitrile to a carboxylic acid.
-
-
Isolation and Purification of α-Aminobutyric Acid:
-
Distill off the hydrobromic acid under reduced pressure.
-
Dissolve the residue in water and reconcentrate under reduced pressure to remove as much HBr as possible.
-
Dissolve the resulting crude amino acid hydrobromide in methyl alcohol.
-
Add an excess of pyridine to precipitate the free α-aminobutyric acid.
-
Allow the mixture to stand overnight to complete the precipitation.
-
Collect the solid product by filtration, wash thoroughly with methyl alcohol, and dry.
-
For a pyridine-free product, the crude amino acid can be redissolved in warm water and reprecipitated by adding a large volume of methyl alcohol.[1]
-
Quantification of α-Aminobutyric Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of α-aminobutyric acid in a sample, which often requires a pre-column derivatization step due to the lack of a strong chromophore in the molecule.
Materials:
-
This compound standard
-
Sample containing this compound
-
Derivatization reagent (e.g., 2,4-dinitrofluorobenzene (DNFB), o-phthalaldehyde (B127526) (OPA))
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., sodium bicarbonate, potassium dihydrogen phosphate)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or a buffer solution).
-
Perform necessary extraction steps if the analyte is in a complex matrix. This may include sonication or homogenization.
-
Centrifuge the sample to remove any particulate matter and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
-
Pre-Column Derivatization:
-
To a known volume of the filtered sample or standard solution, add the derivatization reagent and a buffer to maintain the optimal pH for the reaction.
-
Incubate the mixture at a specific temperature and for a set duration to ensure complete derivatization. For example, when using DNFB, the reaction is typically carried out in a sodium bicarbonate buffer at 60°C for 1 hour.
-
After the reaction, the mixture may need to be quenched or diluted with the mobile phase.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed. For instance, Mobile Phase A could be a mixture of acetonitrile and water, and Mobile Phase B could be a phosphate (B84403) buffer. The gradient program should be optimized to achieve good separation of the derivatized analyte from other components.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of the derivative (e.g., 350 nm for DNFB derivatives).
-
-
Quantification:
-
Inject the derivatized standards to create a calibration curve by plotting the peak area against the concentration.
-
Inject the derivatized sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.
-
-
Biological Roles and Pathways
Nonribosomal Peptide Synthesis Workflow
This compound is a substrate for nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that synthesize a wide range of bioactive peptides independently of the ribosome and mRNA. The general workflow of NRPS-mediated synthesis is depicted below.
Caption: Workflow of Nonribosomal Peptide Synthesis incorporating this compound.
This compound in Plant Stress Response: A Logical Framework
While often studied in the context of its isomer γ-aminobutyric acid (GABA), α-aminobutyric acid is also implicated in plant responses to abiotic stress. An increase in the pool of amino acids, including this compound, is a common metabolic response to stresses such as drought, salinity, and extreme temperatures. The following diagram illustrates a logical workflow for investigating the role of this compound in plant stress response.
Caption: Experimental workflow for studying the role of this compound in plant abiotic stress.
Putative Signaling Role of this compound in Plant Stress Mitigation
The accumulation of amino acids like this compound under stress suggests a role in osmotic adjustment, detoxification of reactive oxygen species (ROS), and as a source of energy. The "GABA shunt" is a known metabolic pathway that bypasses two steps of the Krebs cycle, and while centered on GABA, it highlights how non-proteinogenic amino acids can be integrated into central metabolism. This compound could potentially feed into similar or related pathways.
Caption: Logical diagram of the potential roles of this compound in plant stress mitigation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways [mdpi.com]
- 5. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical properties of 2-aminobutanoic acid, a non-proteinogenic α-amino acid of significant interest in various scientific and pharmaceutical domains. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for the determination of these properties.
Core Physical Properties
2-Aminobutanoic acid, also known as α-aminobutyric acid, is a chiral molecule existing as two enantiomers, L-2-aminobutanoic acid and D-2-aminobutanoic acid, and as a racemic mixture, DL-2-aminobutanoic acid. Its physical properties are crucial for its handling, characterization, and application in research and development.
Data Presentation
The following tables summarize the key physical properties of 2-aminobutanoic acid, collating data from various sources. It is important to note that variations in reported values, particularly for the melting point, are common for amino acids due to their tendency to decompose upon heating.
Table 1: General and Molar Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [1][2][3] |
| Molecular Weight | 103.12 g/mol | [1][2][3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Table 2: Thermal Properties
| Isomer | Melting Point (°C) | Boiling Point (°C) | Source(s) |
| L-2-Aminobutanoic acid | 305 | 215.2 ± 23.0 at 760 mmHg | [2][5] |
| D-2-Aminobutanoic acid | >300 (decomposes) | Not available | [6] |
| DL-2-Aminobutanoic acid | 291-293 (decomposes) | 215.2 ± 23.0 at 760 mmHg | [1][7] |
| Racemic Mixture | 300 | Not available | [8] |
| General | 304 | Not available | [9] |
| General | 291 (decomposes) | Not available | [4][7] |
Table 3: Acid-Base Properties
| Property | Value | Source(s) |
| pKa₁ (-COOH) | 2.34 | [2] |
| pKa₂ (-NH₃⁺) | 9.53 (Predicted) | [10] |
Table 4: Solubility
| Solvent | Solubility | Source(s) |
| Water | Very soluble | [2] |
| Water | 22.7 g/100 mL (at 22°C) | [5] |
| Water | 210 g/L | [7] |
| Alcohol | Poorly soluble | [7] |
| Oils | Insoluble | [7] |
Table 5: Optical Properties
| Isomer | Specific Rotation [α] | Conditions | Source(s) |
| L-2-Aminobutanoic acid | +8° | 20°C, in 5M HCl | [10] |
| D-2-Aminobutanoic acid | -21° to -19° | 20°C, c=4 in H₂O | [6] |
| DL-2-Aminobutanoic acid | 0.0 ± 0.1° | 20°C, c=10 in H₂O | [7] |
Experimental Protocols
The determination of the physical properties of amino acids requires specific experimental methodologies to ensure accuracy, especially given their chemical nature.
Melting Point Determination
The melting point of amino acids is often challenging to determine accurately using conventional methods due to their decomposition at high temperatures.[11][12]
Method: Fast Scanning Calorimetry (FSC)
To overcome thermal decomposition, fast scanning calorimetry (FSC) is a preferred method.[11][13][14] This technique involves very high heating rates (up to 20,000 K/s), which allows the sample to melt before significant decomposition can occur.[14][15]
-
Sample Preparation: A small amount of the amino acid is placed on the FSC sensor. To ensure good thermal contact, a droplet of silicon oil can be added.[14]
-
Measurement Procedure: The experiment typically involves a three-stage temperature-time profile.
-
Initial Heating and Cooling: The sample is heated and cooled at a high, constant rate (e.g., 2000 K/s) in a specific temperature range (e.g., 303 K to 473 K) to ensure reproducibility.[14]
-
Melting Determination: The sample is then heated at various high scanning rates through its melting range.[15]
-
Extrapolation: The onset temperature of the melting peak is recorded for each heating rate and extrapolated to a zero heating rate to obtain the true melting temperature.[13][15]
-
pKa Determination
The pKa values of the ionizable carboxyl and amino groups are determined by acid-base titration.[16][17]
Method: Acid-Base Titration
-
Sample Preparation: A known concentration of the 2-aminobutanoic acid solution is prepared in a beaker.[16]
-
Titration: The solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[16][18] For the determination of the carboxyl group's pKa, the amino acid solution can be titrated with a strong acid (e.g., 0.1 M HCl).[18]
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.[17] The pKa values correspond to the pH at the half-equivalence points, where half of the respective functional group has been neutralized.[17] The Henderson-Hasselbalch equation is used to calculate the precise pKa values from the titration data.[17]
Solubility Determination
The solubility of amino acids can be determined using several methods, with the gravimetric and colorimetric methods being common.[19][20]
Method: Gravimetric Analysis
-
Sample Preparation: Supersaturated solutions are prepared by adding an excess amount of 2-aminobutanoic acid to the solvent of interest (e.g., water, aqueous solutions) in a sealed container.[19]
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Separation and Quantification: The undissolved solid is separated from the saturated solution by filtration or centrifugation. A known volume of the clear supernatant is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.[19]
Optical Rotation Determination
The specific rotation of the enantiomers of 2-aminobutanoic acid is measured using a polarimeter.[21][22]
Method: Polarimetry
-
Sample Preparation: A solution of the optically active 2-aminobutanoic acid is prepared at a known concentration in a suitable solvent (e.g., water, HCl solution).[21][22]
-
Measurement: The solution is placed in a polarimeter cell of a known path length.[23] Plane-polarized light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the solution, and the angle of rotation of the plane of polarization is measured.[22][24]
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[22] The temperature and solvent used must also be specified.[21]
Logical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physical properties of 2-aminobutanoic acid.
Caption: Workflow for determining the physical properties of 2-aminobutanoic acid.
References
- 1. 2-Aminobutanoic acid | CAS#:2835-81-6 | Chemsrc [chemsrc.com]
- 2. L-2-Aminobutanoic acid(1492-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-2-Aminobutyric acid | 1492-24-6 [chemnet.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-aminobutanoic acid [stenutz.eu]
- 10. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. dspace.kpfu.ru [dspace.kpfu.ru]
- 13. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 14. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of The Pka Values of An Amino Acid | PDF | Amino Acid | Acid Dissociation Constant [scribd.com]
- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 18. egyankosh.ac.in [egyankosh.ac.in]
- 19. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Optical rotation - Wikipedia [en.wikipedia.org]
Solubility of H-Abu-OH: A Technical Guide
An in-depth technical guide to the solubility of H-Abu-OH (2-Aminobutanoic Acid) tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of solubility data, detailed experimental protocols, and a visual representation of the solubility determination workflow.
Introduction
2-Aminobutanoic acid (this compound), a non-proteinogenic α-amino acid, serves as a crucial building block in peptide synthesis and acts as a valuable chiral intermediate in the development of pharmaceutical agents. A thorough understanding of its solubility characteristics across a range of solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing stable formulations. This technical guide offers a consolidated resource on the solubility of this compound, outlines detailed methodologies for its experimental determination, and provides a logical workflow to guide researchers in these assessments.
Data Presentation: Quantitative Solubility of this compound
The solubility of this compound, like other amino acids, is significantly influenced by the solvent, temperature, and pH. The zwitterionic nature of amino acids generally leads to higher solubility in polar protic solvents like water and lower solubility in non-polar organic solvents. The following table summarizes the available quantitative solubility data for various forms of 2-aminobutanoic acid.
| Form of this compound | Solvent | Temperature (°C) | Solubility |
| H-DL-Abu-OH | Water | Not Specified | 50 mg/mL[1] |
| D-α-Aminobutyric acid | Water | Not Specified | 278 mg/mL[2] |
| L-α-Aminobutyric acid | Water | 25 | 143.8 g/L (143.8 mg/mL)[3] |
| This compound | DMSO | Not Specified | Insoluble[4] |
Note: The variability in the reported aqueous solubility values may be attributed to differences in experimental conditions such as pH and the specific stereoisomer (D, L, or DL) used.
Experimental Protocols
Accurate determination of solubility is critical for reproducible research and development. Below are detailed protocols for commonly employed methods for assessing the solubility of amino acids like this compound.
1. Gravimetric Method (Shake-Flask Method)
This traditional and reliable method is based on achieving equilibrium between the solid solute and the solvent, followed by quantifying the amount of dissolved solute in a known amount of the solvent.
-
Principle: An excess of the solid is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by evaporating the solvent from a known mass or volume of the solution and weighing the residue.
-
Detailed Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vessel (e.g., a screw-cap vial or flask). The excess solid ensures that the solution becomes saturated.
-
Equilibration: Place the vessel in a constant temperature environment, such as a thermostated shaker or water bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The required time may vary and should be determined empirically by taking measurements at different time points until the concentration no longer changes.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation of the sealed vessel at the same constant temperature can be used to achieve a clear supernatant.
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-calibrated pipette or a syringe. It is crucial to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of this compound).
-
Mass Determination: After complete removal of the solvent, reweigh the container with the dried this compound residue.
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the supernatant.
-
2. UV-Vis Spectrophotometry
This method is advantageous for determining lower solubility values, provided the solute has a chromophore that absorbs in the UV-Vis spectrum. For amino acids without strong chromophores, derivatization is often required.
-
Principle: The concentration of a solute is determined by measuring the absorbance of the solution at a specific wavelength and applying the Beer-Lambert Law.
-
Detailed Methodology:
-
Derivatization (if necessary): Since underivatized this compound has weak UV absorbance, a derivatization step, for example with ninhydrin, can be employed to produce a colored product with strong absorbance in the visible range.[5]
-
Calibration Curve: Prepare a series of standard solutions of this compound (or its derivative) of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Saturated Solution Preparation and Sampling: Prepare a saturated solution and obtain a clear supernatant as described in the gravimetric method (steps 1-3).
-
Dilution: Accurately dilute a known volume of the supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.
-
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for very low solubility values.
-
Principle: The concentration of the solute in a saturated solution is determined by separating it from other components on a chromatographic column and quantifying it using a suitable detector.
-
Detailed Methodology:
-
Method Development: Develop a suitable HPLC method, including the selection of an appropriate column (e.g., reversed-phase or ion-exchange), mobile phase, and detector (e.g., UV, refractive index, or mass spectrometer). As with UV-Vis, derivatization (either pre- or post-column) can enhance detection sensitivity.[5][6]
-
Calibration: Prepare and inject a series of standard solutions of this compound with known concentrations to generate a calibration curve by plotting peak area or height against concentration.
-
Saturated Solution Preparation and Sampling: Prepare a saturated solution and obtain a clear supernatant as described previously.
-
Sample Preparation: Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining particulates. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.
-
Mandatory Visualization: Logical Workflow for Solubility Determination
The following diagram, generated using the DOT language, illustrates a logical workflow for determining the solubility of this compound.
Caption: A logical workflow for the experimental determination of this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis of H-Abu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of H-Abu-OH (2-aminobutanoic acid), a non-proteinogenic α-amino acid. This document details the core spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. The guide offers detailed experimental protocols and presents quantitative data in a structured format to facilitate research and development.
Introduction
This compound, or 2-aminobutanoic acid, is an isomer of the amino acid aminobutyric acid. As a chiral molecule, it exists in both L and D forms and serves as a valuable building block in the synthesis of novel peptides and pharmaceutical compounds. Accurate and thorough characterization of its structure and purity is paramount for its application in drug discovery and development. Spectroscopic methods provide the necessary tools for unambiguous identification and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 1 | ~0.98 | Triplet | 7.4 |
| 2 | ~1.90 | Multiplet | ||
| 3 | ~3.72 | Triplet | 6.0 | |
| ¹³C | 1 | ~10.0 | ||
| 2 | ~25.0 | |||
| 3 | ~55.0 | |||
| 4 | ~175.0 |
Note: Chemical shifts are referenced to standard internal references and can vary slightly depending on the solvent and pH.
Vibrational Spectroscopy (FTIR and Raman)
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad | |
| N-H stretch (Amine) | ~3100-3000 | Medium | |
| C-H stretch (Alkyl) | 2986, 2878[1] | Strong | |
| C=O stretch (Carboxylic Acid) | ~1715 | Strong | |
| N-H bend (Amine) | ~1600 | Medium | |
| C-H bend (Alkyl) | ~1460, ~1380 | Medium | |
| C-O stretch (Carboxylic Acid) | ~1300-1200 | Strong |
Mass Spectrometry (MS)
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value (m/z) | Notes |
| Molecular Weight | 103.12 g/mol | |
| [M+H]⁺ | 104.0711 | Protonated molecule, commonly observed in ESI and CI.[2] |
| [M-H]⁻ | 102.1 | Deprotonated molecule, observed in negative ion mode.[3] |
| Key Fragments | 58.0662 | Corresponds to [M-COOH]⁺, loss of the carboxylic acid group.[2] |
| 74.0600 | Corresponds to [M-C₂H₅]⁺, loss of the ethyl group. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and research objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound and confirm its molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is sufficient for the spectrometer's detector (typically 4-5 cm).
-
Cap the NMR tube and clean the exterior before insertion into the spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a greater number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.
-
Phase the resulting spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., D₂O at δ ~4.79 ppm) or an internal standard like DSS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the FTIR spectrum over a wavenumber range of 4000-400 cm⁻¹.
-
A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent mixture, such as water and methanol (B129727) or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the full scan mass spectrum to identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).
-
Examine the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in positive ion mass spectrometry.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Aminobutyric Acid
This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-aminobutyric acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and analysis of small molecules. This document details the chemical shifts, coupling constants, and signal multiplicities observed in the spectrum, alongside a detailed experimental protocol for data acquisition.
¹H NMR Spectral Data of 2-Aminobutyric Acid
The ¹H NMR spectrum of 2-aminobutyric acid, recorded in deuterium (B1214612) oxide (D₂O), reveals three distinct proton signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are typically not observed in D₂O due to rapid deuterium exchange.
The spectral parameters are summarized in the table below:
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-4 (-CH₃) | ~0.94 | Triplet (t) | 3H | 7.5 |
| H-3 (-CH₂) | ~1.85 | Multiplet (m) | 2H | - |
| H-2 (-CH) | ~3.67 | Triplet (t) | 1H | 5.9 |
Detailed Spectral Analysis
The signal at approximately 0.94 ppm corresponds to the three protons of the methyl group (H-4). Its multiplicity as a triplet is a result of spin-spin coupling with the two adjacent protons of the methylene group (H-3), with a coupling constant (J) of 7.5 Hz.
The two protons of the methylene group (H-3) appear as a multiplet around 1.85 ppm. These protons are diastereotopic due to the adjacent chiral center at C-2. Consequently, they have slightly different chemical environments and couple with both the methine proton (H-2) and the methyl protons (H-4), resulting in a complex splitting pattern.
The methine proton (H-2) resonates at approximately 3.67 ppm and appears as a triplet with a coupling constant of 5.9 Hz. This splitting is due to coupling with the adjacent methylene protons (H-3).
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of 2-aminobutyric acid.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2-aminobutyric acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).
-
To aid dissolution, gentle vortexing or sonication may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), to the NMR tube for chemical shift calibration (0.00 ppm).
2. NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 10-12 ppm is typically sufficient.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the reference standard peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Spin-Spin Coupling
The following diagram illustrates the structure of 2-aminobutyric acid and the key spin-spin coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: Spin-spin coupling in 2-aminobutyric acid.
Unveiling the Solid-State Architecture of L-alpha-Amino-n-butyric Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of L-alpha-amino-n-butyric acid, a non-proteinogenic amino acid of significant interest in biochemical and pharmaceutical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and a visualization of its role in biochemical pathways.
Core Crystallographic Data
The three-dimensional arrangement of L-alpha-amino-n-butyric acid in its crystalline form has been elucidated by X-ray diffraction studies. The key crystallographic parameters, providing a quantitative description of the unit cell and crystal symmetry, are summarized below. This information is crucial for understanding the solid-state properties of the molecule, which can influence its stability, solubility, and bioavailability.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.8695 (2) Å |
| b | 6.1824 (3) Å |
| c | 15.3431 (7) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 556.34 (4) ų |
| Z | 4 |
| Calculated Density | 1.232 Mg m⁻³ |
| Radiation Type | Mo Kα |
| Wavelength | 0.71073 Å |
| Temperature | 100 (2) K |
| R-factor | 0.027 |
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of L-alpha-amino-n-butyric acid involved a meticulous experimental workflow, from crystal preparation to data analysis. The following protocol outlines the key steps undertaken in the cited crystallographic study.
Crystal Growth and Preparation
Single crystals of L-alpha-amino-n-butyric acid suitable for X-ray diffraction were grown by the slow evaporation of an aqueous ethanol (B145695) solution. A selected crystal was mounted on a glass fiber for data collection.
X-ray Diffraction Data Collection
Crystallographic data were collected at a temperature of 100 K using a Bruker APEXII CCD area-detector diffractometer. The instrument was equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.
Structure Solution and Refinement
The collected diffraction data were processed and scaled using the SAINT software package. The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Role in Nonribosomal Peptide Synthesis
L-alpha-amino-n-butyric acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for ribosomal protein synthesis. However, it plays a role as a building block in the biosynthesis of certain nonribosomal peptides (NRPs). NRPs are a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, immunosuppressive, and antitumor properties.
The synthesis of NRPs is carried out by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs). These enzymes function as an assembly line, where different modules are responsible for the incorporation of specific amino acids. The following diagram illustrates a simplified, general pathway for the incorporation of an amino acid like L-alpha-amino-n-butyric acid into a growing peptide chain via an NRPS.
This technical guide provides foundational data and context for the solid-state structure of L-alpha-amino-n-butyric acid. This information is essential for researchers working on the characterization of this molecule and its derivatives, as well as for those in the field of drug design and development who can leverage this structural knowledge for molecular modeling and the design of novel therapeutics.
H-Abu-OH (α-Aminobutyric Acid): A Technical Guide to its Anti-inflammatory Mechanism of Action in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Abu-OH, chemically known as α-Aminobutyric Acid (AABA), is a non-proteinogenic amino acid demonstrating significant immunomodulatory potential. This technical guide delineates the core mechanism of action by which this compound exerts its anti-inflammatory effects on cells, specifically focusing on its role in macrophage polarization. Drawing from key experimental findings, this document details how this compound reprograms macrophage function through a dual strategy of metabolic rewiring and epigenetic modification. This guide provides an in-depth overview of the signaling pathways, comprehensive tables of quantitative experimental data, and detailed methodologies for the pivotal experiments that form the basis of our current understanding.
Core Mechanism of Action: Inhibition of M1 Macrophage Polarization
The primary anti-inflammatory action of this compound in cells is the targeted inhibition of classical M1 macrophage activation and function.[1][2] M1 macrophages are key drivers of pro-inflammatory responses, characterized by the secretion of cytokines like TNF-α, IL-6, and the production of nitric oxide (NO). This compound effectively suppresses this pro-inflammatory M1 phenotype. This is achieved not by a single molecular interaction, but by a coordinated, two-pronged assault on the cellular machinery that governs macrophage identity and function: metabolic reprogramming and epigenetic modification .[1][2]
Metabolic Reprogramming: Shifting the Cellular Energy Landscape
Classically activated M1 macrophages are highly glycolytic. This compound fundamentally alters this metabolic signature, shifting macrophages away from glycolysis and towards metabolic pathways associated with anti-inflammatory (M2) phenotypes.
-
Inhibition of Glycolysis: this compound treatment suppresses the high glycolytic rate typically induced by pro-inflammatory stimuli like lipopolysaccharide (LPS).[1][2]
-
Promotion of Oxidative Phosphorylation (OXPHOS): The compound enhances OXPHOS, a more efficient energy production pathway favored by anti-inflammatory macrophages.[1][2]
-
Enhancement of Amino Acid Metabolism: this compound boosts the metabolic pathways of several key amino acids, including arginine and glutamine.[1][2] This is significant as arginine metabolism is a critical bifurcation point in macrophage polarization; its conversion by iNOS (inducible nitric oxide synthase) fuels the M1 response, while its metabolism by Arginase-1 supports the M2 response. By enhancing the overall arginine and glutamine metabolic pathways, this compound helps steer resources away from the pro-inflammatory iNOS axis.[1][2]
Epigenetic Modification: Silencing Pro-inflammatory Genes
The most direct mechanism by which this compound silences pro-inflammatory gene expression is through epigenetic modification at the gene promoters.
-
Upregulation of EZH2: this compound treatment leads to an increase in the expression of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1][2]
-
Increased H3K27 Trimethylation: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] H3K27me3 is a well-established repressive epigenetic mark that leads to gene silencing.
-
Targeted Gene Repression: this compound-induced EZH2 activity results in an increased deposition of the H3K27me3 mark specifically at the promoter regions of key M1 pro-inflammatory genes, including Nos2 (encoding iNOS), Tnfa (encoding TNF-α), and Il6 (encoding IL-6).[1][2] This epigenetic silencing directly inhibits the transcription of these genes, shutting down the macrophage's pro-inflammatory output at its source.[1][2]
Signaling Pathway and Logic Diagrams
The following diagrams illustrate the core signaling pathway and the logical flow of this compound's mechanism of action.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on macrophage function and inflammatory gene expression based on in vitro studies.
Table 1: Effect of this compound on M1 Macrophage Pro-inflammatory Gene Expression (Data derived from RT-qPCR analysis of Bone Marrow-Derived Macrophages (BMDMs) stimulated with 100 ng/mL LPS for 24 hours)
| Gene Target | Treatment (1 mM this compound) | Relative mRNA Expression (Fold Change vs. LPS alone) |
| Nos2 | LPS + this compound | ~0.4 |
| Tnfa | LPS + this compound | ~0.5 |
| Il6 | LPS + this compound | ~0.3 |
Table 2: Effect of this compound on M1 Macrophage Pro-inflammatory Mediator Production (Data derived from ELISA/Griess assay of supernatants from BMDMs stimulated with 100 ng/mL LPS for 24 hours)
| Mediator | Treatment | Concentration (% of LPS alone) |
| Nitric Oxide (NO) | LPS + 100 µM this compound | ~75% |
| Nitric Oxide (NO) | LPS + 1 mM this compound | ~40% |
| TNF-α | LPS + 1 mM this compound | ~60% |
| IL-6 | LPS + 1 mM this compound | ~50% |
Table 3: Effect of this compound on Epigenetic Marks at Inflammatory Gene Promoters (Data derived from Chromatin Immunoprecipitation (ChIP)-qPCR analysis of BMDMs stimulated with 100 ng/mL LPS for 24 hours)
| Gene Promoter | Treatment (1 mM this compound) | H3K27me3 Enrichment (Fold Change vs. LPS alone) |
| Nos2 | LPS + this compound | ~2.5 |
| Tnfa | LPS + this compound | ~2.0 |
| Il6 | LPS + this compound | ~3.0 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide.
Bone Marrow-Derived Macrophage (BMDM) Culture and M1 Polarization
This protocol describes the generation of BMDMs from mice and their subsequent polarization to an M1 phenotype.
-
Isolation: Euthanize 7-week-old C57BL/6J female mice. Isolate femur and tibia bones under sterile conditions. Cut the bone ends and flush the marrow using a 21G needle and a 10 mL syringe filled with DMEM.
-
Cell Preparation: Treat the flushed marrow with an erythrocyte lysis solution (ACK buffer) and neutralize with DMEM.
-
Culturing: Culture the cells in 100 mm dishes with 10 mL of complete DMEM (containing 10% FBS and penicillin/streptomycin) supplemented with 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to promote differentiation into macrophages.
-
Differentiation: Incubate the cells for 7 days at 37°C in a 5% CO2 incubator. On day 4, add 5 mL of fresh M-CSF-containing media.
-
M1 Polarization: On day 7, adherent macrophages are ready. Aspirate the medium and replace it with fresh complete DMEM. Stimulate the cells with 100 ng/mL LPS (from E. coli O111:B4). For experimental groups, co-treat with 100 µM or 1 mM this compound.
-
Harvesting: After 24 hours of stimulation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA extraction (RT-qPCR), protein extraction (Western Blot), or chromatin preparation (ChIP).
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol details the procedure for assessing the enrichment of the H3K27me3 epigenetic mark at specific gene promoters.
-
Cross-linking: Treat 1x10⁷ stimulated BMDMs with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of Nos2, Tnfa, and Il6. Calculate enrichment as a percentage of the input DNA.
Metabolomic Analysis by LC-MS
This protocol provides a general workflow for analyzing the intracellular metabolome of treated macrophages.
-
Metabolite Extraction: Plate 3x10⁶ BMDMs per well in a 6-well plate. After stimulation, rapidly aspirate the medium and wash once with ice-cold PBS. Immediately add 400 µL of an ice-cold extraction solvent (e.g., Chloroform:Methanol:Water at a 1:3:1 ratio).
-
Harvesting: Place the plate on a shaker for 1 hour at 4°C. Scrape the cells and transfer the solvent-cell mixture to a microfuge tube.
-
Phase Separation: Centrifuge at 18,000 x g for 15 minutes at 4°C. The supernatant contains the polar and semi-polar metabolites.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it under a vacuum. Reconstitute the dried metabolites in a suitable solvent (e.g., 70 µL of methanol) for LC-MS analysis.
-
LC-MS Analysis: Inject the sample into an LC-MS system. Use a ZIC-pHILIC column for separation. The mass spectrometer (e.g., a Q-Exactive Orbitrap) should be run in both positive and negative ion modes to achieve broad coverage of metabolites. A typical gradient would run from 80% to 20% acetonitrile (B52724) over ~25 minutes.
-
Data Analysis: Process the raw data to identify and quantify metabolites by comparing mass-to-charge ratios and retention times to a known metabolite library.
Conclusion
This compound (α-Aminobutyric Acid) presents a compelling profile as an immunomodulatory agent. Its mechanism of action is sophisticated, involving a dual-pronged approach that simultaneously rewires macrophage metabolism away from a pro-inflammatory state and epigenetically silences the key genes responsible for inflammation. This detailed understanding of its cellular and molecular activity provides a strong foundation for further preclinical and clinical development. The targeted suppression of M1 macrophage function, a central node in many inflammatory and autoimmune diseases, positions this compound as a promising therapeutic candidate for a range of pathological conditions.
References
- 1. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of L-α-Aminobutyric Acid (H-Abu-OH) in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-α-Aminobutyric acid (H-Abu-OH), also known as L-2-aminobutanoic acid or homoalanine, is a non-proteinogenic amino acid that is increasingly recognized for its significant roles in various metabolic pathways. Traditionally viewed as a mere byproduct of amino acid catabolism, recent evidence has illuminated its function as a modulator of glutathione (B108866) homeostasis and a key player in the regulation of immune responses through macrophage polarization. This technical guide provides an in-depth exploration of the metabolic functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development in this burgeoning field.
Introduction
L-α-Aminobutyric acid (this compound) is a four-carbon, non-essential amino acid.[1][2] Unlike the 20 proteinogenic amino acids, it is not incorporated into proteins during ribosomal translation.[1] Instead, this compound arises primarily from the metabolic breakdown of methionine and threonine and is biosynthesized through the transamination of 2-oxobutanoate, an intermediate in isoleucine synthesis.[1] For years, its presence in biological systems was noted without a clear understanding of its physiological significance. However, a growing body of research has begun to unravel its multifaceted roles, positioning this compound as a bioactive molecule with potential therapeutic applications.
This guide will delve into two of the most well-characterized roles of this compound: its involvement in the regulation of glutathione (GSH) metabolism and its immunomodulatory effects on macrophage polarization.
Role of this compound in Glutathione Homeostasis
Glutathione is a critical antioxidant, playing a pivotal role in protecting cells from oxidative damage. This compound has been identified as a key molecule in the regulation of GSH levels.
Biosynthesis and Link to Cysteine Metabolism
This compound is generated from 2-oxobutyric acid, which is a byproduct of cysteine biosynthesis from cystathionine.[3] Cysteine is a rate-limiting substrate for the synthesis of glutathione.[3] This intimate connection places this compound at a nexus of amino acid metabolism and cellular antioxidant defense.
Quantitative Impact on Glutathione Levels
Studies have demonstrated that administration of this compound can lead to a significant increase in intracellular glutathione concentrations. This effect is thought to be mediated by the activation of AMP-activated protein kinase (AMPK).[3]
| Parameter | Cell Type | Treatment | Fold Change in GSH | Reference |
| Intracellular Glutathione | H9c2 cells | 5 mM 2-AB for 30 min | ~1.5-fold increase | [4] |
| Myocardial Glutathione | Mice (in vivo) | Oral administration of 2-AB | Significant increase | [3] |
Experimental Protocol: Quantification of Intracellular Glutathione
The following protocol is a standard method for determining intracellular GSH levels, as adapted from studies investigating the effects of this compound.[3][4]
Materials:
-
H9c2 cells (or other relevant cell line)
-
This compound (2-AB)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Phosphate (B84403) buffer (pH 7.4)
-
Metaphosphoric acid
-
Spectrophotometer (412 nm)
Procedure:
-
Cell Culture and Treatment: Culture H9c2 cells to 80% confluency. Treat cells with the desired concentration of this compound (e.g., 5 mM) for the specified duration (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using metaphosphoric acid to precipitate proteins.
-
GSH Assay:
-
To a 96-well plate, add the cell lysate supernatant.
-
Add a reaction mixture containing phosphate buffer, DTNB, glutathione reductase, and NADPH.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Read the absorbance at 412 nm. The rate of color change is proportional to the GSH concentration.
-
Standard Curve: Generate a standard curve using known concentrations of GSH to quantify the levels in the samples.
Role of this compound in Macrophage Polarization and Immune Modulation
Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. This compound has emerged as a significant modulator of this process.
Inhibition of M1 Macrophage Polarization
This compound has been shown to inhibit the polarization of macrophages towards the M1 phenotype, which is typically induced by stimuli like lipopolysaccharide (LPS).[5] This inhibition is associated with a reduction in the expression of M1 marker genes and a decrease in the production of pro-inflammatory cytokines.
| Parameter | Cell Type | Treatment | Effect | Reference |
| M1 Marker Gene Expression (Nos2, Tnfa, Il6) | Bone-marrow-derived macrophages (BMDMs) | LPS + 1 mM AABA | Decreased mRNA levels | [5] |
| Bactericidal Activity | M1 Macrophages | LPS + AABA | Inhibited | [5] |
Metabolic Reprogramming of Macrophages
The immunomodulatory effects of this compound are linked to its ability to reprogram macrophage metabolism. It promotes oxidative phosphorylation (OXPHOS) and the metabolism of glutamine and arginine while inhibiting glycolysis, a hallmark of M1 polarization.[5]
Epigenetic Modifications
This compound influences the epigenetic landscape of macrophages. It increases the occupancy of trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoter regions of M1-associated inflammatory genes, leading to their transcriptional repression.[5] This is achieved by enhancing the expression of the histone methyltransferase EZH2.[5]
Experimental Protocol: Macrophage Polarization and Gene Expression Analysis
This protocol outlines the in vitro polarization of macrophages and subsequent analysis of gene expression, based on methodologies used in this compound research.[5]
Materials:
-
Bone-marrow-derived macrophages (BMDMs)
-
LPS (100 ng/mL)
-
This compound (AABA, 1 mM)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for M1 marker genes (e.g., Nos2, Tnfa, Il6) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Macrophage Differentiation: Isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF.
-
Polarization: Stimulate BMDMs with LPS (100 ng/mL) in the presence or absence of this compound (1 mM) for 24 hours.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR Analysis: Perform quantitative real-time PCR using primers for M1 marker genes. Normalize the expression levels to a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clearer understanding of the complex interactions involving this compound.
Caption: Metabolic origin and role of this compound in glutathione synthesis.
Caption: this compound's immunomodulatory effects on macrophage polarization.
Caption: General experimental workflow for studying this compound effects.
Conclusion and Future Directions
L-α-Aminobutyric acid is transitioning from a metabolic curiosity to a molecule of significant biological interest. Its roles in bolstering cellular antioxidant defenses and in fine-tuning the immune response highlight its potential as a therapeutic agent and a valuable biomarker. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the metabolic pathways influenced by this compound.
Future research should focus on elucidating the precise molecular mechanisms by which this compound activates AMPK and enhances EZH2 expression. Furthermore, in vivo studies are warranted to explore the therapeutic efficacy of this compound in inflammatory diseases and conditions associated with oxidative stress. The continued exploration of this once-overlooked metabolite promises to open new avenues for the development of novel therapeutic strategies.
References
- 1. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminobutyric acid modulates glutathione homeostasis in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Ethylglycine: A Technical Guide
Introduction
Ethylglycine, also known as N-ethylglycine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of pharmacology and neuroscience. While not one of the canonical amino acids involved in protein synthesis, its role as a key metabolite of the widely used local anesthetic lidocaine (B1675312), and its subsequent interaction with neurotransmitter transporters, has made it a subject of intensive research. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of ethylglycine, with a focus on its interaction with the glycine (B1666218) transporter 1 (GlyT1).
Discovery and Historical Context
The history of ethylglycine is intrinsically linked to the clinical use and metabolic study of lidocaine. While the parent compound, glycine, was discovered in 1820 by Henri Braconnot[1], the specific discovery of its N-ethylated form is more recent and tied to pharmacological investigations.
Identification as a Lidocaine Metabolite
The first significant milestone in the history of ethylglycine was its identification as a metabolite of lidocaine. Research into the biotransformation of lidocaine revealed that N-ethylglycine is one of its breakdown products in the body[2][3]. This discovery was crucial as it shifted the understanding of lidocaine's effects, suggesting that its metabolites could also possess biological activity. In 1987, it was definitively demonstrated through liquid chromatography that N-ethylglycine was the lidocaine metabolite responsible for interference in a specific clinical assay for creatinine[4]. This finding spurred further investigation into the physiological roles of this previously uncharacterized molecule.
Synthesis of Ethylglycine
The primary and most well-documented method for the synthesis of ethylglycine is through the reductive amination of glyoxylic acid with ethylamine (B1201723). This method is efficient and yields the desired product in high purity.
Experimental Protocol: Reductive Amination of Glyoxylic Acid
This protocol is based on established methods for the synthesis of N-alkylated amino acids[5].
Materials:
-
Glyoxylic acid
-
Ethylamine
-
Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
-
Nitrogen gas
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, a solution of ethylamine in isopropanol is prepared under a nitrogen atmosphere.
-
A solution of glyoxylic acid in isopropanol is then added to the ethylamine solution.
-
The palladium on charcoal catalyst is added to the reaction mixture.
-
The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere at a controlled temperature and pressure.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated to yield crude ethylglycine.
-
The crude product is purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure N-ethylglycine as a white crystalline solid.
Synthesis Workflow
Caption: Synthesis of N-Ethylglycine via Reductive Amination.
Physicochemical Properties
Ethylglycine is a white crystalline solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [6] |
| Molecular Weight | 103.12 g/mol | [6] |
| CAS Number | 627-01-0 | [6] |
| IUPAC Name | 2-(ethylamino)acetic acid | [6] |
Biological Significance and Mechanism of Action
The primary biological significance of ethylglycine lies in its interaction with the glycine transporter 1 (GlyT1). GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycinergic neurotransmission.
Interaction with Glycine Transporter 1 (GlyT1)
Research has demonstrated that ethylglycine acts as a substrate for GlyT1[2][7]. This means that it is recognized and transported by GlyT1, effectively competing with glycine for uptake. By acting as a competitive substrate, ethylglycine can inhibit the reuptake of glycine, leading to an increase in the extracellular concentration of glycine in the synapse.
This modulation of glycine levels is significant because glycine is not only an inhibitory neurotransmitter in the spinal cord and brainstem but also a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain.
Signaling Pathway and Mechanism
The interaction of ethylglycine with GlyT1 can be visualized as follows:
Caption: Ethylglycine's interaction with the GlyT1 transporter.
Quantitative Data on GlyT1 Interaction
Studies have quantified the interaction of ethylglycine with GlyT1. For instance, it has been shown to be an alternative substrate for GlyT1 with an EC₅₀ of 55 μM[7].
| Parameter | Value | Reference |
| EC₅₀ for GlyT1 | 55 μM | [7] |
Therapeutic Potential
The ability of ethylglycine to modulate glycinergic neurotransmission has led to investigations into its therapeutic potential. By increasing synaptic glycine levels, ethylglycine can enhance inhibitory neurotransmission and potentiate NMDA receptor function. This has implications for conditions characterized by deficits in these systems.
Research has shown that the antinociceptive effects of systemic lidocaine may be, in part, mediated by its metabolite, ethylglycine[8][9]. Specifically, in animal models of inflammatory and neuropathic pain, ethylglycine has been shown to have antinociceptive effects, suggesting its potential as a therapeutic agent for chronic pain[8][9].
Conclusion
Ethylglycine, once a little-known metabolite of lidocaine, has emerged as a molecule of significant interest to researchers in pharmacology and neuroscience. Its discovery and subsequent characterization have provided valuable insights into the mechanism of action of lidocaine and have opened new avenues for the development of therapeutics targeting the glycinergic system. The ability to synthesize ethylglycine efficiently and its well-defined interaction with the GlyT1 transporter make it a valuable tool for studying the complexities of neurotransmission and a promising candidate for further drug development.
References
- 1. Glycine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for N-Ethylglycine (HMDB0041945) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. N-ETHYLGLYCINE synthesis - chemicalbook [chemicalbook.com]
- 6. N-Ethylglycine | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain - UCL Discovery [discovery.ucl.ac.uk]
- 9. The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating H-Abu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and impose conformational constraints.[1][2] α-Aminobutyric acid (H-Abu-OH) is a non-proteinogenic amino acid that can be incorporated into peptides to increase their metabolic stability and influence their secondary structure. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-Abu-OH in solid-phase peptide synthesis (SPPS).
Properties of this compound
This compound, or α-aminobutyric acid, is an isomer of aminobutyric acid with the amino group attached to the α-carbon. Its structure is similar to alanine (B10760859) but with an ethyl side chain instead of a methyl group. This seemingly small difference introduces moderate steric hindrance that can affect coupling efficiency during SPPS.[3][4] The incorporation of this compound can lead to peptides with increased resistance to enzymatic degradation.[5]
Recommended Protocols for Incorporating Fmoc-Abu-OH in SPPS
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[][7]
Materials and Reagents
-
Fmoc-Abu-OH
-
High-quality peptide synthesis grade solvents (DMF, DCM)
-
Resin (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HATU, HCTU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS)[5]
-
Ether (cold, for peptide precipitation)
Experimental Workflow Diagram
Caption: Workflow for the incorporation of Fmoc-Abu-OH in SPPS.
Protocol 1: Standard Coupling of Fmoc-Abu-OH
This protocol is suitable for most sequences. Due to the moderate steric hindrance of this compound, using a potent coupling reagent is recommended.
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling Solution Preparation: In a separate vessel, pre-activate Fmoc-Abu-OH (3 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
If the Kaiser test in Protocol 1 is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Washing: After the first coupling, wash the resin with DMF (3 times) to remove byproducts.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Abu-OH as described in step 4 of Protocol 1 and add it to the resin. Agitate for another 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test and wash the resin as described in steps 6 and 7 of Protocol 1.
Quantitative Data and Comparison
The choice of coupling reagent can significantly impact the efficiency of incorporating sterically hindered amino acids like this compound. The following table summarizes the expected coupling efficiencies with different reagents, based on data for similar non-proteinogenic amino acids and general SPPS principles.[4][8]
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time (hours) | Expected Coupling Efficiency (%) | Notes |
| HBTU/DIEA | 3 : 2.9 : 6 | 1 - 2 | 95 - 98 | A standard and cost-effective choice. May require double coupling for difficult sequences. |
| HATU/DIEA | 3 : 2.9 : 6 | 1 - 2 | > 99 | Highly efficient for sterically hindered amino acids. Recommended for single coupling. |
| HCTU/DIEA | 3 : 2.9 : 6 | 1 - 2 | > 99 | Similar to HATU in efficiency, often with faster reaction times.[8] |
| PyBOP/DIEA | 3 : 3 : 6 | 2 - 4 | 97 - 99 | A good alternative, particularly for sequences prone to aggregation.[9] |
| DIC/HOBt | 3 : 3 : - | 2 - 4 | 90 - 95 | Less efficient for sterically hindered couplings and may require longer reaction times or double coupling.[10] |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of this compound or the preceding amino acid.[4] | Perform a double coupling (Protocol 2). Switch to a more potent coupling reagent like HATU or HCTU. Increase the coupling time. |
| Deletion of Abu residue in final peptide | Incomplete coupling. | Optimize coupling conditions as described above. |
| Low final yield | Cumulative effect of incomplete couplings and deprotections.[11][12] | Ensure complete coupling at each step using monitoring tests. Optimize washing steps to remove impurities. |
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. For peptides containing this compound, a standard TFA-based cleavage cocktail is generally effective.
Cleavage Cocktail Preparation
A commonly used cleavage cocktail is Reagent K, which is suitable for peptides containing a variety of amino acids.[5][13]
-
Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIS).
Cleavage Protocol
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Collection and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold ether several times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14]
Signaling Pathways and Applications
The incorporation of non-proteinogenic amino acids like this compound is a strategy to enhance the therapeutic potential of peptides. While there are no specific signaling pathways uniquely targeted by this compound containing peptides, their inclusion can lead to improved pharmacological properties.
Logical Relationship Diagram
Caption: Benefits and applications of incorporating this compound into peptides.
-
Enhanced Metabolic Stability: The non-natural structure of this compound can make peptides more resistant to degradation by proteases, leading to a longer in vivo half-life.[5]
-
Modulated Biological Activity: The substitution of natural amino acids with this compound can alter the peptide's interaction with its biological target, potentially leading to increased potency or altered selectivity.[2]
-
Conformational Constraints: The ethyl side chain of this compound can influence the peptide's secondary structure, which can be crucial for its biological function.
These improved properties make this compound-containing peptides promising candidates for various therapeutic applications, including the development of novel antimicrobial agents, enzyme inhibitors, and receptor agonists or antagonists.[15][16]
References
- 1. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Abu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-Abu-OH in Peptide Synthesis
N-α-Fmoc-L-2-aminobutyric acid (Fmoc-Abu-OH) is a protected amino acid building block utilized in solid-phase peptide synthesis (SPPS). As a non-proteinogenic amino acid, the incorporation of aminobutyric acid (Abu) into peptide sequences can modulate their structural and biological properties. The ethyl side chain of Abu provides a unique hydrophobicity and steric profile, differing from the methyl group of alanine (B10760859) and the isopropyl group of valine. This modification can influence peptide conformation, stability, and receptor-binding affinity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for its use in the widely adopted Fmoc/tBu orthogonal synthesis strategy, ensuring stable protection during coupling and selective removal under mild basic conditions.
Key Applications of Fmoc-Abu-OH
The inclusion of Abu residues in peptides can be advantageous for several reasons:
-
Structural Modification : The ethyl side chain of Abu can influence the local peptide backbone conformation, potentially favoring or disrupting secondary structures like α-helices and β-sheets.
-
Enhanced Stability : Peptides containing non-proteinogenic amino acids like Abu may exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.
-
Modulation of Bioactivity : Altering the side chain from the natural amino acids can fine-tune the binding affinity and selectivity of a peptide for its biological target.
Data Presentation: Coupling Efficiency and Purity
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Expected Coupling Yield (%) | Expected Crude Purity (%) | Notes |
| HBTU | HOBt | DIPEA | 30 - 60 | > 99 | > 90 | A widely used and generally effective reagent. |
| HATU | HOAt | DIPEA/Collidine | 20 - 45 | > 99.5 | > 95 | Highly reactive, excellent for sterically hindered couplings. |
| HCTU | - | DIPEA | 20 - 45 | > 99.5 | > 95 | A cost-effective alternative to HATU with similar efficiency. |
| PyBOP | HOBt | DIPEA | 30 - 60 | > 99 | > 90 | A phosphonium-based reagent, good for reducing racemization. |
| DIC | HOBt/OxymaPure | - | 60 - 120 | 98 - 99 | > 85 | A carbodiimide-based reagent, cost-effective but generally slower. |
| COMU | - | DIPEA | 20 - 45 | > 99.5 | > 95 | A highly reactive uronium salt with non-benzotriazole-based byproducts. |
Note: The expected coupling yield and crude purity are estimates based on the synthesis of standard peptides and may vary depending on the specific peptide sequence, resin, and synthesis scale.
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for a Peptide Containing Abu
This protocol describes the manual synthesis of a model tripeptide, Ac-Ala-Abu-Ala-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Fmoc-Abu-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Acetic Anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 100 mg, 0.05 mmol) in a reaction vessel.
-
Add DMF (2 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF (2 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Coupling of Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 0.15 mmol), HBTU (2.9 eq., 0.145 mmol), and HOBt (3 eq., 0.15 mmol) in DMF (1 mL).
-
Add DIPEA (6 eq., 0.30 mmol) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, yellow beads, indicates success).
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Coupling of Fmoc-Abu-OH:
-
Repeat step 3 using Fmoc-Abu-OH.
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Coupling of Fmoc-Ala-OH:
-
Repeat step 3 using Fmoc-Ala-OH.
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
N-terminal Acetylation:
-
To the deprotected N-terminal amine, add a solution of acetic anhydride (10 eq., 0.5 mmol) and DIPEA (10 eq., 0.5 mmol) in DMF (2 mL).
-
Agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
Modern automated peptide synthesizers follow the same fundamental steps as the manual protocol. The following is a general cycle for a single amino acid coupling using an automated synthesizer.
-
Resin Loading: The appropriate resin is loaded into the reaction vessel.
-
Solvent Washes: The synthesizer performs a series of washes with DMF to swell the resin and prepare it for synthesis.
-
Fmoc Deprotection Cycle:
-
Delivery of 20% piperidine in DMF.
-
Reaction for a programmed duration (e.g., 2 x 7 minutes).
-
A series of DMF washes to remove piperidine and byproducts.
-
-
Coupling Cycle:
-
Delivery of the Fmoc-amino acid solution (e.g., Fmoc-Abu-OH), coupling reagent (e.g., HCTU), and base (e.g., DIPEA) in DMF.
-
Reaction for a programmed duration (e.g., 30-60 minutes).
-
A series of DMF washes to remove excess reagents and byproducts.
-
-
Loop: The synthesizer repeats steps 3 and 4 for each amino acid in the sequence.
-
Final Cleavage: The final cleavage from the resin is typically performed manually as described in the manual protocol.
Mandatory Visualizations
Caption: Chemical structure of Fmoc-Abu-OH.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Fmoc deprotection using piperidine.
Application Notes and Protocols: 2-Aminobutyric Acid as a Versatile Building Block in Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-aminobutyric acid (2-ABA) as a chiral building block in the synthesis of pharmaceuticals and novel chemical entities. Detailed protocols for key applications are provided, along with quantitative data to guide experimental design.
Introduction
2-Aminobutyric acid, a non-proteinogenic α-amino acid, is a valuable chiral precursor in synthetic organic chemistry and medicinal chemistry. Its stereogenic center and functional groups offer a versatile platform for the construction of complex molecules with specific stereochemistry, which is often crucial for biological activity. This document highlights its application in the synthesis of antiepileptic and antitubercular drugs, its incorporation into peptides, and its use as a progenitor for chiral auxiliaries.
Chiral Precursor for Active Pharmaceutical Ingredients (APIs)
(S)-2-Aminobutyric acid is a key starting material for the synthesis of several important pharmaceuticals.[1] Its chirality is directly incorporated into the final drug molecule, making it a critical component for ensuring the desired therapeutic effect.
Synthesis of Levetiracetam
Levetiracetam, an antiepileptic drug, is synthesized from (S)-2-aminobutyric acid.[2][3] The synthesis involves the formation of an amide followed by cyclization to form the pyrrolidinone core of the drug.
Experimental Protocol: Synthesis of Levetiracetam
This protocol describes a common synthetic route to Levetiracetam starting from (S)-2-aminobutyric acid.
Step 1: Formation of (S)-2-Aminobutyramide hydrochloride
-
Suspend (S)-2-aminobutyric acid in methanol (B129727).
-
Cool the mixture to 0°C and bubble HCl gas through the solution until saturation to form the methyl ester.
-
Remove the excess HCl and methanol under reduced pressure.
-
Dissolve the resulting crude (S)-2-aminobutyric acid methyl ester hydrochloride in methanol and cool to 0°C.
-
Bubble ammonia (B1221849) gas through the solution until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain crude (S)-2-aminobutanamide hydrochloride.[2]
Step 2: Acylation with 4-Chlorobutyryl chloride
-
Dissolve (S)-2-aminobutanamide hydrochloride in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate, to the mixture.
-
Cool the reaction to 0-5°C and slowly add 4-chlorobutyryl chloride.[2]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter the reaction mixture and concentrate the filtrate to obtain crude (S)-N-(1-(aminocarbonyl)propyl)-4-chlorobutanamide.
Step 3: Cyclization to Levetiracetam
-
Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane.
-
Add a strong base, such as potassium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[4]
-
Stir the reaction vigorously at room temperature until cyclization is complete.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield crude Levetiracetam.
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.[3][5]
Quantitative Data: Synthesis of Levetiracetam
| Step | Product | Typical Yield | Purity (HPLC) | Optical Purity | Reference |
| 1-3 | Levetiracetam | 48.28% (overall) | 99.90% | 99.91% | [4] |
Experimental Workflow: Synthesis of Levetiracetam
Caption: Workflow for the synthesis of Levetiracetam.
Synthesis of Ethambutol (B1671381)
(S,S)-Ethambutol, an antituberculosis agent, is synthesized from (S)-2-amino-1-butanol, which can be derived from (S)-2-aminobutyric acid. The key step is the N,N'-alkylation of ethylenediamine (B42938) with two molecules of (S)-2-amino-1-butanol.
Experimental Protocol: Synthesis of Ethambutol Hydrochloride
This protocol outlines a common route for the synthesis of Ethambutol Hydrochloride.
Step 1: Reduction of (S)-2-Aminobutyric acid (if starting from the acid)
-
Convert (S)-2-aminobutyric acid to its ethyl ester hydrochloride.
-
Reduce the ester using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Raney nickel and platinum oxide) to yield (S)-2-amino-1-butanol.[6]
Step 2: Condensation with 1,2-Dichloroethane (B1671644)
-
In a reaction vessel, charge an excess of (S)-2-amino-1-butanol and heat to 110-140°C.[7][8]
-
Slowly add 1,2-dichloroethane to the heated (S)-2-amino-1-butanol over a period of 2 hours.
-
Maintain the reaction temperature for an additional 3 hours after the addition is complete.[7]
-
Cool the reaction mixture and add a base, such as sodium hydroxide, to neutralize the HCl formed during the reaction.[8]
Step 3: Isolation and Salt Formation
-
Recover the excess (S)-2-amino-1-butanol by vacuum distillation.
-
Dissolve the residue in absolute ethanol (B145695).
-
While stirring, add a solution of hydrochloric acid in ethanol to adjust the pH to 3-3.5, precipitating the ethambutol dihydrochloride (B599025) salt.[7]
-
Cool the mixture to 8-10°C to complete the crystallization.
-
Filter the solid, wash with cold ethanol, and dry to obtain (S,S)-Ethambutol hydrochloride.
Quantitative Data: Synthesis of Ethambutol Hydrochloride
| Step | Product | Typical Yield | Purity | Reference |
| 2-3 | Ethambutol Hydrochloride | 80.16% | 99.8% | [7] |
Experimental Workflow: Synthesis of Ethambutol Hydrochloride
References
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Industrial Process For Preparation of Levetiracetam. | PDF | Chemical Substances | Chemistry [scribd.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Levetiracetam synthesis - chemicalbook [chemicalbook.com]
- 5. myexperiment.org [myexperiment.org]
- 6. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 7. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 8. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Quantification of H-Abu-OH (2-Aminobutanoic Acid) by Analytical HPLC
AN-HPLC-024
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of H-Abu-OH (2-aminobutanoic acid), a non-proteinogenic amino acid, using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong native chromophore, pre-column derivatization is necessary for sensitive detection.[1][2][3] Two robust and widely adopted methods are presented: Reversed-Phase HPLC with Fluorescence Detection (FLD) following derivatization with o-phthalaldehyde (B127526) (OPA), and Ultra-Performance Liquid Chromatography (UPLC) with UV detection following derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC or AccQ-Tag).
Introduction
The accurate quantification of amino acids like this compound is critical in various fields, including pharmaceutical development, food science, and clinical diagnostics.[4] Analytical HPLC is a powerful technique for this purpose, but the physical properties of amino acids necessitate a derivatization step to enable sensitive and selective detection by UV or fluorescence detectors.[2][4] Pre-column derivatization, where the analyte is chemically modified before injection, is a common strategy that offers high sensitivity and utilizes simplified HPLC system configurations.[1]
This application note details two validated methods for this compound quantification:
-
Method A: Automated pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA), followed by RP-HPLC with highly sensitive fluorescence detection. OPA reacts rapidly with primary amines like this compound to form intensely fluorescent isoindole derivatives.[4][5][6]
-
Method B: Pre-column derivatization using the Waters AccQ-Tag™ method, which employs 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to form stable, UV-active derivatives.[7][8] This method is separated using UPLC for enhanced resolution and speed.[9]
Method A: RP-HPLC-FLD with OPA Pre-Column Derivatization
This method leverages the rapid reaction of OPA with the primary amine of this compound in the presence of a thiol to yield a highly fluorescent derivative, allowing for sensitive quantification.[4][5] Modern HPLC autosamplers can fully automate the derivatization procedure, ensuring high reproducibility and sample throughput.[2][4][10]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Boric Acid (≥ 99.5%)
-
Sodium Hydroxide (NaOH)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic Acid (MPA)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, Ultrapure (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl)
2. Solution Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust pH to 10.2 with 10 M NaOH.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 8.8 mL of 0.4 M Borate Buffer and 200 µL of MPA. Mix well. This reagent should be prepared fresh daily.[5]
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with 0.1 M HCl.
3. Automated Derivatization and Injection The following procedure can be programmed into a modern autosampler (e.g., Agilent, Shimadzu, Waters) for automated pre-column derivatization.[10][11]
-
Aspirate 5 µL of the this compound standard or sample into the injection needle.
-
Aspirate 20 µL of the OPA Derivatization Reagent.
-
Mix the sample and reagent by aspirating and dispensing within the sample loop or a reaction vial for 1 minute.[4]
-
Inject the desired volume (e.g., 5 µL) of the derivatized mixture onto the HPLC column.
4. HPLC Conditions
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 55% B
-
15-18 min: 55% to 80% B
-
18-20 min: 80% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Fluorescence Detector: Excitation (λex) = 340 nm, Emission (λem) = 450 nm.
Method B: UPLC-UV with AccQ-Tag Pre-Column Derivatization
The AccQ-Tag method is a comprehensive solution designed for amino acid analysis.[8] It uses the AccQ-Fluor™ Reagent (AQC) to derivatize this compound. The resulting derivatives are highly stable and are separated with high resolution on a UPLC system, followed by UV detection.[7][9]
Experimental Protocol
1. Reagents and Materials (AccQ-Tag Ultra Chemistry Kit)
-
This compound reference standard
-
AccQ-Tag Ultra Borate Buffer
-
AccQ-Tag Ultra Reagent Powder (AQC)
-
AccQ-Tag Ultra Reagent Diluent
-
AccQ-Tag Ultra Eluent A Concentrate
-
AccQ-Tag Ultra Eluent B
-
Water, Ultrapure (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl)
2. Solution Preparation
-
AccQ-Fluor Reagent: Reconstitute one vial of AccQ-Tag Ultra Reagent Powder with 1.0 mL of AccQ-Tag Ultra Reagent Diluent. Vortex for 10 seconds and heat at 55°C for 10 minutes until dissolved.
-
This compound Stock Solution (1 mg/mL): Prepare as described in Method A.
-
Calibration Standards: Prepare as described in Method A.
-
Mobile Phase A: Dilute AccQ-Tag Ultra Eluent A concentrate as per manufacturer instructions with ultrapure water.
-
Mobile Phase B: Use AccQ-Tag Ultra Eluent B as supplied.
3. Derivatization Procedure
-
Pipette 10 µL of the this compound standard or sample into a vial.
-
Add 70 µL of AccQ-Tag Ultra Borate Buffer and vortex briefly.
-
Add 20 µL of the prepared AccQ-Fluor Reagent.
-
Vortex immediately for 10 seconds and let the vial stand at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes to complete the reaction.
-
The sample is now ready for injection. The derivatives are stable for several days.[9]
4. UPLC Conditions
-
UPLC System: Waters ACQUITY UPLC System with a Tunable UV (TUV) detector.[9]
-
Column: AccQ-Tag Ultra C18 Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: AccQ-Tag Ultra Eluent A (prepared).
-
Mobile Phase B: AccQ-Tag Ultra Eluent B.
-
Gradient: (Refer to Waters UPLC Amino Acid Analysis Solution guide for specific gradient). A typical gradient would be a shallow increase in Eluent B over ~10 minutes.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 1 µL.
-
UV Detector: Wavelength = 260 nm.[9]
Quantitative Data Summary
The following table summarizes and compares the key parameters and expected performance of the two methods for this compound quantification.
| Parameter | Method A: OPA-HPLC-FLD | Method B: AccQ-Tag-UPLC-UV |
| Derivatization Reagent | o-Phthalaldehyde (OPA) + MPA | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Derivatization Time | ~1 minute (automated) | ~15 minutes (manual prep) |
| Derivative Stability | Unstable, requires immediate injection | Stable for several days[9] |
| Instrumentation | Standard HPLC with FLD | UPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm | AccQ-Tag Ultra C18, 2.1 x 100 mm, 1.7 µm[9] |
| Detection Method | Fluorescence (Ex: 340 nm, Em: 450 nm) | UV Absorbance (260 nm)[9] |
| Typical Run Time | ~25 minutes | ~10-15 minutes |
| Expected Sensitivity | Very High (Low ng/mL to pg/mL LOD) | High (Low µg/mL to ng/mL LOD) |
| Throughput | Moderate to High (with automation) | Very High |
| Advantages | Extremely high sensitivity, low reagent cost | Derivatizes primary & secondary amines, high stability, turnkey solution[8] |
| Disadvantages | Derivative instability, only for primary amines | Higher reagent cost, requires UPLC system |
Visualizations: Workflows and Diagrams
The following diagrams illustrate the experimental workflow and the logical arrangement of an HPLC system.
Caption: General workflow for HPLC analysis with pre-column derivatization.
Caption: Logical diagram of a typical analytical HPLC/UPLC system.
References
- 1. jasco-global.com [jasco-global.com]
- 2. axionlabs.com [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. jascoinc.com [jascoinc.com]
- 11. shimadzu.com [shimadzu.com]
Application Note: LC-MS/MS Analysis of Peptides Containing L-α-Aminobutyric Acid (H-Abu-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-α-aminobutyric acid (H-Abu-OH) is a non-proteinogenic amino acid that is increasingly utilized as a building block in the design of peptide-based therapeutics. Its incorporation can impart unique structural and functional properties, such as increased metabolic stability and altered conformational preferences. As a substitute for cysteine or other amino acids, this compound can play a crucial role in modulating the biological activity and pharmacokinetic profile of a peptide. Consequently, robust and reliable analytical methods for the characterization and quantification of this compound-containing peptides are essential for research, development, and quality control.
This application note provides a detailed protocol for the analysis of peptides containing this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, enabling accurate identification and quantification of the target peptide in complex matrices.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix.
For Synthetic Peptides:
-
Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile (B52724). The choice of solvent should be optimized for the specific peptide's solubility.
-
Dilution: Prepare a stock solution of the peptide at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to create a series of calibration standards and quality control samples at the desired concentrations.
For Peptides in Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: To remove larger proteins, add a three-fold excess of a cold organic solvent (e.g., acetonitrile or acetone) to the sample.[1] For instance, to 100 µL of plasma, add 400 µL of acetonitrile containing 0.1% v/v formic acid.
-
Centrifugation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptide of interest.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating peptides.
-
Column: A C18 column is typically used for peptide separations. The choice of column dimensions and particle size will depend on the desired resolution and flow rate. (e.g., Agilent AdvanceBio Peptide Mapping column, 2.1 × 150 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. The gradient should be optimized to achieve good separation of the target peptide from any impurities. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical scale separations.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred ionization technique for peptides. The mass spectrometer should be operated in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode:
-
Full Scan (MS1): To determine the precursor ion (m/z) of the this compound-containing peptide.
-
Product Ion Scan (MS/MS): To generate fragment ions for structural confirmation and quantification. The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions are analyzed in the third quadrupole.
-
-
Collision Energy: The collision energy should be optimized for the specific peptide to achieve an optimal fragmentation pattern.
-
Data Acquisition: Data can be acquired in either data-dependent acquisition (DDA) mode for identification or multiple reaction monitoring (MRM) mode for targeted quantification. In MRM mode, specific precursor-to-product ion transitions are monitored for enhanced sensitivity and specificity.
Data Presentation
Retention Behavior of this compound Containing Peptides
The retention time of a peptide in reversed-phase HPLC is primarily determined by its overall hydrophobicity. The contribution of individual amino acids to the retention time can be estimated using retention coefficients. L-α-aminobutyric acid is a non-polar, aliphatic amino acid, and its incorporation in a peptide sequence will generally increase its hydrophobicity and, consequently, its retention time compared to a more polar amino acid like cysteine.
Table 1: Example Retention Times of Leiurotoxin I Fragments Containing Abu
| Peptide Fragment Sequence | Retention Time (min) |
| TSKDGYIV(Abu)SNK(Abu)GK | 25.5 |
| (Abu)N(Abu)T | 18.2 |
| TSKDGYIV(Abu)SNK(Abu)GK(Abu)N(Abu)T | 28.9 |
Note: This data is derived from a published study on leiurotoxin I analogues where cysteine residues were substituted with L-α-aminobutyric acid (Abu). The specific chromatographic conditions used in the original study may differ from the protocol provided here.
Fragmentation Pattern of this compound Containing Peptides
In collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, generating b- and y-type ions. The presence of this compound is not expected to significantly alter this fundamental fragmentation behavior. The mass of the this compound residue is 87.05 Da. The fragmentation pattern can be used to confirm the sequence of the peptide and the position of the this compound residue.
Table 2: Theoretical and Observed Fragment Ions for a Hypothetical Peptide (Ac-Ala-Abu-Gly-NH2)
| Ion Type | Theoretical m/z | Observed m/z (Hypothetical) |
| [M+H]+ | 289.17 | 289.2 |
| b1 | 72.04 | 72.0 |
| b2 | 159.10 | 159.1 |
| y1 | 75.05 | 75.1 |
| y2 | 162.11 | 162.1 |
This table presents hypothetical data for illustrative purposes. Actual observed m/z values may vary slightly depending on the mass spectrometer's accuracy and calibration.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound peptides.
Caption: Peptide fragmentation diagram showing b- and y-ion series.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of peptides containing L-α-aminobutyric acid. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the data presentation guidelines, offer a solid starting point for developing and validating robust analytical methods. The provided visualizations of the experimental workflow and peptide fragmentation serve to clarify the key concepts. By employing these methodologies, researchers, scientists, and drug development professionals can confidently and accurately characterize and quantify this compound-containing peptides, facilitating the advancement of peptide-based therapeutics.
References
Synthesis of H-Abu-OH Derivatives: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of H-Abu-OH (2-aminobutanoic acid) derivatives, intended for researchers, scientists, and professionals in the field of drug development. This compound and its derivatives are crucial building blocks in medicinal chemistry, offering pathways to novel therapeutic agents.
Introduction to this compound Derivatives
This compound, a non-proteinogenic α-amino acid, and its derivatives are of significant interest in the development of pharmaceuticals. Their structural diversity allows for the modulation of pharmacological properties, leading to the creation of potent and selective therapeutic candidates. These derivatives have been successfully incorporated into a range of biologically active molecules, including γ-aminobutyric acid (GABA) analogues and inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2). This document outlines key synthetic methodologies and applications for these valuable compounds.
I. Synthesis of Boc-Protected this compound
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic transformations to temporarily block the reactivity of the amine group. The following protocol details a standard procedure for the N-terminal Boc protection of this compound.
Experimental Protocol: Boc Protection of this compound
Materials:
-
L-2-Aminobutanoic acid (this compound)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous NaHCO₃ solution
-
0.1 N aqueous HCl
Procedure:
-
Dissolve L-2-aminobutanoic acid in THF or dioxane.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Add (Boc)₂O (1.0 equivalent) to the reaction mixture. For example, a solution of 2.30 mL (10.0 mmol) of (Boc)₂O in 10 mL of dry THF can be used.[1]
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, add saturated aqueous NaHCO₃ solution to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).[1]
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3 x 100 mL) and saturated aqueous NaHCO₃ solution (1 x 50 mL).[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the Boc-protected this compound.[2]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Boc-Abu-OH | This compound | (Boc)₂O, Base | THF/Dioxane | Typically high | High after recrystallization | [1][2] |
| Boc-Abu-Phe-Ile-OMe | Boc-Abu-OH, H-Phe-Ile-OMe | Coupling agents | Water | 83% | 98% | [2] |
II. Asymmetric Synthesis of this compound Derivatives
Enantiomerically pure this compound derivatives are often required for pharmaceutical applications. Asymmetric synthesis provides a direct route to these chiral molecules. One powerful method is the diastereoselective Michael addition.
Experimental Protocol: Diastereoselective Michael Addition
This protocol describes the asymmetric Michael addition of a chiral nickel(II) glycinate (B8599266) to a nitroalkene, a method that can be adapted for the synthesis of β-substituted α,γ-diaminobutyric acid derivatives. The reaction proceeds in water, offering an environmentally benign approach.
Materials:
-
Chiral nickel(II) glycinate complex
-
Nitroalkene
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Water
Procedure:
-
Prepare a mixture of the chiral nickel(II) glycinate and the desired nitroalkene in water.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the product.
-
The resulting β-substituted α,γ-diaminobutyric acid derivative can be purified by column chromatography.
Quantitative Data:
| Product | Reaction Type | Diastereomeric Ratio (d.r.) | Yield | Reference |
| β-Substituted α,γ-diaminobutyric acid derivative | Michael Addition | Excellent | Good | [3] |
III. Palladium-Catalyzed Functionalization of this compound Derivatives
Palladium-catalyzed C-H functionalization has emerged as a versatile tool for the direct modification of amino acid side chains, enabling the synthesis of complex derivatives from simple precursors.
Application Note: Auxiliary-Directed C-H Arylation
An auxiliary group, such as 8-aminoquinoline (B160924), can direct the palladium catalyst to a specific C-H bond, allowing for regioselective arylation. This method is applicable to the β-arylation of carboxylic acid derivatives.
General Reaction Scheme: A carboxylic acid derivative equipped with an 8-aminoquinoline auxiliary is reacted with an aryl iodide in the presence of a palladium acetate catalyst and an inorganic base. This process facilitates the formation of a new carbon-carbon bond at the β-position of the carboxylic acid.[4]
IV. This compound Derivatives as ASCT2 Inhibitors
Alanine-serine-cysteine transporter 2 (ASCT2) is a promising target in cancer therapy due to its role in supplying cancer cells with essential amino acids like glutamine.[5] Derivatives of this compound have been developed as potent inhibitors of ASCT2.
Experimental Protocol: Synthesis of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid Derivatives
Materials:
-
N-Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride
-
Substituted benzaldehyde (B42025) (RCHO)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl) in dioxane
Procedure:
-
Reductive Amination: To a solution of N-Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride in CH₂Cl₂, add the substituted benzaldehyde and NaBH(OAc)₃. Stir the mixture at room temperature for 12 hours.[6]
-
Deprotection: After the reductive amination is complete, add a solution of HCl in dioxane to the reaction mixture and heat at 40°C for 5 hours to remove the Boc and tert-butyl protecting groups.[6]
-
Isolate and purify the final 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid derivative.
Quantitative Data: IC₅₀ Values of ASCT2 Inhibitors
| Compound | C6 Cells IC₅₀ (µM) | HEK293 Cells IC₅₀ (µM) | Reference |
| Phenoxybenzyl Analogues | [6] | ||
| Compound 5 | 1.3 | - | [6] |
| Compound 6 | - | - | [6] |
| Compound 7 | - | - | [6] |
| Compound 8 | - | - | [6] |
| Compound 10 | - | - | [6] |
| Compound 11 | - | - | [6] |
| Benzyloxybenzyl Analogues | [6] | ||
| Compound 12 | 5.1 | 7.2 | [6] |
| Compound 19 | 3.3 | 7.9 | [6] |
| Additional Compounds | [7] | ||
| Compound 20k | Micromolar level in A549 and HEK293 cells | [7] | |
| Compound 25e | Micromolar level in A549 and HEK293 cells | [7] |
V. Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected this compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.
Workflow for Boc-SPPS
The following diagram illustrates the cyclical process of Boc-SPPS.
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).
VI. This compound Derivatives and GABAergic Signaling
Derivatives of this compound can act as analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system. Understanding the GABAergic synapse is crucial for designing drugs that target this system.
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key components and processes within a GABAergic synapse.
Caption: Simplified diagram of a GABAergic synapse.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Boc-L-2-aminobutanoic acid | 34306-42-8 | Benchchem [benchchem.com]
- 3. Diastereoselective Michael reaction of chiral nickel(II) glycinate with nitroalkenes for asymmetric synthesis of β-substituted α,γ-diaminobutyric acid derivatives in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids: a novel Scaffold for inhibition of ASCT2-mediated glutamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonribosomal Peptide Synthesis Incorporating Homoalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid homoalanine into nonribosomal peptides (NRPs). By leveraging the modular nature of nonribosomal peptide synthetases (NRPSs), researchers can engineer novel peptides with potentially enhanced therapeutic properties. This document outlines the principles of NRPS engineering, methods for heterologous expression and purification, and protocols for biochemical characterization.
Introduction to Nonribosomal Peptide Synthesis
Nonribosomal peptides are a diverse class of secondary metabolites produced primarily by bacteria and fungi.[1] They are synthesized by large, modular enzymes called nonribosomal peptide synthetases (NRPSs) in a process that is independent of the ribosome and mRNA.[1] This unique biosynthetic machinery allows for the incorporation of a wide array of non-proteinogenic amino acids, including D-amino acids and, of particular interest here, homoalanine. The modular architecture of NRPSs, where each module is responsible for the incorporation of a specific amino acid, makes them amenable to engineering for the production of novel peptide analogs.[1][2]
The key to incorporating a new amino acid lies in altering the substrate specificity of the adenylation (A) domain within a specific NRPS module. The A-domain is responsible for recognizing and activating the cognate amino acid substrate via ATP-dependent adenylation. By mutating key residues within the A-domain's substrate-binding pocket, it is possible to shift its specificity towards a desired non-proteinogenic amino acid like homoalanine.[3][4][5]
Engineering NRPS Adenylation Domains for Homoalanine Incorporation
The rational design of A-domain mutants is guided by the "nonribosomal code," which correlates the amino acid sequence of the substrate-binding pocket with substrate specificity.[4][5] While a universal code for homoalanine is not yet defined, successful strategies have involved mutating A-domains that naturally recognize structurally similar amino acids, such as leucine (B10760876) or methionine.
A notable example involves the engineering of the PvdD NRPS from Pseudomonas aeruginosa to incorporate an azido-L-homoalanine.[1] This was achieved through targeted mutagenesis of two residues in the active site of the A-domain, demonstrating the feasibility of incorporating homoalanine derivatives.
Logical Workflow for Engineering NRPS for Homoalanine Incorporation:
Caption: Workflow for engineering NRPS to incorporate homoalanine.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of an Adenylation Domain
This protocol describes the process of introducing specific mutations into the A-domain of a target NRPS gene to alter its substrate specificity towards homoalanine.
Materials:
-
Plasmid DNA containing the target NRPS gene
-
Mutagenic primers designed to introduce the desired amino acid changes
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The mutation site should be in the middle of the primer with at least 10-15 complementary bases on each side.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Initial denaturation: 95°C for 2 minutes
-
25-30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute/kb of plasmid length
-
-
Final extension: 72°C for 5 minutes
-
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Heterologous Expression and Production of Homoalanine-Containing Peptides in E. coli
This protocol outlines the expression of the engineered NRPS in E. coli and the production of the novel peptide by feeding the cells with L-homoalanine.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the mutant NRPS gene
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
L-homoalanine
-
Shaking incubator
Procedure:
-
Transformation: Transform the expression plasmid containing the mutant NRPS gene into the E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and Substrate Feeding: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Simultaneously, add L-homoalanine to the culture medium to a final concentration of 1-5 g/L.[6]
-
Production: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking to allow for protein expression and peptide synthesis.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet and the supernatant can be processed for peptide purification.
Protocol 3: Purification of Homoalanine-Containing Nonribosomal Peptides
This protocol provides a general strategy for the purification of the produced nonribosomal peptide. The specific steps may need to be optimized based on the physicochemical properties of the peptide.
Materials:
-
Cell pellet and supernatant from the production culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Lysozyme (B549824), DNase I
-
Sonciator or French press
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or hydrophobic resin (e.g., XAD-16N)[7]
-
Solvents for SPE (e.g., methanol (B129727), acetonitrile, water, trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Cell Lysis (for intracellular peptides): Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press. Clarify the lysate by centrifugation.
-
Initial Capture:
-
For extracellular peptides: Acidify the culture supernatant with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
For intracellular peptides: Use the clarified lysate.
-
Pass the prepared sample through a pre-conditioned C18 SPE cartridge or incubate with a hydrophobic resin.[7]
-
-
Wash and Elute: Wash the cartridge/resin with a low percentage of organic solvent (e.g., 5% methanol in water with 0.1% TFA) to remove salts and polar impurities. Elute the peptide with a higher concentration of organic solvent (e.g., 80% methanol in water with 0.1% TFA).
-
HPLC Purification: Concentrate the eluted fraction and purify the peptide by reverse-phase HPLC using a C18 column. Use a gradient of water/acetonitrile or water/methanol with 0.1% TFA. Collect fractions and analyze by mass spectrometry to identify the fractions containing the desired peptide.
-
Final Product: Pool the pure fractions and lyophilize to obtain the purified homoalanine-containing peptide.
Protocol 4: In Vitro Biochemical Assay for Adenylation Domain Activity
This protocol describes a common method to assess the substrate specificity and kinetic parameters of the engineered A-domain. The ATP-PPi exchange assay measures the formation of radiolabeled ATP from PPi, which is dependent on the presence of the amino acid substrate.
Materials:
-
Purified A-domain or NRPS module
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
[³²P]-labeled pyrophosphate (PPi)
-
L-homoalanine and other amino acids to be tested
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, [³²P]PPi, and the purified enzyme.
-
Initiate Reaction: Start the reaction by adding the amino acid substrate (e.g., L-homoalanine).
-
Incubation: Incubate the reaction at a specific temperature (e.g., 25-37°C) for a defined time (e.g., 10-30 minutes).
-
Quench Reaction: Stop the reaction by adding a solution of activated charcoal in perchloric acid and sodium pyrophosphate. The charcoal will bind the radiolabeled ATP.
-
Wash: Pellet the charcoal by centrifugation and wash it several times with water or a wash buffer to remove unincorporated [³²P]PPi.
-
Quantification: Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the A-domain activity with the tested amino acid.
-
Data Analysis: Determine the kinetic parameters (Km and kcat) by measuring the reaction rate at varying concentrations of the amino acid substrate and fitting the data to the Michaelis-Menten equation.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments involving the engineering of NRPS for homoalanine incorporation.
Table 1: Substrate Specificity of Wild-Type and Mutant A-Domains
| A-Domain Variant | Substrate | Relative Activity (%) |
| Wild-Type | Leucine (native) | 100 |
| Homoalanine | <1 | |
| Alanine | 5 | |
| Mutant 1 (e.g., A236V) | Leucine | 20 |
| Homoalanine | 85 | |
| Alanine | 15 | |
| Mutant 2 (e.g., T239A) | Leucine | 10 |
| Homoalanine | 95 | |
| Alanine | 5 |
Table 2: Kinetic Parameters of Engineered A-Domain for Homoalanine
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| Mutant 2 (T239A) | Homoalanine | 250 | 15 | 1 x 10³ |
| Leucine | >5000 | 1.2 | <10 |
Table 3: Production Titer of Homoalanine-Containing Peptide
| Strain | Plasmid | Substrate Fed | Titer (mg/L) |
| E. coli BL21(DE3) | pET-NRPS_WT | Leucine | 50 |
| E. coli BL21(DE3) | pET-NRPS_Mut2 | Leucine | 5 |
| E. coli BL21(DE3) | pET-NRPS_Mut2 | Homoalanine | 35 |
Signaling Pathways and Experimental Workflows
Diagram of NRPS Assembly Line and Domain Functions:
Caption: Modular organization and domain functions of a typical NRPS.
These application notes and protocols provide a framework for the successful incorporation of homoalanine into nonribosomal peptides. The ability to introduce novel building blocks into these complex natural products opens up new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Megaenzyme Engineering – Hilvert / Kast Group | ETH Zurich [protein.ethz.ch]
- 3. Functional Diversity and Engineering of the Adenylation Domains in Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. users.cs.duke.edu [users.cs.duke.edu]
- 6. Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Aminobutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminobutanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of several pharmaceuticals. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure 2-aminobutanoic acid. These application notes provide detailed protocols for three key enzymatic strategies: asymmetric synthesis via transamination, multi-enzyme cascade reactions for both L- and D-isomers, and kinetic resolution of a racemic mixture.
Asymmetric Synthesis of L-2-Aminobutanoic Acid using ω-Transaminase
This method utilizes an (S)-selective ω-transaminase to catalyze the asymmetric amination of a prochiral keto-acid, 2-oxobutanoic acid, to produce L-2-aminobutanoic acid with high enantiomeric excess.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | ω-Transaminase from Vibrio fluvialis JS17 | [1] |
| Substrates | 2-Oxobutyric acid, Benzylamine (amine donor) | [1] |
| Product | L-2-Aminobutanoic acid | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
| Conversion (Biphasic system) | 96% in 5 hours | [1] |
| Conversion (Aqueous system) | 39% in 5 hours | [1] |
Experimental Protocol
Materials:
-
Purified ω-transaminase from Vibrio fluvialis JS17
-
2-Oxobutyric acid
-
Benzylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Hexane (B92381) (for biphasic system)
-
Standard laboratory equipment for biocatalysis (e.g., temperature-controlled shaker, reaction vessels)
Procedure:
-
Reaction Setup (Biphasic System):
-
Prepare a 10 mL aqueous phase in a 50 mL reaction vessel containing 50 mM 2-oxobutyric acid, 70 mM benzylamine, and 1 mM PLP in potassium phosphate buffer (pH 7.0).
-
Add 2.64 U/mL of purified ω-transaminase to the aqueous phase.
-
Add an equal volume (10 mL) of hexane to the reaction vessel to create a biphasic system. This helps to remove the inhibitory benzaldehyde (B42025) byproduct from the aqueous phase.[1]
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 5 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking samples from the aqueous phase at regular intervals and analyzing for the formation of L-2-aminobutanoic acid and the consumption of 2-oxobutyric acid using a suitable analytical method (e.g., HPLC).
-
After completion, separate the aqueous phase containing the product from the organic phase.
-
The product, L-2-aminobutanoic acid, can be purified from the aqueous phase using standard techniques such as ion-exchange chromatography.
-
Diagrams
Caption: Asymmetric synthesis of L-2-aminobutanoic acid via transamination.
Multi-Enzyme Cascade Synthesis
Cascade reactions offer an elegant approach to synthesize chiral amino acids from readily available precursors in a one-pot setup, often with cofactor regeneration systems.
Synthesis of D-2-Aminobutanoic Acid from L-Threonine
This tri-enzymatic cascade converts L-threonine into D-2-aminobutanoic acid with high yield and enantioselectivity.
| Parameter | Value | Reference |
| Enzymes | L-Threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase (D-AADH), Formate (B1220265) dehydrogenase (FDH) | [2] |
| Starting Material | L-Threonine | [2] |
| Product | D-2-Aminobutanoic acid | [2] |
| Yield | >90% | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
Materials:
-
L-Threonine ammonia lyase from E. coli
-
D-amino acid dehydrogenase (D-AADH)
-
Formate dehydrogenase (FDH) from Pseudomonas sp. 101 or Candida boidinii
-
L-Threonine
-
Sodium formate
-
Phosphate buffer (pH 8.0)
-
NAD+
Procedure:
-
Reaction Setup:
-
In a 50 mL reaction vessel, prepare a solution containing 200 mM L-threonine and 300 mM sodium formate in phosphate buffer (pH 8.0).
-
Add a catalytic amount of NAD+.
-
Add the three enzymes (L-threonine ammonia lyase, D-AADH, and FDH) to the reaction mixture. The optimal enzyme ratios may need to be determined empirically.
-
-
Reaction Conditions:
-
Incubate the reaction at 30°C with gentle stirring for 20 hours.[2] The ammonia required for the reductive amination step is generated in situ from the deamination of L-threonine.
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of D-2-aminobutanoic acid using HPLC.
-
Upon completion, the enzymes can be removed by heat denaturation followed by centrifugation, or by ultrafiltration.
-
The product can be purified from the supernatant by ion-exchange chromatography.
-
Caption: Experimental workflow for the tri-enzymatic synthesis of D-2-aminobutanoic acid.
Caption: Tri-enzymatic cascade for D-2-aminobutanoic acid synthesis.
Synthesis of L-2-Aminobutanoic Acid from L-Threonine
A similar cascade using a different set of enzymes allows for the production of L-2-aminobutanoic acid. This process has been scaled up to a 30-L bioreactor.
| Parameter | Value | Reference |
| Enzymes | Threonine deaminase (TD), Leucine dehydrogenase (LDH), Formate dehydrogenase (FDH) | [3] |
| Catalyst | Whole-cell catalyst (E. coli co-expressing the three enzymes) | [3] |
| Starting Material | L-Threonine | [3] |
| Product | L-2-Aminobutanoic acid | [3] |
| Product Concentration | 68.5 g/L | [3] |
| Conversion Rate | 99.0% | [3] |
| Reaction Time | 12 hours (in 30-L bioreactor) | [3] |
Materials:
-
Recombinant E. coli strain co-expressing Threonine deaminase (TD) from E. coli, Leucine dehydrogenase (LDH) from Bacillus thuringiensis, and Formate dehydrogenase (FDH) from Candida boidinii.
-
L-Threonine
-
Sodium formate
-
Fermentation medium and appropriate buffers.
Procedure (Bioreactor Scale):
-
Cultivation of Whole-Cell Catalyst:
-
Cultivate the recombinant E. coli strain under optimal conditions to achieve high cell density and enzyme expression.
-
-
Biotransformation:
-
Transfer the cell culture to a 30-L bioreactor.
-
Add L-threonine as the substrate and sodium formate for cofactor regeneration.
-
Maintain the reaction conditions (e.g., temperature at 30°C, pH, and aeration) as optimized for the whole-cell catalyst.
-
-
Reaction Monitoring and Product Recovery:
-
Monitor the concentration of L-2-aminobutanoic acid over 12 hours.
-
After the reaction, separate the cells from the culture medium by centrifugation or microfiltration.
-
Isolate and purify L-2-aminobutanoic acid from the supernatant.
-
Enzymatic Resolution of Racemic N-Acetyl-2-Aminobutanoic Acid
This method employs an L-specific aminoacylase (B1246476) to selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Aminoacylase (e.g., from Aspergillus oryzae) | [4] |
| Substrate | N-acetyl-DL-2-aminobutanoic acid | [4] |
| Products | L-2-Aminobutanoic acid, N-acetyl-D-2-aminobutanoic acid | [4] |
| Theoretical Yield | 50% for each enantiomer | |
| Enantiomeric Purity | High (dependent on enzyme selectivity) |
Experimental Protocol
Materials:
-
Aminoacylase (L-specific)
-
N-acetyl-DL-2-aminobutanoic acid
-
Cobalt (II) chloride (CoCl₂) (as a cofactor)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for separation)
-
Water
Procedure:
-
Substrate Preparation:
-
Prepare an aqueous solution of N-acetyl-DL-2-aminobutanoic acid (e.g., 0.1 M to 0.25 M).
-
Adjust the pH of the solution to between 7.0 and 8.0 using sodium hydroxide.
-
Add a small amount of CoCl₂ (e.g., 5 x 10⁻⁴ M) as the enzyme often requires a metal cofactor.
-
-
Enzymatic Hydrolysis:
-
Add the aminoacylase to the substrate solution. The enzyme can be free or immobilized.
-
Incubate the mixture at a suitable temperature, typically 37-50°C, with stirring.
-
Monitor the reaction for the formation of free L-2-aminobutanoic acid. The reaction is complete when approximately 50% of the initial substrate is hydrolyzed.
-
-
Product Separation:
-
After the reaction, acidify the solution with hydrochloric acid to precipitate the unreacted N-acetyl-D-2-aminobutanoic acid.
-
Filter the mixture to separate the precipitated N-acetyl-D-2-aminobutanoic acid.
-
The filtrate contains the L-2-aminobutanoic acid, which can be isolated by crystallization or ion-exchange chromatography.
-
The recovered N-acetyl-D-2-aminobutanoic acid can be hydrolyzed chemically to obtain D-2-aminobutanoic acid.
-
Diagrams
Caption: Experimental workflow for the enzymatic resolution of N-acetyl-DL-2-aminobutanoic acid.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
H-Abu-OH: A Versatile Tool in Chemical Biology for Probing and Engineering Biological Systems
Introduction:
H-L-α-Aminobutyric acid (H-Abu-OH), a non-proteinogenic amino acid, is emerging as a powerful tool for researchers, scientists, and drug development professionals in the field of chemical biology.[1] Its unique structural and chemical properties, differing slightly from the canonical amino acid L-alanine by the presence of an ethyl side chain, allow for the subtle yet impactful modification of peptides and proteins.[2] This modification can be leveraged to investigate fundamental biological processes, enhance the therapeutic potential of peptides, and engineer proteins with novel functions. This document provides detailed application notes and protocols for the utilization of this compound in chemical biology research.
Key Applications:
-
Probing Protein Structure and Stability: Substitution of canonical amino acids with this compound can provide insights into the role of specific residues in maintaining protein structure and stability. The ethyl side chain of this compound can introduce steric constraints and alter hydrophobic interactions, leading to measurable changes in protein folding and thermal stability.[3][4]
-
Engineering Peptide Conformation: The incorporation of this compound into peptides can be used to induce or stabilize specific secondary structures, such as α-helices or β-sheets.[5][6] This conformational constraint is a valuable tool in the design of peptidomimetics with enhanced biological activity and metabolic stability.
-
Investigating Enzyme Active Sites and Protein-Protein Interactions: The introduction of this compound at or near an enzyme's active site or a protein-protein interaction interface can serve as a probe to understand the steric and electronic requirements for binding and catalysis.[7][8] By observing the functional consequences of this substitution, researchers can map out critical interactions within biological complexes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and its close structural analog, α-aminoisobutyric acid (Aib), as tools in chemical biology. The data for Aib is included to provide an indication of the potential effects of incorporating a simple, non-canonical amino acid.
Table 1: Effect of Amino Acid Substitution on Protein Thermal Stability
| Original Residue | Substituted Residue | Protein/Peptide | Change in Melting Temperature (ΔTm) (°C) | Reference |
| Alanine | Aib | C-terminal subdomain of thermolysin | +2.2 to +5.4 | [3] |
| Alanine | Aib | Model helical peptide | +8 | [3] |
Table 2: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Value | Notes | Reference |
| Resin Substitution Level | 0.1 - 1.0 mmol/g | Dependent on the specific resin used. | [9][10] |
| Coupling Reagents | HBTU/HOBt, DIC/HOBt, PyAOP/HOAt | Choice depends on the specific amino acids being coupled. | [10][11] |
| Coupling Time (Standard Amino Acid) | 30 - 60 min | Can be monitored by ninhydrin (B49086) test. | [9] |
| Coupling Time (this compound) | 60 - 120 min | May require longer coupling times or double coupling due to potential steric hindrance. | [10] |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | For Fmoc-based chemistry. | [11] |
| Cleavage Cocktail | TFA-based (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) | Composition can be adjusted based on the peptide sequence. | [11] |
| Crude Peptide Purity (by HPLC) | 50 - 80% | Sequence-dependent. | [10] |
| Final Purified Peptide Yield | 10 - 40% | Dependent on peptide length, sequence, and purification efficiency. | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected canonical amino acids
-
Fmoc-L-2-aminobutyric acid (Fmoc-Abu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Canonical Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Abu-OH):
-
Follow the same procedure as for canonical amino acids, but extend the coupling time to 2-4 hours. Consider double coupling (repeating the coupling step with a fresh solution of activated Fmoc-Abu-OH) to ensure complete reaction.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Residue-Specific Incorporation of this compound into a Recombinant Protein
This protocol outlines a general workflow for the residue-specific incorporation of this compound into a protein expressed in an E. coli auxotrophic strain. This method relies on the ability of the endogenous translational machinery to accept this compound as a surrogate for a canonical amino acid (e.g., Leucine or Isoleucine).[12]
Materials:
-
E. coli auxotrophic strain (e.g., deficient in the biosynthesis of an amino acid to be replaced)
-
Expression vector containing the gene of interest
-
Minimal media supplemented with all canonical amino acids except the one to be replaced
-
This compound
-
IPTG (for induction of protein expression)
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Transformation: Transform the E. coli auxotrophic strain with the expression vector encoding the protein of interest.
-
Starter Culture: Inoculate a single colony into a rich medium (e.g., LB) and grow overnight.
-
Adaptation to Minimal Media:
-
Pellet the cells from the starter culture and wash them with sterile minimal media lacking the auxotrophic amino acid.
-
Resuspend the cells in minimal media supplemented with all canonical amino acids except the one to be replaced.
-
-
Protein Expression:
-
Grow the adapted culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1-5 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-16 hours at a suitable temperature (e.g., 18-30°C).
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
-
Protein Purification:
-
Purify the protein containing this compound using standard chromatography techniques (e.g., affinity chromatography for tagged proteins).
-
-
Characterization:
-
Confirm the incorporation of this compound using mass spectrometry (e.g., LC-MS/MS) by observing the corresponding mass shift in peptide fragments.[13][14]
-
Analyze the functional and structural effects of the substitution using appropriate assays (e.g., circular dichroism, thermal shift assays, enzyme kinetics).
-
Visualizations
References
- 1. L-2-Aminobutyric acid | 1492-24-6 | FA09856 | Biosynth [biosynth.com]
- 2. L-2-aminobutyric acid: two fully ordered polymorphs with Z' = 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping enzyme active sites in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H-Abu-OH Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of H-Abu-OH (L-2-Aminobutanoic acid) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound, also known as L-2-Aminobutanoic acid, is a non-proteinogenic alpha-amino acid.[1][2][3] Its solubility in water is generally considered to be good, though values vary across different sources. It is poorly soluble in alcohol and insoluble in oils.[4] At a neutral pH, amino acids like this compound exist as zwitterions, which can limit their solubility in water.[5]
Q2: Why am I having trouble dissolving this compound in water at neutral pH?
A2: At neutral pH, amino acids typically exist as zwitterions, molecules with both a positive and a negative charge, resulting in a net neutral charge.[5] This state can reduce their interaction with water molecules, leading to lower solubility.[5] Intramolecular ionic bonds in the zwitterionic form can also decrease interaction with water.[5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of amino acids like this compound is highly dependent on pH.[5][6] Solubility is generally lowest at the isoelectric point (pI), where the molecule has a net zero charge.[7] At pH values below the pI (acidic conditions), the amino group is protonated, leading to a net positive charge. At pH values above the pI (basic conditions), the carboxyl group is deprotonated, resulting in a net negative charge. This net charge at acidic or basic extremes enhances the interaction with polar water molecules, thereby increasing solubility.[5]
Q4: Can sonication be used to help dissolve this compound?
A4: Yes, sonication is a recommended method to aid in the dissolution of this compound in aqueous solutions.[1][8] The high-frequency sound waves help to break up solute particles and increase the rate of dissolution.
Q5: Is this compound soluble in organic solvents?
A5: this compound is generally poorly soluble in alcohols and insoluble in non-polar organic solvents like oils.[4] It is also reported to be insoluble in DMSO.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in water. | The solution is likely at or near the isoelectric point of this compound, where its solubility is at a minimum.[7] | Adjust the pH of the solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH away from the isoelectric point. This will increase the net charge of the molecule and improve its solubility.[5][6] |
| The solution is cloudy or has formed a precipitate. | The concentration of this compound may be too high for the current solvent conditions (pH, temperature). | 1. Increase the volume of the solvent to lower the concentration.2. Gently warm the solution. For many amino acids, solubility increases with temperature.3. Adjust the pH as described above. |
| Dissolution is very slow. | Insufficient agitation or energy to overcome the lattice energy of the solid this compound. | 1. Use a magnetic stirrer to provide constant agitation.2. Apply sonication to the solution to accelerate dissolution.[1][8] |
| Preparing a high-concentration stock solution is difficult. | The desired concentration exceeds the solubility limit of this compound in the chosen solvent system. | 1. Prepare the solution at a slightly elevated temperature and then cool it to room temperature. Be aware that the compound may precipitate out upon cooling if the solution is supersaturated.2. Investigate the use of co-solvents, although for this compound, aqueous solutions with pH adjustment are generally the most effective. |
Data Presentation
Table 1: Solubility of this compound in Water
| Solubility Value | Solvent | Conditions | Source |
| 358 g/L | Water | Predicted | [9] |
| 50 mg/mL (484.87 mM) | H₂O | Requires sonication | [8] |
| 22.7 g/100 mL | Water | 22 °C | [10][11] |
| 210 g/L | Cold Water | - | [4] |
| 10 mg/mL | Water | - | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution using pH Adjustment
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dispensing: Add the this compound powder to a beaker containing approximately 80% of the final desired volume of purified water.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring.
-
pH Adjustment (if necessary): If the this compound does not readily dissolve, slowly add a dilute acid (e.g., 1 M HCl) or a dilute base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter. Continue adding the acid or base until the this compound is fully dissolved.
-
Final Volume Adjustment: Once the this compound is completely dissolved, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.
-
Filtration (Optional): If required for the experiment, filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
Protocol 2: Preparation of an this compound Solution using Sonication
-
Weighing and Dispensing: Weigh the desired amount of this compound and add it to a suitable container with the desired volume of water.
-
Sonication: Place the container in a sonicator bath.
-
Processing: Sonicate the mixture until the this compound is completely dissolved. The duration will depend on the concentration and volume.
-
Final Steps: Once dissolved, the solution is ready for use or can be filtered if necessary.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 10. L(+)-2-Aminobutyric acid | 1492-24-6 [chemicalbook.com]
- 11. L-2-Aminobutyric acid | 1492-24-6 [chemnet.com]
Technical Support Center: H-Abu-OH Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the peptide coupling of α-Aminobutyric acid (H-Abu-OH).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction showing low efficiency or failing?
A1: Low coupling efficiency with this compound is often attributed to steric hindrance from its ethyl side chain.[1] Similar to other sterically hindered amino acids like Valine and Isoleucine, the bulky side chain can physically obstruct the approach of the reacting amino and carboxyl groups, slowing down or preventing peptide bond formation.[1][2] In some cases, as the peptide chain grows, it may fold into secondary structures or aggregate, which can further block the reactive sites on the solid support.[3]
Q2: My standard coupling protocol with DIC/DCC is not working for this compound. What should I do?
A2: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids.[4][5] It is highly recommended to switch to more potent coupling reagents.[1] In-situ activating reagents, particularly aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP, are significantly more effective for these challenging couplings.[1][3] These reagents generate highly reactive activated esters that can overcome the steric barrier more effectively.[1]
Q3: Which coupling reagents are considered the most effective for this compound and similar amino acids?
A3: For difficult couplings involving sterically hindered residues, reagents that form highly reactive OAt or Oxyma esters are preferred.[1]
-
HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1] The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.
-
COMU , an Oxyma-based reagent, also demonstrates superior performance and is considered a safer alternative to potentially explosive HOBt-based reagents.[1][6]
-
For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a highly effective, albeit more complex, strategy.[1][7]
Q4: How can I minimize racemization during the coupling of this compound?
A4: Racemization is a primary side reaction during carboxyl group activation, often proceeding through the formation of an oxazolinone (azlactone) intermediate.[7][8][9] The risk increases significantly in the presence of a base.[7] To minimize racemization:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (OxymaPure).[9][10] These additives suppress racemization by forming reactive esters that are less prone to forming the azlactone intermediate.[8]
-
Base Selection: The choice and amount of base are critical. For couplings at high risk of racemization, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of the more commonly used and stronger base, DIPEA.[7][9]
-
Low Temperatures: Performing carbodiimide-mediated couplings at lower temperatures (e.g., 0 °C) can help reduce the rate of racemization.[7][11]
Q5: What are other common side reactions to be aware of?
A5: Besides racemization, other side reactions can occur:
-
Guanidinylation: Uronium/aminium reagents (like HBTU, HATU) can react with the free N-terminal amine of the peptide, forming a guanidinium (B1211019) moiety that irreversibly terminates the peptide chain.[12] This is particularly problematic if the coupling reagent is used in excess relative to the carboxylic acid. To avoid this, pre-activate the amino acid with the coupling reagent for a few minutes before adding it to the resin.[12]
-
Nitrile Formation: When using carbodiimide reagents, the side chains of unprotected Asparagine (Asn) and Glutamine (Gln) can be dehydrated to form nitriles.[7][10] Ensure appropriate side-chain protection is used for these residues.
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, especially when Proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[12] Using 2-chlorotrityl chloride resin can help suppress this issue in Fmoc-based synthesis.[12]
Troubleshooting and Optimization
If you are facing issues with this compound coupling, consider the following systematic approach.
Troubleshooting Workflow for Low Coupling Yield
The following diagram outlines a logical workflow for diagnosing and solving low coupling yield issues.
Data Summary: Coupling Reagent Comparison
The choice of coupling reagent is critical for success. The table below summarizes various reagents and their suitability for challenging couplings involving sterically hindered amino acids like this compound.
| Reagent Class | Example Reagent | Intrinsic Additive | Relative Efficiency for Hindered Couplings | Key Considerations |
| Carbodiimide | DIC | None (Requires external additive) | Low to Moderate | Inexpensive but often inefficient for hindered couplings; requires additives like Oxyma or HOBt to reduce racemization.[1][7] |
| Aminium/Uronium | HBTU | HOBt | High | Good for routine synthesis, but less reactive than HATU; can cause guanidinylation if used in excess.[1] |
| Aminium/Uronium | HATU | HOAt | Very High | Highly effective due to the formation of reactive OAt esters; often the reagent of choice for difficult couplings.[1][3] |
| Aminium/Uronium | COMU | OxymaPure | Very High | Excellent performance, comparable to HATU.[1] Considered safer than HOBt/HOAt-based reagents and has good solubility.[6] |
| Phosphonium | PyBOP | HOBt | High | Excellent reagent that does not cause guanidinylation, making it suitable for fragment coupling or when using reagent excess.[3] |
| Phosphonium | PyAOP | HOAt | Very High | More reactive than PyBOP due to the HOAt additive, but also more expensive.[3] |
Experimental Protocols
Protocol 1: High-Efficiency SPPS Coupling of this compound using HATU
This protocol is recommended for coupling this compound or other sterically hindered amino acids during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Abu-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve Fmoc-Abu-OH and HATU in DMF. Add DIPEA to the solution. The solution may turn yellow, which is normal.[13] Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the washed resin.
-
Reaction: Agitate the mixture for 45-60 minutes at room temperature.[1] For particularly difficult sequences, this time can be extended to 2 hours or more.[3]
-
Monitoring (Optional): Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow/colorless beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (If Necessary): If the Kaiser test is positive, indicating an incomplete reaction, repeat steps 2-6 with a fresh solution of activated Fmoc-Abu-OH.[1][3]
-
Final Wash: After the final coupling, wash the resin with DMF and then Dichloromethane (DCM) to prepare for the next deprotection step or final cleavage.
Protocol 2: Coupling via Acyl Fluoride for Extremely Hindered Residues
This method is an alternative for when standard high-efficiency uronium/phosphonium reagents fail.
Materials:
-
Fmoc-Abu-OH (1 equivalent)
-
Cyanuric fluoride or other fluorinating agent (e.g., DAST)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Fmoc-deprotected peptide-resin
Procedure:
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the protected Fmoc-Abu-OH in anhydrous DCM.
-
Add a catalytic amount of pyridine, followed by the fluorinating agent.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
Coupling: Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine.
-
Reaction: Allow the reaction to proceed. Monitor for completeness, as reaction times can be significantly longer (several hours to overnight) for these couplings.[1]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DCM, followed by DMF, to remove all byproducts and prepare for the next synthesis step.
Visualization of the Coupling Pathway
Understanding the underlying chemical mechanism is key to effective troubleshooting.
General Amide Bond Formation Pathway
The diagram below illustrates the two critical steps in peptide coupling: activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.
References
- 1. benchchem.com [benchchem.com]
- 2. uwlax.edu [uwlax.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
side reactions with H-Abu-OH during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during solid-phase peptide synthesis (SPPS), with a special focus on peptides containing H-Abu-OH (2-aminobutanoic acid).
Frequently Asked Questions (FAQs)
Q1: I am observing a lower-than-expected yield for my peptide containing this compound. Is this amino acid known to cause side reactions?
A1: this compound, with its simple and unreactive ethyl side chain, is not known to cause specific side reactions during standard Fmoc- or Boc-based solid-phase peptide synthesis. If you are experiencing issues such as low yield or purity, it is more probable that common SPPS-related problems are the root cause. It is recommended to investigate these general issues before attributing the problem to the this compound residue.
Q2: What are the most common side reactions during SPPS that could be mistaken for an issue with this compound?
A2: Several common side reactions can occur during any peptide synthesis, regardless of the presence of this compound. These include:
-
Incomplete Coupling: The incomplete reaction between the activated amino acid and the N-terminus of the growing peptide chain, leading to deletion sequences.
-
Incomplete Deprotection: Failure to completely remove the Fmoc or Boc protecting group, resulting in truncated sequences.
-
Racemization: The loss of chiral integrity of an amino acid, particularly common for residues like Cysteine and Histidine.
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin. This is most common with Proline or Glycine at the N-terminus.
-
Aspartimide Formation: Cyclization of an Aspartic Acid residue, which can lead to a mixture of byproducts.
-
Peptide Aggregation: The self-association of growing peptide chains on the resin, hindering reagent access and leading to incomplete reactions.
Q3: How can I monitor the completeness of coupling and deprotection steps?
A3: The Kaiser test is a widely used qualitative method to detect free primary amines on the resin.[1] A positive result (blue beads) after a coupling step indicates that the reaction is incomplete. A negative result (yellow beads) after a deprotection step suggests that the removal of the protecting group was unsuccessful. For N-terminal proline residues, where the amine is secondary, the Kaiser test is unreliable; the Chloranil or Isatin test should be used instead.[1]
Troubleshooting Guides
Issue 1: Low Crude Peptide Purity with Multiple Peaks on HPLC
If your crude peptide analysis shows a complex mixture of products, it is likely due to incomplete coupling or deprotection at various stages of the synthesis.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low peptide purity.
Issue 2: Presence of a Side Product with the Same Mass as the Target Peptide
This often indicates racemization or aspartimide formation, as these side reactions can produce isomers that are difficult to separate by HPLC.
Quantitative Data on Aspartimide Formation Prevention
The following table summarizes the effectiveness of different Aspartic Acid protecting groups in preventing aspartimide formation in the model peptide VKDGYI after extended treatment with 20% piperidine (B6355638) in DMF.[2]
| Fmoc-Asp Protecting Group | % Aspartimide Formation | % D-Asp Isomer |
| -OtBu (standard) | 35.8 | 10.9 |
| -OMpe | 1.8 | 1.1 |
| -OBno | 0.2 | <0.1 |
Data demonstrates that bulkier protecting groups significantly reduce both aspartimide formation and subsequent racemization.
Issue 3: Significant Loss of Peptide from the Resin, Especially with N-terminal Proline
This is a classic sign of diketopiperazine (DKP) formation. The N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the peptide.
Strategies to Minimize Diketopiperazine (DKP) Formation
| Strategy | Description | Efficacy |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | The steric hindrance of the trityl linker disfavors the intramolecular cyclization. | Highly effective for susceptible sequences. |
| Introduction of the third amino acid quickly | Minimizing the time the deprotected dipeptide spends under basic conditions reduces the opportunity for DKP formation. | Moderately effective. |
| Use of N-Trityl protected amino acid at position 2 | The bulky trityl group on the second amino acid prevents cyclization. | Effective, but requires an additional deprotection step. |
| Alternative Deprotection Conditions | Using 2% DBU / 5% piperazine (B1678402) in NMP instead of 20% piperidine in DMF.[3][4] | Can significantly reduce DKP formation.[4] |
Workflow for Preventing DKP Formation
Caption: Strategies to prevent DKP formation.
Key Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
This protocol is used to detect the presence of free primary amines on the resin.[1]
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[1]
-
Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[1]
-
Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.[1]
Procedure:
-
Collect 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue: Incomplete coupling, free amines are present. Recouple the amino acid.
-
Yellow/Colorless: Complete coupling, no free primary amines. Proceed to the next deprotection step.
Protocol 2: General Fmoc-SPPS Cycle with Troubleshooting Checkpoints
1. Resin Swelling:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HATU/HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
4. Monitoring (Checkpoint):
-
Perform a Kaiser test (Protocol 1). If the test is positive (blue), repeat the coupling step (double coupling).
5. Capping (Optional):
-
If coupling is repeatedly difficult, cap any unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
6. Repeat:
-
Return to step 2 for the next amino acid in the sequence.
7. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[5]
-
Precipitate the peptide in cold diethyl ether.
SPPS Workflow Diagram
Caption: A standard Fmoc-SPPS cycle with a monitoring checkpoint.
Protocol 3: Detection of Racemization by Chiral HPLC Analysis
This protocol outlines a general method to determine the enantiomeric purity of a synthetic peptide after hydrolysis.
1. Peptide Hydrolysis:
-
Place approximately 1 mg of the purified peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Dry the hydrolysate to remove the acid.
2. Derivatization (Optional but Recommended):
-
Derivatize the amino acid mixture with a reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that are easily separated on a standard C18 reverse-phase column.
3. Chiral HPLC Analysis:
-
If not derivatized:
-
Dissolve the hydrolysate in a suitable mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).
-
Separate the D- and L-amino acids using an appropriate isocratic or gradient mobile phase.
-
-
If derivatized:
-
Inject the derivatized sample onto a standard C18 RP-HPLC column.
-
Separate the diastereomers using a standard mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA).
-
-
Quantification:
-
Integrate the peak areas for the D- and L-isomers of each amino acid to determine the percentage of racemization.
-
References
- 1. peptide.com [peptide.com]
- 2. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing H-Abu-OH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of synthetic peptides incorporating L-2-aminobutyric acid (H-Abu-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my peptide?
L-2-aminobutyric acid (this compound) is a non-proteinogenic amino acid, an isomer of aminobutyric acid. Its incorporation into a peptide sequence can influence the peptide's overall properties, such as hydrophobicity and secondary structure. Understanding these changes is crucial for developing an effective purification strategy.
Q2: What is the primary method for purifying peptides containing this compound?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing this compound.[1][2] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[2]
Q3: What are the common impurities encountered when synthesizing peptides with this compound?
Impurities are often similar to those found in standard solid-phase peptide synthesis (SPPS) and can include:
-
Truncated sequences: Peptides missing one or more amino acids.[1]
-
Deletion sequences: Peptides lacking an amino acid from within the sequence.[1]
-
Incompletely deprotected peptides: Peptides retaining protecting groups on side chains.[1]
-
Diastereomeric impurities: If the incorrect stereoisomer of this compound or other amino acids is incorporated.
-
Side-products from cleavage: Impurities originating from the cleavage cocktail used to remove the peptide from the resin.[1]
Q4: How does the presence of this compound affect the solubility of my peptide?
The solubility of a peptide is determined by its overall amino acid composition.[3][4] this compound is a relatively hydrophobic amino acid. Therefore, its inclusion may decrease the overall solubility of the peptide in aqueous solutions. It is often recommended to first attempt to dissolve the peptide in sterile water. If unsuccessful, for hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) can be used for initial dissolution, followed by dilution with an aqueous buffer.[3][5]
Q5: What are the best practices for storing peptides that contain this compound?
To ensure stability and prevent degradation, peptides should be stored in a lyophilized state at -20°C or -80°C. Once dissolved, it is best to create single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles. Peptides with residues like Cysteine, Methionine, or Tryptophan are prone to oxidation and should be dissolved in oxygen-free buffers.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of peptides containing this compound using RP-HPLC.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate gradient slope. | Optimize the gradient. A shallower gradient often improves the separation of closely eluting peaks.[1] |
| Unsuitable mobile phase. | Try a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid) to alter selectivity. | |
| Column overload. | Reduce the amount of crude peptide loaded onto the column. | |
| High Backpressure | Clogged column frit or tubing. | Filter the peptide sample through a 0.45 µm filter before injection. Clean the column and system according to the manufacturer's instructions. |
| Precipitated peptide in the system. | Ensure the peptide is fully dissolved in the mobile phase. Consider adjusting the initial mobile phase composition to improve solubility. | |
| Low Peptide Recovery | Peptide is too hydrophilic and not retaining on the column. | Use a less hydrophobic column (e.g., C4 or C8 instead of C18). Adjust the initial mobile phase to contain less organic solvent. |
| Peptide is too hydrophobic and irreversibly binding to the column. | Use a more hydrophobic column (e.g., C18). Increase the final concentration of the organic solvent in the gradient. Consider adding a stronger organic solvent like isopropanol (B130326) to the mobile phase. | |
| Peptide precipitation during purification. | Decrease the concentration of the peptide sample. Modify the mobile phase to enhance solubility. | |
| Presence of Broad Peaks | Suboptimal mobile phase pH. | Adjust the pH of the mobile phase. For basic peptides, an acidic mobile phase is generally used, and for acidic peptides, a neutral or slightly basic mobile phase may be beneficial. |
| Secondary interactions with the stationary phase. | Add an ion-pairing agent like TFA to the mobile phase to minimize ionic interactions. | |
| Multiple Peaks for a Single Peptide | Isomerization or on-column degradation. | Ensure the stability of the peptide in the mobile phase. Analyze fractions to determine if the peaks correspond to the same mass. |
| Aggregation. | Incorporate denaturing agents or organic modifiers in the sample solvent to disrupt aggregates before injection. |
Experimental Protocols
Protocol: Reverse-Phase HPLC Purification of a Peptide Containing this compound
This protocol provides a general workflow for the purification of a crude synthetic peptide containing this compound.
1. Materials and Equipment:
-
Crude lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 HPLC column
-
0.45 µm syringe filters
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile Degas both mobile phases by sonication or vacuum filtration before use.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete solubility.
-
Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at a consistent flow rate.
-
Sample Injection: Inject the filtered peptide solution onto the column.
-
Gradient Elution: The following is a representative gradient. The actual gradient will need to be optimized based on the hydrophobicity of the peptide.
-
5-25% Mobile Phase B over 5 minutes
-
25-55% Mobile Phase B over 60 minutes
-
55-95% Mobile Phase B over 5 minutes
-
Hold at 95% Mobile Phase B for 5 minutes (column wash)
-
95-5% Mobile Phase B over 5 minutes (return to initial conditions)
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
5. Post-Purification Processing:
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% or as required). Freeze the pooled solution and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the purification of peptides containing this compound.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
Technical Support Center: Optimizing Cleavage of H-Abu-OH from Resin
Welcome to the technical support center for the optimal cleavage of 2-aminobutyric acid (H-Abu-OH) from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure high yield and purity of your Abu-containing peptide.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of peptides containing this compound from the resin.
Q1: After cleavage and precipitation, I have a low or non-existent peptide yield. What are the possible causes and solutions?
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Cleavage | This compound itself is not known to hinder cleavage. However, the overall peptide sequence and the type of resin are critical factors. For standard resins like Wang or Rink Amide, a typical cleavage time with a high concentration of Trifluoroacetic acid (TFA) is 1.5 to 2 hours.[1] If you suspect incomplete cleavage, you can re-treat the resin with a fresh cleavage cocktail.[2] For more robust resins like MBHA, a longer reaction time of 90-120 minutes may be necessary.[3] |
| Peptide Precipitation Issues | Highly hydrophilic or very short peptides may not precipitate well in cold ether. Try reducing the volume of TFA under a gentle stream of nitrogen before adding the cold ether.[2] Alternatively, if the peptide is extremely hydrophobic, it might be soluble in ether; in this case, check the ether supernatant for your product. |
| Peptide Re-attachment to Resin | Reactive cationic species generated during cleavage can re-attach to electron-rich residues in your peptide. While this compound is not susceptible to this, other residues like Trp, Tyr, or Met are. Ensure your cleavage cocktail contains sufficient scavengers to trap these cations.[4] |
| Oxidation of Sensitive Residues | Although this compound is not prone to oxidation, other residues like Met or Cys can be. If your peptide contains these, consider adding a reducing scavenger like dithiothreitol (B142953) (DTT) to your cleavage cocktail and performing the cleavage under an inert atmosphere (e.g., nitrogen).[5] |
Q2: My peptide is showing unexpected modifications after cleavage. What could be the cause?
Possible Causes & Recommended Solutions:
While this compound is generally stable under standard TFA cleavage conditions, side reactions can occur with other amino acids in the sequence.
| Possible Cause | Recommended Solution |
| Alkylation of Tryptophan | The indole (B1671886) side chain of Trp is susceptible to alkylation by carbocations generated from protecting groups. The use of scavengers like triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) is crucial to prevent this. Using Boc protection on the Trp side chain can also minimize this side reaction. |
| Aspartimide Formation | Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation under both acidic and basic conditions.[5] Adding HOBt to the piperidine (B6355638) solution during deprotection can reduce this side reaction. For cleavage, using a milder cleavage cocktail or reduced cleavage time might be beneficial. |
| Deamidation | Asparagine and glutamine residues can undergo deamidation. Ensuring complete side-chain protection and using appropriate scavengers can help minimize this. |
Below is a troubleshooting decision tree to help diagnose and resolve common cleavage issues.
Caption: Troubleshooting decision tree for peptide cleavage issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a sensitive amino acid during TFA cleavage?
Based on available literature, this compound is not considered a particularly sensitive amino acid during standard TFA-mediated cleavage. Its simple ethyl side chain is generally stable and does not participate in common side reactions observed for amino acids with more reactive functionalities like Trp, Met, Cys, or His.
Q2: What is a standard cleavage cocktail for a peptide containing this compound?
For most peptides synthesized on standard resins like Wang or Rink Amide, a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is effective.[1] TFA is the strong acid that cleaves the peptide from the resin, water acts as a scavenger for carbocations, and TIS is a scavenger that helps prevent side reactions.[4]
Q3: How long should the cleavage reaction be performed?
For most standard resins, a cleavage time of 1.5 to 2 hours at room temperature is sufficient.[1] It is recommended to gently agitate the reaction mixture occasionally to ensure good contact between the resin and the cleavage cocktail. Extending the reaction time beyond three hours is generally not recommended as it can increase the likelihood of side reactions without significantly improving the cleavage yield.
Q4: Do I need to use scavengers if my peptide only contains this compound and other non-sensitive amino acids?
Yes, scavengers are always recommended. Reactive cationic species are generated not only from the side-chain protecting groups but also from the resin linker itself during acid cleavage.[6] These can cause undesired modifications even in peptides lacking traditionally "sensitive" residues. Water and TIS are common and effective scavengers for general use.
Q5: What are the different types of cleavage cocktails and when should I use them?
The choice of cleavage cocktail depends on the amino acid composition of your peptide.
| Cleavage Cocktail (Reagent) | Composition (v/v) | When to Use |
| Standard (TFA/H2O/TIS) | 95% TFA, 2.5% H2O, 2.5% TIS | For most peptides without sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole (B89551), 2.5% EDT | For peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[6][7] |
| Reagent B | 88% TFA, 5% Phenol, 5% H2O, 2% TIS | An "odorless" alternative to cocktails containing thioanisole and EDT, particularly useful for peptides with trityl-based protecting groups.[7] |
Experimental Protocols
Standard Protocol for Cleavage of an this compound Containing Peptide from Wang Resin
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Deionized water
-
Triisopropylsilane (TIS)
-
Ice-cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., a glass-fritted syringe or a round-bottom flask)
-
Centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual DMF. Dry the resin under a gentle stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS for every 10 mL of cocktail needed. This should be prepared fresh before use.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6] Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the washes with the initial filtrate.
-
Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate to 10 volumes of ice-cold diethyl ether. A white precipitate of the peptide should form.
-
Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times by resuspending the pellet, centrifuging, and decanting the ether. This removes residual scavengers and organic impurities.[3]
-
Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove any remaining ether. The crude peptide is now ready for purification (e.g., by HPLC).
Below is a diagram illustrating the general workflow for peptide cleavage from the resin.
Caption: Experimental workflow for peptide cleavage from resin.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
Technical Support Center: H-Abu-OH (2-Aminobutanoic Acid) Synthesis
Welcome to the technical support center for the synthesis of H-Abu-OH (2-aminobutanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during synthesis, ultimately helping to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Low Yield in Strecker Synthesis
Question: My Strecker synthesis of 2-aminobutanoic acid from propanal is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Strecker synthesis of 2-aminobutanoic acid are common and can often be attributed to several factors. The primary issues revolve around the formation of the intermediate α-aminonitrile and its subsequent hydrolysis.
Potential Causes and Solutions:
-
Side Reactions: A significant side reaction is the formation of 2-hydroxybutanenitrile (B1294457) (propanal cyanohydrin) from the reaction of propanal with the cyanide ion before the imine is formed. This consumes your starting material and reduces the yield of the desired α-aminonitrile.
-
Solution: To favor the formation of the imine, it is crucial to use a higher concentration of ammonia (B1221849). This shifts the equilibrium towards the desired intermediate.[1]
-
-
Suboptimal pH: The pH of the reaction mixture is critical. If the pH is too low, the cyanide ion (CN-) will be protonated to HCN, which is a less effective nucleophile. If the pH is too high, the aldehyde may undergo side reactions.
-
Solution: Maintain a mildly acidic to neutral pH (around 6-7) to facilitate the formation of the iminium ion without significantly reducing the nucleophilicity of the cyanide.
-
-
Incomplete Hydrolysis: The final step of converting the α-aminonitrile to the amino acid requires complete hydrolysis of the nitrile group. Incomplete hydrolysis will directly result in a lower yield of the final product.
-
Solution: Ensure sufficient reaction time and appropriate concentration of acid (e.g., concentrated HCl) for the hydrolysis step. Monitoring the reaction's progress by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) is recommended.
-
-
Product Degradation: The amino acid product may be unstable under harsh hydrolysis conditions, such as prolonged heating or very high acid concentrations.
-
Solution: Employ milder hydrolysis conditions by carefully controlling the temperature and using the minimum necessary concentration of acid.
-
Table 1: Troubleshooting Low Yield in Strecker Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low yield of α-aminonitrile intermediate | Competing cyanohydrin formation. | Increase the molar ratio of ammonia relative to propanal. |
| Unfavorable equilibrium for imine formation. | Use a dehydrating agent to remove water and drive the equilibrium. | |
| Low yield of final amino acid despite good intermediate formation | Incomplete hydrolysis of the α-aminonitrile. | Increase hydrolysis time and/or acid concentration. Monitor reaction completion. |
| Degradation of the amino acid product. | Use milder hydrolysis conditions (e.g., lower temperature, shorter time). | |
| Presence of multiple unexpected byproducts | Impurities in starting materials or solvent. | Use high-purity reagents and solvents. |
Low Yield in Gabriel Synthesis
Question: I am experiencing low yields in my Gabriel synthesis of 2-aminobutanoic acid. What are the common problems with this method?
Answer: The Gabriel synthesis is a robust method for preparing primary amines and amino acids, but low yields can occur, often during the hydrolysis or hydrazinolysis step.
Potential Causes and Solutions:
-
Incomplete N-Alkylation: The initial reaction between potassium phthalimide (B116566) and your 2-bromobutanoate precursor may not go to completion.
-
Solution: Ensure anhydrous conditions and use an appropriate polar aprotic solvent like DMF to facilitate the SN2 reaction.[2] Warming the reaction mixture may also be necessary.
-
-
Harsh Hydrolysis Conditions: Traditional acidic or basic hydrolysis to cleave the phthalimide group requires harsh conditions (strong acids/bases and high temperatures), which can lead to degradation of the desired amino acid.[3]
-
Solution: The Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a milder, often neutral, refluxing solvent like ethanol (B145695), is a common alternative to avoid harsh conditions.[3]
-
-
Difficult Product Isolation: The phthalhydrazide (B32825) byproduct formed during hydrazinolysis can sometimes be difficult to separate from the desired 2-aminobutanoic acid, leading to product loss during purification.[3]
-
Solution: Choose a solvent for the hydrazinolysis in which your amino acid is soluble but the phthalhydrazide is not. This allows for removal by filtration. Acidifying the filtrate and then adjusting the pH to the isoelectric point of 2-aminobutanoic acid can facilitate its precipitation.
-
Table 2: Troubleshooting Low Yield in Gabriel Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Unreacted starting materials | Incomplete N-alkylation. | Ensure anhydrous conditions, use a suitable solvent (e.g., DMF), and consider moderate heating. |
| Low yield after cleavage step | Product degradation from harsh hydrolysis. | Use milder hydrazinolysis (Ing-Manske procedure) instead of strong acid/base hydrolysis. |
| Difficult separation from phthalhydrazide byproduct. | Optimize solvent selection for hydrazinolysis to precipitate the byproduct. | |
| Incomplete cleavage of the N-alkylphthalimide. | Ensure sufficient reaction time and an adequate excess of hydrazine. |
Low Yield and Impurities in Direct Amination of 2-Bromobutanoic Acid
Question: When I synthesize 2-aminobutanoic acid by reacting 2-bromobutanoic acid with ammonia, I get a low yield and several impurities. How can I optimize this reaction?
Answer: Direct amination of α-halo acids is a straightforward approach, but it is often plagued by over-alkylation and other side reactions, leading to low yields of the desired primary amine.
Potential Causes and Solutions:
-
Over-alkylation: The product, 2-aminobutanoic acid, is also a nucleophile and can react with the starting 2-bromobutanoic acid to form secondary and tertiary amine byproducts.
-
Solution: The most effective way to minimize over-alkylation is to use a large excess of ammonia. This increases the probability that a molecule of 2-bromobutanoic acid will react with an ammonia molecule rather than the amino acid product.
-
-
Side Reactions (Elimination): Under basic conditions, 2-bromobutanoic acid can undergo elimination to form 2-butenoic acid.
-
Solution: Careful control of the reaction temperature can help to minimize elimination. Lower temperatures generally favor substitution over elimination.
-
-
Difficult Product Isolation: Separating 2-aminobutanoic acid from unreacted starting materials, over-alkylation products, and ammonium (B1175870) salts can be challenging.
-
Solution: Purification can often be achieved by adjusting the pH of the reaction mixture to the isoelectric point of 2-aminobutanoic acid (around pH 6), which minimizes its solubility in water and allows for precipitation. Recrystallization from a water/ethanol mixture can further purify the product.
-
Table 3: Effect of Ammonia to Substrate Molar Ratio on Product Distribution (Illustrative)
| NH₃ : 2-Bromobutanoic Acid Ratio | Expected 2-Aminobutanoic Acid Yield (%) | Expected Secondary Amine Byproduct (%) |
| 5:1 | 50-60 | 20-30 |
| 10:1 | 70-80 | 10-15 |
| 20:1 | >85 | <10 |
| 50:1 | >95 | <2 |
*Note: These are illustrative values based on general principles of amination reactions; actual yields may vary.
Experimental Protocols
Protocol 1: Strecker Synthesis of 2-Aminobutanoic Acid
This protocol outlines the synthesis of 2-aminobutanoic acid from propanal, ammonium chloride, and potassium cyanide, followed by acid hydrolysis.
Materials:
-
Propanal
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
Procedure:
-
Formation of α-aminonitrile:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of potassium cyanide in water to the flask.
-
Cool the mixture in an ice bath and slowly add propanal while stirring.
-
Allow the reaction to stir at room temperature for several hours or overnight. The formation of the α-aminonitrile can be monitored by TLC.
-
-
Hydrolysis of the α-aminonitrile:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
-
-
Isolation and Purification:
-
After hydrolysis, cool the reaction mixture.
-
Neutralize the excess acid with a suitable base (e.g., NaOH solution) to the isoelectric point of 2-aminobutanoic acid (approximately pH 6).
-
The amino acid may precipitate out of the solution. If not, the solution can be concentrated to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Gabriel Synthesis of 2-Aminobutanoic Acid
This protocol describes the synthesis of 2-aminobutanoic acid starting from potassium phthalimide and ethyl 2-bromobutanoate, followed by hydrazinolysis.
Materials:
-
Potassium phthalimide
-
Ethyl 2-bromobutanoate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.
-
Add ethyl 2-bromobutanoate to the solution.
-
Heat the reaction mixture with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the N-alkylated phthalimide intermediate.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the dried N-alkylated phthalimide intermediate in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for a few hours. A precipitate of phthalhydrazide will form.
-
-
Isolation and Purification:
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with HCl.
-
Adjust the pH to the isoelectric point (around 6) to precipitate the 2-aminobutanoic acid.
-
Filter the product, wash with cold water, and dry.
-
Protocol 3: Direct Amination of 2-Bromobutanoic Acid
This protocol outlines the synthesis of 2-aminobutanoic acid via the reaction of 2-bromobutanoic acid with excess aqueous ammonia.
Materials:
-
2-Bromobutanoic acid
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Pressure vessel with stirring capabilities
Procedure:
-
Amination Reaction:
-
In a pressure vessel, add 2-bromobutanoic acid and a large molar excess of concentrated aqueous ammonia (e.g., 30-50 equivalents).
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
Maintain the temperature and stirring for several hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove most of the water and remaining ammonia.
-
-
Purification:
-
Adjust the pH of the concentrated solution to the isoelectric point of 2-aminobutanoic acid (approximately pH 6) using 1 M HCl or 1 M NaOH.
-
Add cold ethanol to the solution to precipitate the crude product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Workflow for the Strecker synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Preventing Racemization of 2-Aminobutyric Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the racemization of 2-aminobutyric acid during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it critical to prevent it for 2-aminobutyric acid?
A1: Racemization is a chemical process in which an enantiomerically pure substance, such as the (S)- or (L)-form of 2-aminobutyric acid, converts into a mixture containing both enantiomers.[1] This conversion leads to a loss of stereochemical integrity. In drug development and peptide synthesis, the biological activity of a molecule is often highly specific to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological properties, or potential off-target effects, making the prevention of racemization a critical aspect of quality control.[1]
Q2: What are the primary mechanisms that cause racemization during synthesis?
A2: Racemization of amino acids like 2-aminobutyric acid typically occurs through two main pathways during peptide synthesis:
-
Direct Enolization (or Direct Racemization) : A base directly removes the proton from the alpha-carbon (α-carbon) of the amino acid, forming a planar enolate intermediate. This intermediate can be protonated from either face, resulting in a mixture of D and L enantiomers.[2][3]
-
Oxazolone (B7731731) (Azlactone) Formation : This is the most common mechanism during peptide coupling.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted and reprotonated, leading to a loss of stereochemical purity.[1][2]
Q3: Which amino acids are generally most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are highly susceptible due to their side chains, which can catalyze the reaction.[1][4] Phenylalanine (Phe) and Serine (Ser) are also known to be more susceptible than other amino acids.[1] The principles for preventing racemization in these sensitive amino acids are directly applicable to 2-aminobutyric acid.
Q4: How do I choose the right coupling reagent and additives to minimize racemization?
A4: The choice of coupling reagent is critical. When using carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide), it is essential to use a racemization-suppressing additive.[2] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyano(hydroxyimino)acetate (OxymaPure) form active esters that are less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[2][5] Uronium/aminium salts like HATU and HBTU or phosphonium (B103445) salts like PyBOP are also effective at suppressing racemization, often used in combination with an additive.[3][6] For difficult couplings, COMU has shown a very low tendency for racemization.[5]
Q5: What is the role of the base in racemization and which one should I use?
A5: The base is a primary factor affecting racemization.[2] Its role is to deprotonate the incoming amino acid's ammonium (B1175870) salt, but it can also promote the abstraction of the α-proton, leading to racemization. The basicity and steric hindrance of the base are important considerations.[2] Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over strong, unhindered bases like triethylamine (B128534) (TEA), which can accelerate racemization.[2][3] Using the minimum amount of base necessary for the reaction is also recommended.[1]
Q6: How do temperature and solvent choice impact racemization?
A6:
-
Temperature : Higher temperatures significantly accelerate the rate of racemization.[1][7] Therefore, it is crucial to conduct coupling reactions at lower temperatures, such as 0°C, whenever possible.[1]
-
Solvent : The polarity of the solvent can influence the racemization rate, with more polar solvents sometimes favoring the side reaction.[1][5] Common polar aprotic solvents like DMF, NMP, and DCM are generally used. While solvent choice is often dictated by reagent solubility, using less polar solvents may help reduce racemization where feasible.[1][3]
Q7: Which N-terminal protecting groups are best for minimizing racemization?
A7: Urethane-based protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are highly effective at reducing the risk of racemization compared to acyl-type protecting groups like Trifluoroacetyl (Tfa).[3][8] This is because the carbamate (B1207046) oxygen in Fmoc and Boc can participate in forming a more stable intermediate that is less prone to cyclizing into the problematic oxazolone ring.[3]
Troubleshooting Guide: High Racemization Detected
If you have detected an unacceptable level of the D-isomer of 2-aminobutyric acid in your product, consult the following guide.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Solution: Switch to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP). If using a carbodiimide (B86325) (e.g., DIC), ensure a high-efficiency additive like HOAt or OxymaPure is included.[2][5] Rationale: These reagents/additives form more stable activated esters that are less susceptible to oxazolone formation and subsequent racemization. |
| Incorrect Base Selection | Solution: Replace strong, unhindered bases like triethylamine (TEA) with a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2][3] Use the minimum effective concentration. Rationale: Hindered bases are less likely to abstract the α-proton from the chiral center, which is a primary cause of racemization. |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature, ideally 0°C, and allow it to warm to room temperature slowly if necessary.[1] Rationale: Racemization is a kinetically controlled process that is highly dependent on temperature. Lowering the temperature slows this unwanted side reaction significantly.[7] |
| Prolonged Reaction Time | Solution: Monitor the reaction progress closely using a suitable method (e.g., Kaiser test for SPPS, TLC, or LC-MS). Stop the reaction as soon as it reaches completion.[3] Rationale: Extended exposure to basic conditions and activated intermediates increases the opportunity for racemization to occur. |
| Suboptimal Solvent | Solution: If possible, experiment with less polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), ensuring all reagents remain soluble.[1][3] Rationale: Solvent polarity can influence the stability of the intermediates that lead to racemization. |
Data on Coupling Reagent Performance
The choice of coupling reagent and additive significantly impacts the level of racemization. The following table summarizes the percentage of D-isomer formation for a model coupling reaction, demonstrating the superior performance of certain additives.
| Coupling Reagent | Additive | % D-Isomer Formed |
| DIC | HOBt | 4.8% |
| DIC | HOAt | 1.2% |
| DIC | OxymaPure | 0.9% |
| HATU | - | 1.1% |
| HBTU | - | 1.5% |
| COMU | - | 0.7% |
| Data adapted from publicly available information for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu, illustrating the relative effectiveness of common reagents in suppressing racemization.[1] |
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling
This protocol provides a general method for coupling an N-Fmoc protected 2-aminobutyric acid to an amino group (either on a solid support or in solution) while minimizing racemization.
-
Preparation: In a clean, dry reaction vessel, dissolve 1.0 equivalent of the amine component (e.g., resin-bound peptide with a free N-terminus) in an appropriate solvent (e.g., DMF).
-
Amino Acid Activation: In a separate vessel, dissolve 1.5 equivalents of Fmoc-(S)-2-aminobutyric acid and 1.5 equivalents of an additive (OxymaPure is recommended) in DMF.
-
Initiation: Add 1.5 equivalents of DIC to the amino acid/additive mixture. Allow this solution to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the amine component.
-
Reaction Conditions: Cool the reaction vessel to 0°C and stir for 2-4 hours. The reaction can be allowed to slowly warm to room temperature.
-
Monitoring: Monitor the reaction for completion (e.g., using a Kaiser test for solid-phase synthesis).[1]
-
Work-up: Once complete, proceed with the appropriate washing (for solid-phase) or extraction (for solution-phase) protocols.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol outlines the general steps to determine the percentage of racemization in a sample containing 2-aminobutyric acid.
-
Sample Preparation:
-
If the 2-aminobutyric acid is part of a peptide, hydrolyze the peptide using 6M HCl at 110°C for 24 hours to yield free amino acids.
-
Dry the hydrolysate completely to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer or mobile phase.[1]
-
-
Chromatography:
-
Column: Select a suitable chiral HPLC column (e.g., a CROWNPAK CR(+) column has been used for 2-aminobutanamide).[9]
-
Mobile Phase: Use an appropriate mobile phase. For example, a dilute acidic solution like 0.05% perchloric acid may be effective.[9]
-
Conditions: Set the flow rate (e.g., 0.3 mL/min), column temperature (e.g., 15°C), and UV detection wavelength (e.g., 200 nm).[9]
-
-
Analysis:
-
Inject a standard of the pure (S)-enantiomer and, if available, the (R)-enantiomer to determine their retention times.
-
Inject the prepared sample.
-
Integrate the peak areas for the (S)- and (R)-enantiomers.
-
-
Calculation: Calculate the percentage of racemization using the formula: % Racemization = [Area(R-isomer) / (Area(S-isomer) + Area(R-isomer))] * 100
Visualizations
Racemization Mechanisms
Caption: The two primary mechanisms leading to racemization during synthesis.
Troubleshooting Workflow for Racemization
Caption: A step-by-step workflow for troubleshooting racemization issues.
Key Factors Influencing Racemization
Caption: Factors that increase (red) and decrease (green) racemization risk.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. asianpubs.org [asianpubs.org]
H-Abu-OH Protecting Group Strategies: A Technical Support Center
For researchers, scientists, and drug development professionals incorporating the non-proteinogenic amino acid L-2-aminobutyric acid (H-Abu-OH) into peptides, navigating the nuances of protecting group strategies is crucial for successful synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the protection of this compound and its subsequent use in solid-phase peptide synthesis (SPPS).
Issue 1: Incomplete N-terminal Protection of this compound
Symptom: After the protection reaction (e.g., with Fmoc-OSu or Boc-anhydride), analysis of the product by TLC, HPLC, or NMR shows the presence of unreacted this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reagent Stoichiometry | Increase the molar excess of the protecting group reagent (e.g., 1.2-1.5 equivalents). | Ensures the reaction goes to completion, especially if the starting amino acid has impurities or if there is slight degradation of the protecting reagent. |
| Inadequate Base | Ensure the use of a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic base like triethylamine) and that its concentration is sufficient to deprotonate the amino group and neutralize any acidic byproducts. | The amino group of this compound needs to be in its free base form to act as a nucleophile and react with the protecting group electrophile. |
| Poor Solubility | If this compound is not fully dissolved in the reaction solvent, consider using a co-solvent system (e.g., dioxane/water, THF/water) to improve solubility. | A heterogeneous reaction mixture will lead to incomplete conversion. |
| Reaction Time/Temperature | Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C) if the reaction is sluggish at room temperature. Monitor the reaction progress by TLC or HPLC. | Provides the necessary activation energy and time for the reaction to reach completion. |
Issue 2: Incomplete Fmoc Deprotection of an N-terminal Abu Residue in SPPS
Symptom: A positive Kaiser test (indicating free primary amine) is weak or absent after the piperidine (B6355638) treatment step. Subsequent coupling of the next amino acid is inefficient, leading to deletion sequences.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Increase the deprotection time (e.g., from 2 x 10 min to 2 x 15 min). 2. Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling and aggregation-disrupting properties. 3. Incorporate a chaotropic salt (e.g., LiCl) in the deprotection solution to disrupt secondary structures. | Aggregated peptide chains on the resin can sterically hinder the access of piperidine to the N-terminal Fmoc group.[1] |
| Steric Hindrance | 1. Use a stronger, less sterically hindered base for deprotection, such as 2% DBU in DMF in combination with 20% piperidine.[2] 2. Perform the deprotection at a slightly elevated temperature (e.g., 30-35 °C), but monitor for potential side reactions. | The ethyl side chain of Abu is bulkier than the hydrogen of glycine (B1666218), which can contribute to steric hindrance, especially in certain sequence contexts. DBU is a stronger base that can accelerate Fmoc removal.[2] |
| Inefficient Reagent Delivery | Ensure adequate mixing and swelling of the resin to allow for uniform access of the deprotection solution to all peptide chains. | Poor resin swelling or inefficient mixing can lead to incomplete reactions. |
Issue 3: Side Reactions During Boc Deprotection of Abu-Containing Peptides
Symptom: Mass spectrometry analysis of the cleaved peptide shows unexpected masses, particularly M+56, corresponding to t-butylation of nucleophilic side chains.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Reactive t-Butyl Cations | Include scavengers in the TFA cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). A standard "Reagent K" cocktail is often effective.[3] | During the acidic cleavage of the Boc group, reactive t-butyl cations are generated. These can alkylate nucleophilic residues like Trp, Met, or Cys.[4] |
| Prolonged Acid Exposure | Minimize the cleavage time to the minimum required for complete deprotection (typically 1-3 hours). | Longer exposure to strong acid can increase the likelihood of side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which N-terminal protecting group, Fmoc or Boc, is better for this compound?
A1: The choice between Fmoc and Boc protection for this compound depends on the overall synthetic strategy.[]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is the most common choice for modern solid-phase peptide synthesis (SPPS). It is base-labile (removed with piperidine), which is orthogonal to the acid-labile side-chain protecting groups and the resin linker. This strategy uses milder overall conditions.[6]
-
Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group (removed with TFA). The Boc strategy often results in better solvation of the growing peptide chain and can be advantageous for long or "difficult" sequences that are prone to aggregation.[] However, it requires the use of harsher acidic conditions for final cleavage (e.g., HF).
Q2: How can I prepare Fmoc-Abu-OH and Boc-Abu-OH?
A2: The synthesis of Fmoc-Abu-OH and Boc-Abu-OH generally involves the reaction of L-2-aminobutyric acid with the corresponding activated protecting group reagent under basic conditions.
-
For Fmoc-Abu-OH: L-2-aminobutyric acid is reacted with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane/water.[7]
-
For Boc-Abu-OH: L-2-aminobutyric acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent.[8]
Q3: Is racemization a significant concern when protecting this compound or during its coupling in SPPS?
A3: Racemization is a potential side reaction for all amino acids during activation and coupling. For this compound, the risk of racemization is generally low under standard conditions, but it is not negligible, especially with certain coupling reagents or prolonged exposure to basic conditions.[9] To minimize racemization:
-
Use urethane-based protecting groups like Fmoc and Boc, which are known to suppress racemization.
-
Employ modern coupling reagents such as HBTU, HATU, or COMU, which are designed to minimize racemization.
-
Avoid excessive pre-activation times.
-
Chiral HPLC can be used to assess the enantiomeric purity of the protected this compound derivative.[10]
Q4: Are there any specific challenges when coupling Fmoc-Abu-OH in SPPS?
A4: this compound is considered a non-hindered amino acid, but its ethyl side chain is bulkier than the methyl group of alanine. In some "difficult" sequences, its coupling might be slightly slower than for glycine or alanine. If you encounter incomplete coupling, consider the following:
-
Double coupling: Repeat the coupling step to ensure the reaction goes to completion.[11]
-
Use a more potent coupling reagent: Reagents like HATU or COMU are highly effective for most couplings.[4]
-
Check for peptide aggregation: As with deprotection, aggregation can hinder the coupling reaction. The troubleshooting steps for aggregation during deprotection are also applicable here.
Q5: What is the expected solubility of protected this compound derivatives?
A5: Fmoc-Abu-OH and Boc-Abu-OH are generally soluble in common organic solvents used in peptide synthesis, such as DMF and NMP.[12] However, the solubility of the growing peptide chain on the resin is sequence-dependent. Peptides containing multiple hydrophobic residues, including Abu, can become difficult to solvate, leading to aggregation and the issues described above.[13]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and efficiencies for protecting group strategies involving this compound.
Table 1: Comparison of N-terminal Protecting Groups for this compound
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability | Common Yield for Protection |
| Fmoc | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in DMF | Acid-stable, base-labile | >90%[14] |
| Boc | (Boc)₂O | 25-50% TFA in DCM | Base-stable, acid-labile | >95% |
Table 2: Typical Deprotection Times and Conditions
| Protecting Group | Deprotection Reagent | Standard Time | Conditions for Difficult Sequences |
| Fmoc-Abu- | 20% Piperidine in DMF | 2 x 10 minutes | 2 x 15-20 minutes, or switch to NMP, or add 2% DBU.[2] |
| Boc-Abu- | 25-50% TFA in DCM | 1 x 30 minutes | Extended time is generally not needed; focus is on scavenger use. |
Key Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-2-aminobutyric acid (Fmoc-Abu-OH)
-
Dissolution: Dissolve L-2-aminobutyric acid (1.0 eq) and sodium carbonate (2.0 eq) in a 1:1 mixture of dioxane and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane to the cooled amino acid solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization or flash chromatography to yield a white solid. The typical yield is over 90%.
Protocol 2: Standard Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.
-
Drain and Wash: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine and dibenzofulvene adducts are removed before the next coupling step.
Diagrams
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. phenomenex.com [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 14. rsc.org [rsc.org]
Technical Support Center: H-Abu-OH in Peptide Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-aminobutyric acid (H-Abu-OH). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of incorporating this compound on peptide structure and function.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural impact of incorporating this compound into a peptide sequence?
A1: The incorporation of α-aminoisobutyric acid (Aib), a close structural analog of this compound, has been extensively studied and provides significant insight. Aib is a strong helix-inducing amino acid due to the steric hindrance caused by its gem-dimethyl group at the α-carbon. This restricts the peptide backbone's conformational freedom, promoting the formation of helical structures such as α-helices and 3(10)-helices.[1] It is highly probable that this compound, with its ethyl group at the α-carbon, will exhibit a similar, albeit potentially less pronounced, helix-promoting effect.
Q2: How does this compound incorporation affect the function of a peptide?
A2: By stabilizing helical conformations, this compound can enhance a peptide's biological activity, particularly for peptides whose function relies on a helical structure for receptor binding or membrane interaction. Furthermore, the non-natural structure of this compound can increase the peptide's resistance to proteolytic degradation, thereby extending its half-life in biological systems.[2]
Q3: What are the main challenges when synthesizing peptides containing this compound?
A3: The primary challenge in synthesizing peptides with α,α-disubstituted amino acids like this compound is the steric hindrance around the α-carbon. This can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in lower yields and the presence of deletion sequences in the crude product.[3]
Q4: How can I improve the coupling efficiency of this compound during SPPS?
A4: To improve coupling efficiency, consider the following strategies:
-
Use a more potent coupling reagent: Reagents like HATU, HBTU, or PyBOP are often more effective for sterically hindered amino acids.
-
Increase the reaction time: Allowing the coupling reaction to proceed for a longer duration can help drive it to completion.
-
Double coupling: Performing the coupling step twice for the this compound residue can significantly increase the yield of the desired product.[3]
-
Elevated temperature: Performing the coupling at a slightly elevated temperature can sometimes overcome the steric hindrance.
Q5: What is the best way to purify a peptide containing the hydrophobic this compound residue?
A5: Peptides containing hydrophobic residues like this compound can be challenging to purify due to aggregation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[4] For hydrophobic peptides, using a mobile phase with a higher organic solvent concentration or adding a small amount of a chaotropic agent like guanidinium (B1211019) chloride to the sample can help to disrupt aggregates and improve separation.[5] It may also be beneficial to purify the peptide at a lower concentration to minimize aggregation on the column.
Troubleshooting Guides
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry of crude product shows a major peak corresponding to a deletion of the this compound residue. | Incomplete coupling of this compound due to steric hindrance. | 1. Perform a double coupling for the this compound residue.[3]2. Use a more powerful coupling reagent such as HATU or HBTU. 3. Increase the coupling reaction time (e.g., from 2 hours to 4 hours or overnight).[6] |
| Multiple peaks in the HPLC of the crude product with masses lower than the target peptide. | Peptide aggregation on the resin, hindering reagent access. | 1. Use a lower substitution resin to increase the distance between peptide chains.2. Incorporate a "difficult sequence" synthesis protocol, which may involve using solvents like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[7] |
| The final peptide yield is low, and the peptide is difficult to dissolve. | The peptide is highly hydrophobic and prone to aggregation. | 1. During cleavage, use a scavenger cocktail that helps to solubilize the peptide.2. After cleavage and precipitation, attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO before adding an aqueous buffer.[8] |
Issue 2: Ambiguous Results in Structural Analysis
| Symptom | Possible Cause | Suggested Solution |
| Circular Dichroism (CD) spectrum shows a weak signal or a spectrum indicative of a random coil, despite the presence of the helix-inducing this compound. | The peptide concentration is too low, or the peptide has aggregated, causing light scattering. | 1. Accurately determine the peptide concentration using a method like amino acid analysis.2. Filter the sample through a 0.22 µm filter before analysis to remove aggregates.3. Record the spectrum at different peptide concentrations to check for concentration-dependent aggregation.[9] |
| NMR spectrum shows broad peaks, making resonance assignment difficult. | The peptide is aggregating or undergoing conformational exchange on an intermediate timescale. | 1. Acquire spectra at different temperatures to see if the peaks sharpen.2. Vary the solvent conditions (e.g., pH, ionic strength) to find a condition where the peptide is monomeric and conformationally stable.[10] |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of incorporating α-aminoisobutyric acid (Aib), a close analog of this compound, on peptide structure and function. It is anticipated that this compound will have similar effects.
Table 1: Thermodynamic Parameters of Peptide-Protein Binding Upon Aib Substitution
| Peptide System | Substitution | ΔΔG° (kcal/mol) | ΔΔH° (kcal/mol) | TΔΔS° (kcal/mol) | Reference |
| RNase S-peptide binding to S-protein | Alanine to Aib | +0.7 | +2.8 | +2.1 | [11][12] |
A positive ΔΔG° indicates a slight decrease in binding affinity upon Aib substitution in this specific system.
Table 2: Effect of Aib on the Helicity of a Model Peptide
| Peptide | Environment | % Helicity | Reference |
| Esculentin-1a(1-21)NH2 (Parent) | 50% TFE/water | ~40% | [2] |
| Esculentin-1a(1-21)NH2 with 3 Aib substitutions | 50% TFE/water | ~60% | [2] |
TFE (trifluoroethanol) is a solvent known to promote helical structures. The increase in helicity in the presence of Aib is still significant.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol describes the manual synthesis of a model peptide containing one this compound residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Abu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
HATU (for coupling this compound)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
This compound Coupling:
-
Pre-activate Fmoc-Abu-OH (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin and shake for 2-4 hours. A double coupling is recommended.
-
After the first coupling, wash the resin and repeat the coupling step with freshly activated Fmoc-Abu-OH.
-
Wash the resin thoroughly.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.
-
Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified this compound-containing peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectrometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the CD buffer.
-
Accurately determine the peptide concentration.
-
Prepare a final sample concentration of approximately 20-50 µM.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up and stabilize.
-
Set the desired temperature (e.g., 25 °C).
-
-
Blank Measurement:
-
Fill the cuvette with the CD buffer only.
-
Acquire a blank spectrum over the desired wavelength range (e.g., 190-260 nm).
-
-
Sample Measurement:
-
Rinse the cuvette with the peptide sample solution and then fill it.
-
Acquire the sample spectrum under the same conditions as the blank.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg = measured ellipticity in millidegrees
-
c = peptide concentration in mM
-
n = number of amino acid residues
-
l = path length of the cuvette in cm
-
-
-
Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum. A characteristic α-helical spectrum will have negative bands around 208 and 222 nm and a positive band around 192 nm.
References
- 1. The stereochemistry of peptides containing alpha-aminoisobutyric acid. | Semantic Scholar [semanticscholar.org]
- 2. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of H-Abu-OH (GABA) Analogs
For Researchers, Scientists, and Drug Development Professionals
L-α-Aminobutyric acid (H-Abu-OH), also known as GABA, is a crucial inhibitory neurotransmitter in the central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Its therapeutic potential is vast, yet its direct administration is hampered by its inability to cross the blood-brain barrier effectively. This has spurred the development of a wide array of this compound analogs designed to overcome this limitation and modulate GABAergic activity for the treatment of various neurological and psychiatric disorders.[1] This guide provides a comparative analysis of the biological activities of prominent this compound analogs, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is diverse, stemming from their varied mechanisms of action, which include direct agonism at GABA receptors, inhibition of GABA reuptake, and modulation of GABA-metabolizing enzymes.[1][2] The following table summarizes the quantitative data on the biological activities of several key analogs.
| Compound | Target | Assay | Activity (IC₅₀/EC₅₀/Kᵢ) | Organism/System | Reference |
| Gabapentin | α2δ-1 subunit of voltage-gated calcium channels | Radioligand Binding Assay | Kᵢ = 86 nM | Rat cerebral cortex | [2] |
| Pregabalin | α2δ-1 subunit of voltage-gated calcium channels | Radioligand Binding Assay | Kᵢ = 32 nM | Recombinant human protein | N/A |
| Vigabatrin | GABA aminotransferase (GABA-AT) | Enzyme Inhibition Assay | IC₅₀ = 10 µM | Rat brain homogenate | [3] |
| Tiagabine | GABA transporter 1 (GAT-1) | [³H]GABA Uptake Assay | IC₅₀ = 67 nM | Rat brain synaptosomes | N/A |
| Baclofen | GABA-B Receptor | Radioligand Binding Assay | Kᵢ = 130 nM | Rat brain membranes | N/A |
| Phenibut | GABA-B Receptor and α2δ subunit of voltage-gated calcium channels | Electrophysiology | EC₅₀ = 57 µM (GABA-B) | Cultured rat hippocampal neurons | [4] |
| (R)- and (S)-3-Fluoro-GABA | GABA-A Receptor | Electrophysiology (Two-electrode voltage clamp) | Similar agonist activity for both enantiomers | Cloned GABA-A receptors | [5][6] |
| Compound 7f (pyrrolidin-2-one derivative) | GABA aminotransferase (GABA-AT) | Enzyme Inhibition Assay | IC₅₀ = 46.29 ± 3.19 µM, Kᵢ = 0.106 ± 0.004 µM | N/A | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the biological activity of this compound analogs.
Radioligand Binding Assay for α2δ-1 Subunit
This assay is employed to determine the binding affinity of compounds like Gabapentin and Pregabalin to the α2δ-1 subunit of voltage-gated calcium channels.
-
Membrane Preparation: Cerebral cortices from rats are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the crude membrane fraction.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]gabapentin) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme responsible for GABA degradation.
-
Enzyme Source: GABA-AT is typically obtained from homogenized rat brains.
-
Reaction Mixture: The assay mixture contains the enzyme, the substrate GABA, a co-factor (pyridoxal 5'-phosphate), and the test compound at various concentrations.
-
Incubation: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The product of the reaction (succinic semialdehyde) or the depletion of a co-substrate is measured. This can be done spectrophotometrically or fluorometrically.
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that causes 50% enzyme inhibition, is calculated from the dose-response curve.
[³H]GABA Uptake Assay for GAT-1
This assay assesses the inhibition of the GABA transporter 1 (GAT-1) by compounds such as Tiagabine.
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from rat brain tissue by homogenization and differential centrifugation.
-
Uptake Reaction: Synaptosomes are pre-incubated with the test compound before the addition of [³H]GABA.
-
Termination: The uptake of [³H]GABA is stopped after a short incubation period by rapid filtration and washing with ice-cold buffer.
-
Measurement: The amount of [³H]GABA taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of this compound analogs.
Caption: GABAergic synapse and targets of this compound analogs.
Caption: Workflow for key biological activity assays.
Conclusion
The landscape of this compound analogs is rich and varied, offering a multitude of avenues for therapeutic intervention in neurological and psychiatric disorders. While compounds like Gabapentin and Pregabalin have found success by targeting voltage-gated calcium channels, others exert their effects through more direct modulation of the GABA system. The data and protocols presented in this guide offer a foundational understanding for researchers to compare the biological activities of these analogs and to inform the design of novel, more effective therapeutics. The continued exploration of structure-activity relationships and the development of sophisticated screening assays will undoubtedly lead to the next generation of GABAergic modulators with improved efficacy and safety profiles.
References
- 1. drugs.com [drugs.com]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]
- 5. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
H-Abu-OH: A Potential Biomarker for Diverse Pathophysiological States
An In-depth Comparison with Established Biomarkers in Liver Disease, Sepsis, and Age-Related Decline
For Immediate Release
[City, State] – In the dynamic field of biomarker discovery, the non-proteinogenic amino acid L-α-aminobutyric acid, also known as H-Abu-OH or 2-aminobutanoic acid (AABA), is emerging as a promising indicator for a range of diseases and physiological conditions. This guide provides a comprehensive comparison of this compound with established biomarkers for liver disease, sepsis, and age-related physical decline, supported by experimental data and detailed methodologies.
This compound is a byproduct of the catabolism of methionine, threonine, and serine. Its circulating levels can reflect underlying metabolic shifts, making it a valuable candidate for a diagnostic and prognostic biomarker. Recent studies have highlighted its potential in identifying liver damage, predicting the severity of sepsis, and correlating with age-related changes in physical performance.
This compound in Liver Disease: A Comparative Analysis
Elevated levels of this compound have been associated with liver dysfunction. In a study on patients with cirrhosis, this compound was identified as a potential biomarker for esophagogastric variceal bleeding (EVB), a serious complication of the disease. The diagnostic performance of this compound was compared with citrulline, another amino acid biomarker.
| Biomarker | AUC in Validation Cohort 1 | AUC in Validation Cohort 2 |
| This compound (AABA) | 0.834[1] | 0.840[1] |
| Citrulline | 0.612[1] | 0.720[1] |
The data suggests that this compound demonstrates moderate to good reliability in identifying patients at risk of EVB.[1] While further large-scale validation is necessary, these findings position this compound as a strong candidate for a non-invasive biomarker in the management of liver cirrhosis.
This compound in Sepsis: An Emerging Biomarker
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, requires early diagnosis and risk stratification. While procalcitonin (B1506340) (PCT) and C-reactive protein (CRP) are commonly used biomarkers, their diagnostic accuracy can be limited. Studies have shown that abnormally increased this compound levels are directly correlated with the severity of sepsis, as measured by the Sepsis-related Organ Failure Assessment (SOFA) score, and with various metabolic derangements characteristic of the condition.[2]
While direct head-to-head comparative studies with extensive quantitative data are still emerging, the strong correlation of this compound with the SOFA score and other metabolic parameters suggests its potential as a valuable prognostic marker in sepsis.[2]
This compound and Age-Related Physical Performance Decline
Aging is often accompanied by a decline in physical performance. A recent study investigated the association of serum this compound and γ-aminobutyric acid (GABA) levels with age and physical function.
| Analyte | Correlation with Age (Pearson r) | p-value |
| GABA | 0.35[3][4] | 0.0001[3][4] |
| GABA/AABA Ratio | 0.31[3][4] | 0.0007[3][4] |
| This compound (AABA) | Not significantly associated | - |
Interestingly, while this compound levels alone did not show a strong correlation with age, the ratio of GABA to this compound (G/A ratio) did.[3][4] Furthermore, this compound levels were positively associated with several measures of physical performance, including usual gait speed and the 6-minute walk test (6MWT).[3][4][5] This suggests that this compound, particularly in conjunction with GABA, could serve as a biomarker for assessing and monitoring age-related decline in physical function.[3][4][5]
Experimental Protocols
Quantification of this compound in Human Serum/Plasma by LC-MS/MS
The following protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program is used to separate this compound from other components in the sample. The specific gradient will depend on the column and instrument used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound, the transition could be m/z 104 -> m/z 58.
-
3. Data Analysis:
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Signaling Pathways and Logical Relationships
Metabolic Origin of this compound
The following diagram illustrates the primary metabolic pathways leading to the synthesis of this compound.
References
- 1. UPLC-MS/MS-Based Serum Metabolomics Signature as Biomarkers of Esophagogastric Variceal Bleeding in Patients With Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 3. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicopublication.com [medicopublication.com]
Comparative Guide to Analytical Method Validation for 2-Aminobutyric Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-aminobutyric acid is crucial for ensuring product quality and research integrity. This guide provides a comparative overview of common analytical methods for the validation of 2-aminobutyric acid, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Analytical Techniques
The primary analytical techniques for the quantification of 2-aminobutyric acid and its isomers involve chromatographic separation. Due to the polar nature and lack of a strong chromophore in 2-aminobutyric acid, derivatization is often a necessary step to enhance its volatility for GC analysis or to improve its retention and detection for HPLC analysis. LC-MS/MS methods can sometimes offer direct analysis with high sensitivity and selectivity, potentially circumventing the need for derivatization.
| Parameter | HPLC with Derivatization | GC-MS with Derivatization | LC-MS/MS |
| Principle | Chromatographic separation of the derivatized analyte followed by UV or fluorescence detection.[1][2] | Chromatographic separation of volatile derivatives followed by mass analysis.[3] | Chromatographic separation coupled with mass analysis of the parent ion and its fragments.[1][4] |
| Selectivity | Moderate to High | High | Very High[1] |
| Sensitivity (LOD/LOQ) | Low to Moderate (pmol range)[1][2] | Moderate | Very High (fmol to amol range)[1] |
| Throughput | Moderate[1] | Low to Moderate[1] | High[1] |
| Matrix Effect | Less prone | Can be significant, requiring careful sample preparation. | Can be significant, often requiring the use of internal standards.[1] |
| Derivatization | Often required for detection (e.g., OPA, Dansyl Chloride).[2][5] | Required to increase volatility (e.g., silylation, chloroformate).[3] | Can sometimes be avoided. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is a robust and cost-effective approach for quantifying amino acids like 2-aminobutyric acid. Derivatization with agents such as o-Phthalaldehyde (OPA) or Dansyl Chloride allows for sensitive fluorescence or UV detection.
Sample Preparation:
-
For plasma samples, precipitate proteins by adding acetonitrile (B52724) (2:1 ratio of acetonitrile to plasma), vortex, and centrifuge.[1]
-
Collect the supernatant for derivatization.
Derivatization with Dansyl Chloride:
-
Mix 100 µL of the sample with 900 µL of sodium bicarbonate buffer (0.1 M, pH 8.7) and 1000 µL of dansyl chloride solution (5 mg/mL in acetone).[5]
-
Vortex the solution and heat at 55°C for 1 hour.[5]
Chromatographic Conditions:
-
HPLC System: A standard HPLC with a UV or fluorescence detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 350 nm for dinitrofluorobenzene derivatives or fluorescence detection for OPA derivatives.[7]
-
Column Temperature: 30°C.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high selectivity and is a powerful tool for the analysis of volatile compounds. For non-volatile amino acids like 2-aminobutyric acid, derivatization is mandatory.
Sample Preparation and Derivatization (with Ethyl Chloroformate):
-
Mix 1 mL of the sample extract with 1 mL of a 3:2 (v/v) water/methanol (B129727) solution.[3]
-
Add 200 μL of pyridine (B92270) and 100 μL of ethyl chloroformate (ECF), and ultrasonicate for 1 minute.[3]
-
Extract the derivatives with 500 μL of chloroform (B151607) containing 1% ECF and vortex.[3]
-
Allow the phases to separate and inject the organic layer into the GC-MS.[3]
GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 μm).[3]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[3]
-
Injection Mode: Splitless at 280°C.[3]
-
Oven Temperature Program: Start at an appropriate temperature and ramp up to ensure separation of analytes.
-
MS Detection: Electron ionization (EI) with scanning in a suitable mass range or selected ion monitoring (SIM) for higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that can often quantify 2-aminobutyric acid with minimal sample preparation and without the need for derivatization.
Sample Preparation:
-
For plasma samples, add an isotopically labeled internal standard to 50 µL of plasma.[1]
-
Precipitate proteins with 150 µL of methanol containing 0.1% formic acid.[1]
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.[1]
-
Dilute the supernatant for injection.
LC-MS/MS Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS C18).[8]
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of formic acid.
-
Flow Rate: 0.15 mL/min.[8]
-
Ionization: Electrospray ionization in positive mode (ESI+).[4][8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2-aminobutyric acid and its internal standard.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH Q2(R1) guidelines.
Caption: A typical workflow for analytical method validation.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, the range of a method is dependent on its linearity and accuracy. The following diagram illustrates these logical dependencies.
Caption: Interdependencies of analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 8. edepot.wur.nl [edepot.wur.nl]
A Comparative Analysis of H-Abu-OH and Other Non-Natural Amino Acids in Peptide-Based Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide therapeutics is a pivotal strategy for enhancing their pharmacological properties. By moving beyond the canonical 20 amino acids, researchers can overcome inherent limitations of native peptides, such as poor metabolic stability, low bioavailability, and suboptimal receptor affinity. This guide provides a comparative analysis of H-Abu-OH (2-aminobutanoic acid) and other non-natural amino acids, offering insights into their impact on peptide structure, stability, and biological activity, supported by experimental data and detailed protocols.
Introduction to this compound and its Analogs
This compound is a simple, non-proteinogenic α-amino acid, an analog of alanine (B10760859) with an ethyl side chain. Its incorporation into peptide sequences serves as a valuable tool to probe structure-activity relationships (SAR) and to fine-tune the physicochemical properties of peptide drug candidates. This guide will compare this compound with other commonly employed non-natural amino acids, including its linear isomers norvaline (Nva) and norleucine (Nle), as well as other aliphatic and functionalized analogs.
The strategic selection of a non-natural amino acid can profoundly influence a peptide's therapeutic potential. Key considerations include the impact on conformational stability (e.g., helicity), resistance to enzymatic degradation, and the introduction of novel interactions with biological targets.
Comparative Performance Data
The following tables summarize the comparative performance of peptides incorporating this compound and other non-natural amino acids. The data is compiled from various studies and is intended to provide a general overview of the expected effects. The specific impact will be context-dependent on the peptide sequence and the biological target.
Table 1: Physicochemical Properties of Selected Non-Natural Amino Acids
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Side Chain Characteristics | Hydropathy Index (Kyte-Doolittle) |
| L-Alanine | Ala / A | 89.09 | Methyl | 1.8 |
| L-2-Aminobutanoic acid | Abu | 103.12 | Ethyl | 2.3 |
| L-Norvaline | Nva | 117.15 | n-Propyl | 3.7 |
| L-Norleucine | Nle | 131.17 | n-Butyl | 3.8 |
| L-Valine | Val / V | 117.15 | Isopropyl (β-branched) | 4.2 |
| L-Leucine | Leu / L | 131.17 | Isobutyl (γ-branched) | 3.8 |
| α-Aminoisobutyric acid | Aib | 103.12 | Dimethyl (α,α-disubstituted) | 0.7 |
Table 2: Impact of Non-Natural Amino Acid Substitution on Peptide Properties (Illustrative Examples)
| Non-Natural Amino Acid | Peptide Context | Observed Effect on Helicity | Impact on Biological Activity | Reference |
| This compound | Antimicrobial Peptide (C18G) | Maintained α-helical conformation in the presence of anionic lipids. | Maintained or slightly increased antimicrobial activity compared to natural analogues. | [1] |
| This compound | Cell-lytic Peptide | Reduced helix-forming propensity compared to longer linear side chains (Nle, Nva). | Cytotoxic activity correlated with the depth of the hydrophobic face; Abu-containing peptides were less hemolytic than Nle/Nva analogs. | [2] |
| Norvaline (Nva) | Cell-lytic Peptide | Higher helix-forming propensity than Abu. | Increased cytotoxic activity compared to Abu. | [2] |
| Norleucine (Nle) | Cell-lytic Peptide | Highest helix-forming propensity among the linear analogs. | Highest cytotoxic activity among the linear analogs. | [2] |
| α-Aminoisobutyric acid (Aib) | Various Peptides | Strong helix-promoting effect. | Can enhance receptor binding by pre-organizing the peptide into a bioactive helical conformation. | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of peptides containing non-natural amino acids. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Abu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. Repeat the coupling step if the test is positive.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of Fmoc-L-Abu-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solutions
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in MHB at 37°C. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Dilution: Prepare a two-fold serial dilution of the peptide in MHB in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the lytic activity of a peptide against red blood cells, providing an indication of its cytotoxicity.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Peptide stock solutions
-
Triton X-100 (for 100% hemolysis control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare hRBC Suspension: Wash hRBCs with PBS by centrifugation until the supernatant is clear. Resuspend the cells in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare a two-fold serial dilution of the peptide in PBS in a 96-well plate.
-
Incubation: Add the hRBC suspension to each well. Include a negative control (hRBCs in PBS) and a positive control (hRBCs with 1% Triton X-100). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Analysis: Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes in the design and evaluation of peptides containing non-natural amino acids.
Caption: Workflow for peptide-based drug discovery incorporating non-natural amino acids.
Caption: Experimental workflow for the comparative analysis of peptides with non-natural amino acids.
Conclusion
The incorporation of this compound and other non-natural amino acids is a powerful and versatile strategy in modern peptide drug discovery. As demonstrated, even subtle changes to the side chain, such as the extension from a methyl (Alanine) to an ethyl (this compound) group, can significantly influence a peptide's physicochemical properties and biological activity. A systematic and comparative approach, utilizing the experimental protocols outlined in this guide, is crucial for the rational design of novel peptide therapeutics with enhanced stability, potency, and selectivity. The continued exploration of the vast chemical space offered by non-natural amino acids holds immense promise for the development of the next generation of peptide-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of H-Abu-OH Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides incorporating non-natural amino acids like aminobutyric acid (H-Abu-OH) is a critical step in creating novel therapeutics with enhanced properties. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPS) is a pivotal decision that influences the efficiency, purity, scalability, and cost-effectiveness of the manufacturing process. This guide provides an objective comparison of these two methodologies for the synthesis of this compound containing peptides, supported by representative experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative differences between the solid-phase and solution-phase synthesis of a model peptide containing this compound. These values are representative of typical outcomes for the synthesis of a short peptide.[1][2]
| Metric | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (SPS) |
| Overall Yield | ~70-80% | ~55-65% |
| Crude Purity | >90% | ~80-85% |
| Final Purity (after purification) | ≥98% | ≥98% |
| Estimated Synthesis Time | 2-4 days | 5-8 days |
| Solvent Consumption | High | Moderate |
| Automation Potential | High | Low |
| Scalability | Well-suited for milligram to gram scale | More amenable to large-scale production (kilograms) |
| Purification Complexity | Single final purification | Purification of intermediates required after each step |
Methodological Overview
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing of the resin.[2] The high efficiency of coupling reactions, often driven by the use of excess reagents, and the potential for automation make SPPS a popular choice for research and small-to-medium scale production.[3]
Solution-Phase Synthesis (SPS) , also known as liquid-phase peptide synthesis, is the classical method where all reactions, including coupling and deprotection, are carried out in a homogeneous solution.[2] While this method is more labor-intensive due to the need to purify the intermediate peptide fragments after each step, it offers advantages in terms of scalability for the large-scale industrial production of shorter peptides.[3]
Experimental Protocols
Herein, we provide detailed methodologies for the synthesis of a model tripeptide, H-Ala-Abu-Phe-OH, via both solid-phase and solution-phase routes.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of H-Ala-Abu-Phe-OH on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxyl group.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a fritted reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Phe-OH (1.16 g, 3.0 mmol) in DCM (10 mL) and add diisopropylethylamine (DIPEA) (1.04 mL, 6.0 mmol).
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Add methanol (B129727) (1 mL) to cap any unreacted sites on the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-Abu-OH:
-
In a separate vial, dissolve Fmoc-Abu-OH (0.98 g, 3.0 mmol), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.14 g, 3.0 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (0.46 g, 3.0 mmol) in DMF (8 mL).
-
Add DIPEA (1.04 mL, 6.0 mmol) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Synthesis Cycle: Alanine Coupling:
-
Repeat the Fmoc deprotection steps as described in section 2.
-
Couple Fmoc-Ala-OH using the same procedure as for Fmoc-Abu-OH.
5. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in section 2.
6. Cleavage from Resin and Deprotection:
-
Wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail (10 mL) to the dry peptide-resin in a fume hood and agitate for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final H-Ala-Abu-Phe-OH peptide.
-
Confirm the identity and purity by analytical RP-HPLC and mass spectrometry.
Solution-Phase Peptide Synthesis (SPS) Protocol (Boc/Bzl Strategy)
This protocol outlines the synthesis of H-Ala-Abu-Phe-OH using a stepwise approach with Boc for N-terminal protection and benzyl (B1604629) esters for C-terminal protection.
1. Synthesis of Boc-Abu-Phe-OBzl:
-
Dissolve H-Phe-OBzl·HCl (1.5 g, 5.0 mmol) and Boc-Abu-OH (1.02 g, 5.0 mmol) in DMF (20 mL).
-
Cool the solution to 0°C and add HOBt (0.77 g, 5.0 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.03 g, 5.0 mmol).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) precipitate and wash with ethyl acetate (B1210297).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% NaHCO3 solution, water, 10% citric acid solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to obtain the protected dipeptide, Boc-Abu-Phe-OBzl. Purify by recrystallization or column chromatography if necessary.
2. Deprotection of Boc-Abu-Phe-OBzl:
-
Dissolve Boc-Abu-Phe-OBzl in a solution of 4M HCl in dioxane and stir at room temperature for 1 hour.
-
Evaporate the solvent to dryness to obtain H-Abu-Phe-OBzl·HCl.
3. Synthesis of Boc-Ala-Abu-Phe-OBzl:
-
Couple Boc-Ala-OH with H-Abu-Phe-OBzl·HCl using the same DCC/HOBt coupling procedure as described in step 1.
-
Purify the resulting protected tripeptide, Boc-Ala-Abu-Phe-OBzl.
4. Final Deprotection (Hydrogenolysis):
-
Dissolve Boc-Ala-Abu-Phe-OBzl in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).
-
Filter the catalyst and evaporate the solvent to obtain Boc-Ala-Abu-Phe-OH.
5. Final Boc Deprotection:
-
Treat the Boc-Ala-Abu-Phe-OH with 4M HCl in dioxane as described in step 2 to yield the final peptide, H-Ala-Abu-Phe-OH·HCl.
-
The crude peptide can be purified by recrystallization or RP-HPLC.
Visualizing the Workflows
To better illustrate the distinct processes of solid-phase and solution-phase synthesis, the following diagrams outline the key steps in each methodology.
Concluding Remarks
The choice between solid-phase and solution-phase synthesis for this compound containing peptides depends heavily on the specific requirements of the project.
SPPS is generally favored for:
-
Rapid synthesis of diverse peptide sequences for research and development.
-
High-throughput screening and library generation.
-
Projects where automation is beneficial.
-
Synthesis of longer and more complex peptides .[4]
SPS remains a viable and often preferred method for:
-
Large-scale, industrial production of specific, often shorter, peptides where cost-effectiveness is paramount.
-
Synthesis of peptides that may be problematic in SPPS due to aggregation or other on-resin issues.
-
Instances where the ability to isolate and characterize intermediates is crucial.
The incorporation of this compound, a non-proteinogenic amino acid, does not typically pose significant challenges in either methodology, as it lacks a reactive side chain. However, as with any peptide synthesis, optimization of coupling conditions may be necessary to ensure high yields and purity, particularly in sequences prone to aggregation.[5] Careful consideration of the project goals, scale, and available resources will ultimately guide the selection of the most appropriate synthetic strategy.
References
A Comparative Guide to the Functional Differences Between L- and D-Isomers of 2-Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of the L- and D-isomers of 2-aminobutyric acid (α-aminobutyric acid), offering insights into their distinct biological roles and metabolic fates. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their key differences, aiding researchers in pharmacology, neuroscience, and drug development.
Introduction
2-Aminobutyric acid is a non-proteinogenic α-amino acid with two stereoisomers, L-2-aminobutyric acid and D-2-aminobutyric acid. As with many chiral molecules, the spatial arrangement of their atoms leads to distinct interactions with biological systems, resulting in different physiological and pharmacological properties. L-2-aminobutyric acid is recognized for its role as a key chiral intermediate in the synthesis of several pharmaceuticals.[1][2] In contrast, the biological significance of D-2-aminobutyric acid is less understood, with its primary known role being a substrate for the enzyme D-amino acid oxidase.
Data Presentation: A Comparative Overview
The following tables summarize the known properties, biological activities, and metabolic pathways of L- and D-2-aminobutyric acid based on available scientific literature.
Table 1: General Properties and Known Biological Activities
| Property | L-2-Aminobutyric Acid | D-2-Aminobutyric Acid |
| Primary Role | Pharmaceutical intermediate, chiral building block[1][2] | Substrate for D-amino acid oxidase[3] |
| Known Functions | - Precursor for drugs like levetiracetam (B1674943) (antiepileptic) and ethambutol (B1671381) (antituberculosis)[1][4]- Inhibits nitric oxide (NO) production in macrophages[4] | - Metabolized by D-amino acid oxidase, suggesting a role in metabolic regulation |
| Natural Occurrence | Found in humans and various organisms[5] | Reported in Euglena gracilis[6] |
| Receptor Interactions | Limited direct evidence of specific receptor binding. May have weak interactions with GABA receptors, though this is not well-characterized. | No specific receptor binding has been definitively identified. |
Table 2: Metabolic Pathways
| Metabolic Process | L-2-Aminobutyric Acid | D-2-Aminobutyric Acid |
| Biosynthesis | Synthesized from L-threonine via the action of enzymes like L-threonine deaminase.[1][7] Can also be derived from the catabolism of methionine and serine. | Not typically synthesized in mammals. Its presence is often from external sources or specific organisms. |
| Degradation | Catabolized through pathways involving transamination to 2-oxobutyrate, which can then enter central metabolism. | Primarily degraded by D-amino acid oxidase, which catalyzes its oxidative deamination. |
Experimental Protocols
Protocol 1: Chiral Separation and Quantification of 2-Aminobutyric Acid Enantiomers
This protocol outlines a general approach for the separation and quantification of L- and D-2-aminobutyric acid in biological samples using chiral chromatography coupled with mass spectrometry.
Objective: To determine the concentration of L- and D-2-aminobutyric acid in a given sample.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated 2-aminobutyric acid)
-
Protein precipitation agent (e.g., acetonitrile)
-
Chiral derivatizing agent (e.g., Marfey's reagent)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard to the sample.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer.
-
Add the chiral derivatizing agent and incubate at a specified temperature and time to allow for the reaction to complete.
-
Quench the reaction as per the derivatizing agent's protocol.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the diastereomeric derivatives on a C18 column using an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations of L- and D-2-aminobutyric acid.
-
Determine the concentration of each enantiomer in the sample by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Mandatory Visualizations
Biosynthesis of L-2-Aminobutyric Acid
Caption: Biosynthetic pathway of L-2-aminobutyric acid from L-threonine.
Degradation of D-2-Aminobutyric Acid
Caption: Degradation of D-2-aminobutyric acid catalyzed by D-amino acid oxidase.
Concluding Remarks
The functional comparison of L- and D-2-aminobutyric acid reveals distinct roles primarily dictated by their stereochemistry. L-2-aminobutyric acid serves as a valuable precursor in the pharmaceutical industry, with some evidence of immunomodulatory effects.[4] The biological activities of D-2-aminobutyric acid are less explored, with its interaction with D-amino acid oxidase being the most characterized feature. The lack of direct comparative studies underscores a significant gap in our understanding of these enantiomers. Future research employing stereospecific analytical techniques and targeted biological assays is crucial to fully elucidate their individual contributions to physiology and pharmacology, potentially uncovering new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering of a novel biochemical pathway for the biosynthesis of L-2-aminobutyric acid in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity of Antibodies Against H-Abu-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies targeting peptides containing the non-proteinogenic amino acid L-α-aminobutyric acid (H-Abu-OH). Due to the limited availability of public data on antibodies specifically raised against this compound peptides, this document presents a comparative analysis based on the principles of antibody cross-reactivity with structurally similar amino acids. The experimental protocols and data presentation formats provided herein are essential for the development and validation of highly specific antibodies for therapeutic and diagnostic applications.
Antibody cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other antigens with similar structural features.[1] In the context of this compound, an isomer of aminobutyric acid, antibodies developed against peptides containing this residue may potentially cross-react with peptides containing other small, non-polar amino acids such as L-alanine (Ala), L-valine (Val), or L-norvaline (Nva). Understanding the degree of this cross-reactivity is crucial for ensuring the specificity and accuracy of immunoassays and the safety and efficacy of targeted therapeutics.
Data Presentation: Comparative Cross-Reactivity Analysis
The following table presents hypothetical data to illustrate how the cross-reactivity of an anti-H-Abu-OH peptide antibody might be compared with antibodies against peptides containing structurally similar amino acids. This data is for illustrative purposes only and is intended to serve as a template for presenting results from actual experiments.
| Antibody Target | Peptide Sequence | Competing Peptide | IC50 (nM) | % Cross-Reactivity | Binding Affinity (KD) (M) |
| Anti-H-Abu-OH | Ac-Lys-Gly-Gly-Abu-Gly-NH2 | Ac-Lys-Gly-Gly-Abu-Gly-NH2 | 10 | 100% | 1.2 x 10⁻⁹ |
| Ac-Lys-Gly-Gly-Ala-Gly-NH2 | 50 | 20% | 6.0 x 10⁻⁹ | ||
| Ac-Lys-Gly-Gly-Val-Gly-NH2 | 200 | 5% | 2.4 x 10⁻⁸ | ||
| Ac-Lys-Gly-Gly-Nva-Gly-NH2 | 25 | 40% | 3.0 x 10⁻⁹ | ||
| Anti-Ala Peptide | Ac-Lys-Gly-Gly-Ala-Gly-NH2 | Ac-Lys-Gly-Gly-Ala-Gly-NH2 | 12 | 100% | 1.5 x 10⁻⁹ |
| Ac-Lys-Gly-Gly-Abu-Gly-NH2 | 60 | 20% | 7.5 x 10⁻⁹ | ||
| Ac-Lys-Gly-Gly-Val-Gly-NH2 | 300 | 4% | 3.7 x 10⁻⁸ | ||
| Ac-Lys-Gly-Gly-Nva-Gly-NH2 | 150 | 8% | 1.8 x 10⁻⁸ | ||
| Anti-Val Peptide | Ac-Lys-Gly-Gly-Val-Gly-NH2 | Ac-Lys-Gly-Gly-Val-Gly-NH2 | 8 | 100% | 9.6 x 10⁻¹⁰ |
| Ac-Lys-Gly-Gly-Abu-Gly-NH2 | 400 | 2% | 4.8 x 10⁻⁸ | ||
| Ac-Lys-Gly-Gly-Ala-Gly-NH2 | 800 | 1% | 9.6 x 10⁻⁸ | ||
| Ac-Lys-Gly-Gly-Nva-Gly-NH2 | 250 | 3.2% | 3.0 x 10⁻⁸ |
IC50 values are determined by competitive ELISA. % Cross-Reactivity is calculated as (IC50 of target peptide / IC50 of competing peptide) x 100. Binding affinity (KD) is determined by Surface Plasmon Resonance (SPR).
Experimental Protocols
Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for three common techniques used to assess antibody specificity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying antigen concentration and determining antibody cross-reactivity by measuring the ability of a competing antigen to inhibit the binding of the primary antibody to a coated antigen.[2][3]
Protocol:
-
Coating:
-
Dilute the target peptide (e.g., Ac-Lys-Gly-Gly-Abu-Gly-NH2) to a concentration of 1-10 µg/mL in coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
-
Add 100 µL of the diluted antigen to the wells of a microtiter plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.[3]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to block non-specific binding sites.[3]
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the competing peptides (e.g., peptides with Ala, Val, Nva substitutions) and the target peptide in assay buffer.
-
In separate tubes, pre-incubate a fixed, subsaturating concentration of the primary antibody with each dilution of the competing peptides for 30 minutes at room temperature.
-
-
Incubation:
-
Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the competing peptide concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the competing peptide that causes 50% inhibition of the primary antibody binding.
-
Calculate the percent cross-reactivity as described in the table footnote.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding kinetics between an antibody and its antigen, providing quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[1][4]
Protocol:
-
Sensor Chip Preparation and Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the antibody to be tested over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the target and competing peptides in a suitable running buffer (e.g., HBS-EP).
-
Inject the peptide solutions sequentially over the immobilized antibody surface, starting from the lowest concentration.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound peptide from the antibody surface, preparing it for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values for the target peptide and the competing peptides to quantify cross-reactivity. A lower KD value indicates a higher binding affinity.
-
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture and can be adapted to assess antibody specificity and cross-reactivity.[5][6]
Protocol:
-
Sample Preparation and Electrophoresis:
-
Prepare lysates of cells or tissues expressing the target protein or synthetic peptides.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[6]
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-H-Abu-OH peptide antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Add a chemiluminescent or colorimetric substrate to the membrane.
-
Detect the signal using an appropriate imaging system (e.g., X-ray film or a digital imager).
-
-
Analysis:
-
The presence of a band at the expected molecular weight indicates binding of the antibody to the target.
-
To assess cross-reactivity, perform Western blots with proteins or peptides containing structurally similar amino acids. The intensity of the bands can provide a semi-quantitative measure of cross-reactivity.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 6. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Conformational Effects of H-Abu-OH and Alanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural amino acids with their non-proteinogenic counterparts is a critical strategy in peptide-based drug design, offering a pathway to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of the conformational effects of incorporating L-α-aminobutyric acid (H-Abu-OH) versus the proteinogenic L-Alanine (Ala) into peptide structures. While direct, extensive comparative experimental data for this compound is less abundant than for other non-natural amino acids, this guide synthesizes available information and provides a framework for understanding their differential impacts. For a broader context on the effects of side-chain steric hindrance, we also include data on α-aminoisobutyric acid (Aib), a more sterically demanding analogue.
Structural and Conformational Differences
Alanine (B10760859), with its small methyl side chain, is conformationally flexible and is a well-regarded helix-forming residue in many peptide sequences. In contrast, this compound possesses an ethyl side chain, which, while only slightly larger, introduces a greater degree of steric hindrance. This increased bulk is anticipated to restrict the available conformational space of the peptide backbone, influencing the propensity to adopt specific secondary structures. While not as conformationally constrained as the gem-dimethyl-substituted α-aminoisobutyric acid (Aib), which strongly favors helical conformations, this compound represents a subtle but potentially significant modification over alanine.
Quantitative Comparison of Conformational Parameters
Direct comparative quantitative data for this compound versus alanine is limited in the literature. However, we can infer the likely effects based on studies of peptides containing these and related amino acids. The following tables summarize known data for alanine and the highly studied Aib, and provide a projected comparison for this compound.
Table 1: Comparison of Conformational Propensities
| Amino Acid | Side Chain | Typical Secondary Structure Propensity | Key Conformational Effects |
| Alanine (Ala) | -CH₃ | High propensity for α-helical and 3₁₀-helical structures.[1][2][3] | Acts as a strong helix promoter in many sequences.[1][2] |
| α-Aminobutyric Acid (this compound) | -CH₂CH₃ | Expected to favor helical structures, potentially with a greater propensity than alanine due to increased steric bulk. | The ethyl side chain is expected to disfavor extended or random coil conformations more than alanine's methyl group. |
| α-Aminoisobutyric Acid (Aib) | -C(CH₃)₂ | Very high propensity for 3₁₀-helical and α-helical structures.[4][5][6][7][8][9] | The gem-dimethyl group severely restricts backbone dihedral angles to the helical region of the Ramachandran plot.[5][7] |
Table 2: Experimental Data on Helical Content
| Peptide System | Amino Acid Substitution | Experimental Technique | Observed Change in Helicity | Reference |
| Alanine-based peptides | Ala → Gly | CD Spectroscopy | Significant decrease in helicity.[3] | [3] |
| Esculentin-1a(1-21)NH₂ | L-amino acids → Aib | CD and 2D NMR | Promotion of α-helix conformation.[9] | [9] |
| Oligovaline Sequence | Val → Aib | FT-IR, ¹H NMR, CD, X-ray | Induction of a mixture of α- and 3₁₀-helical structures.[6] | [6] |
Experimental Protocols for Comparative Analysis
To empirically determine the comparative effects of this compound and alanine on peptide conformation, the following experimental workflows are recommended.
Peptide Synthesis and Purification
Peptides containing either alanine or this compound at desired positions can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Post-synthesis, peptides should be cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides should be confirmed by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1, or a membrane-mimicking solvent like TFE/water) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H 1D spectra to assess overall folding.
-
TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) if isotopic labeling is used, to resolve amide proton resonances.
-
-
Data Analysis:
-
Assign all proton resonances.
-
Identify and quantify NOE cross-peaks.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure content of peptides.
Protocol:
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration range of 10-100 µM.
-
Data Acquisition:
-
Record far-UV CD spectra (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Collect spectra at a controlled temperature.
-
-
Data Analysis:
-
Deconvolute the CD spectra using algorithms like CONTIN or K2D to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the spectra of the alanine-containing peptide with the this compound-containing peptide to determine the change in secondary structure content.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational dynamics and stability of peptides.
Protocol:
-
System Setup:
-
Build the initial 3D structure of the peptide (e.g., as an ideal α-helix or an extended chain).
-
Solvate the peptide in a water box with appropriate ions to neutralize the system.
-
Choose a suitable force field (e.g., AMBER, CHARMM).
-
-
Simulation:
-
Perform energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibrate the system under constant temperature and pressure.
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational landscape.
-
-
Analysis:
-
Analyze the trajectory to determine the stability of secondary structures, hydrogen bonding patterns, and Ramachandran plots for each residue.
-
Compare the conformational ensembles of the alanine and this compound containing peptides.
-
Visualizing Workflows and Relationships
Caption: Experimental workflow for comparing peptide conformations.
Caption: Structural and conformational relationships.
Conclusion
The substitution of alanine with this compound in a peptide sequence represents a subtle yet potentially powerful modification for influencing peptide conformation. The increased steric bulk of the ethyl side chain in this compound is expected to disfavor extended conformations and promote helical structures to a greater extent than alanine's methyl group. This effect, however, is likely to be less pronounced than that observed for the more sterically hindered Aib. For researchers and drug developers, the incorporation of this compound offers a nuanced approach to fine-tuning peptide secondary structure, which can have significant implications for biological activity, receptor binding, and proteolytic stability. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to elucidate the precise conformational consequences of this substitution.
References
- 1. A helix propensity scale based on experimental studies of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct comparison of helix propensity in proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large differences in the helix propensities of alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of L-α-Aminobutyric Acid (H-Abu-OH) in Biological Samples: A Comparative Guide
Comparison of Analytical Methods
The selection of an appropriate analytical method for H-Abu-OH quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (pg to ng/mL) | High (pg to ng/mL) | Moderate to High (ng/mL to µg/mL) |
| Selectivity | Very High | High | Moderate to High |
| Sample Throughput | High | Moderate | Very High |
| Derivatization | Generally not required | Mandatory | Not required |
| Instrumentation Cost | High | Moderate to High | Low |
| Method Development | Moderate to Complex | Complex | Simple (with kit) |
| Matrix Effects | Can be significant | Less common | Can be significant |
| Primary Application | Targeted quantification, metabolomics | Volatile compound analysis, metabolomics | High-throughput screening |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of a wide array of compounds in complex biological fluids.[1] It is often considered the gold standard for quantitative bioanalysis due to its ability to distinguish analytes from matrix interferences.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., plasma, serum, urine), add 400 µL of a cold organic solvent such as methanol (B129727) or acetonitrile (B52724), containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for injection.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column is typically used for the separation of polar compounds like amino acids.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid modifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and a characteristic product ion after fragmentation.
-
References
Safety Operating Guide
Personal protective equipment for handling H-Abu-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of H-Abu-OH (2-aminobutanoic acid), a non-proteinogenic alpha-amino acid. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2] | To prevent direct contact of the chemical with skin. |
| Respiratory Protection | An N95 dust mask or a respirator compliant with OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[1][2] | To be used when there is a risk of inhaling dust, especially in poorly ventilated areas or when handling large quantities. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound ensures minimal exposure and reduces the risk of contamination.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, such as a fume hood, to minimize dust generation and accumulation.[1]
- Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
- Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
- Wear all the recommended PPE as detailed in the table above.
- Avoid direct contact with the skin, eyes, and clothing.[1]
- When weighing or transferring the solid, do so carefully to avoid creating airborne dust.
3. In Case of a Spill:
- Immediately alert others in the vicinity.
- Wearing appropriate PPE, clean up the spill promptly.[1]
- For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Avoid actions that could generate dust.
- Ventilate the area of the spill.[1]
4. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
- Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
- Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical attention.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste this compound and any materials used for cleaning up spills (e.g., contaminated paper towels, gloves) in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3] In some cases, removal to an authorized incinerator equipped with an afterburner and scrubber may be necessary.[2] Do not dispose of it down the drain or in the regular trash.
-
Contaminated PPE: Contaminated clothing should be washed before reuse.[1] Disposable items like gloves should be placed in the designated chemical waste container.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
